molecular formula C9H8FNO4 B1591977 Ethyl 4-fluoro-3-nitrobenzoate CAS No. 367-80-6

Ethyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1591977
CAS No.: 367-80-6
M. Wt: 213.16 g/mol
InChI Key: YONVBKVUSUGBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-fluoro-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-fluoro-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVBKVUSUGBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611894
Record name Ethyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-80-6
Record name Ethyl 4-fluoro-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=367-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-fluoro-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-3-nitro-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 4-fluoro-3-nitrobenzoate CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis. Its primary audience includes researchers, scientists, and professionals in the field of drug development. The guide delves into its synthesis, physicochemical properties, reactivity, and applications, with a focus on the underlying scientific principles and practical methodologies. The CAS Number for this compound is 367-80-6 [1][2][3][4].

Introduction and Core Properties

This compound (Molecular Formula: C₉H₈FNO₄) is a substituted aromatic ester that serves as a versatile building block, particularly in medicinal chemistry and materials science[1][5]. Its molecular structure, featuring an electron-withdrawing nitro group and a strategically positioned fluorine atom on the benzene ring, dictates its chemical reactivity and utility. The fluorine at the 4-position is highly susceptible to nucleophilic aromatic substitution, making it an excellent precursor for introducing diverse functional groups[5]. Furthermore, nitrobenzoic acid derivatives are well-established intermediates for synthesizing biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles[6].

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its application in synthesis. The key physicochemical data for this compound are summarized below.

PropertyValueSource
Molecular Weight 213.16 g/mol [1][3]
Appearance Solid / Yellow Oil (crude)[6][7]
Melting Point 45.3 °C[1]
Boiling Point 312.3 °C at 760 mmHg[1]
Density 1.333 g/cm³[1]
Flash Point 142.7 °C[1]
XLogP3 2.1[2]
CAS Number 367-80-6[1][2][3][4]
Crystallographic Data

The solid-state structure provides definitive proof of identity and insights into intermolecular interactions. The crystal structure of this compound has been determined by X-ray diffraction.

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 9.9246 (3) Å
b 13.2883 (3) Å
c 6.9310 (2) Å
β 94.410 (2)°
Volume 911.36 (4) ų
Z 4
Source:[6]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the Fischer esterification of its corresponding carboxylic acid.

Reaction Principle: Fischer Esterification

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The reaction is an equilibrium process. To drive the reaction towards the product (the ester), an excess of the alcohol (ethanol in this case) is used, and the reaction is often heated to reflux[2][5][6]. An improved method utilizing microwave irradiation in a sealed vessel has also been reported to achieve good yields[8].

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_process Process cluster_workup Workup & Purification A 4-Fluoro-3-nitrobenzoic Acid D Reflux for 8 hours A->D B Absolute Ethanol (Excess) B->D C Conc. H₂SO₄ (Catalyst) C->D E Solvent Evaporation D->E F Aqueous Extraction (Ethyl Acetate) E->F G Drying & Concentration F->G H This compound G->H

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated method derived from published literature[5][6].

Materials:

  • 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol)[5][6]

  • Absolute ethanol (50 mL)[5][6]

  • Concentrated sulfuric acid (2.0 mL)[5][6]

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[2][6]

Procedure:

  • Combine 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 mL), and concentrated H₂SO₄ (2.0 mL) in a round-bottomed flask equipped with a reflux condenser[5][6].

  • Heat the mixture to reflux and maintain for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC)[2].

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator under reduced pressure[2][6].

  • Dilute the residue with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL)[2][6].

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄[2][6].

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, often as a yellow oil[6].

  • For further purification to obtain colorless crystals suitable for analysis, recrystallization can be performed using a hot mixture of ethyl acetate and petroleum ether[5][6].

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its dual reactivity. The fluorine atom serves as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, while the nitro group can be readily reduced to an amine.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of the electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic attack. This allows the fluorine to be displaced by a wide variety of nucleophiles (e.g., amines, alkoxides, thiols), providing a powerful method for building molecular complexity. This reactivity is a cornerstone of its application in creating diverse chemical libraries for drug screening[5].

Caption: Nucleophilic aromatic substitution of this compound.

Role as a Pharmaceutical Intermediate

While direct biological activity for this specific ester is not widely reported, its value is as a precursor. The reduction of the nitro group to an amine provides a key functional handle for further reactions, such as amide bond formation or the construction of heterocyclic rings[9]. The combination of SₙAr and nitro-reduction strategies allows for the synthesis of a vast array of compounds. For example, related nitrobenzoate derivatives have been investigated for their potential as antifungal agents[5]. This highlights the potential of the underlying molecular scaffold in developing new therapeutic agents[5].

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound is classified with several hazards according to the Globally Harmonized System (GHS).

GHS Hazard Statements: [3][10]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid all personal contact and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11][12].

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10][11].

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases[11][12]. Nitroaromatic compounds can pose a risk of vigorous or explosive decomposition when heated with caustic materials or mixed with strong reducing agents.

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention[11][12]. If inhaled, move to fresh air. If swallowed, rinse mouth and call a poison center or doctor[10][11].

Conclusion

This compound is a synthetically valuable intermediate with well-defined physical and chemical properties. Its straightforward synthesis via Fischer esterification makes it readily accessible. The compound's true power lies in its reactivity, particularly the susceptibility of the fluorine atom to nucleophilic aromatic substitution, which enables the generation of diverse molecular structures. This makes it an indispensable tool for professionals in medicinal chemistry and drug discovery who are focused on creating novel bioactive compounds.

References

An In-Depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Identified by its CAS Number 367-80-6, this molecule's architecture—featuring an ethyl ester, a fluorine atom, and a nitro group on a benzene ring—renders it a versatile building block for constructing more complex molecular frameworks.[1][2][3] The strategic placement of these functional groups, particularly the electron-withdrawing nitro group ortho to the fluorine atom, significantly activates the molecule for specific chemical transformations. This guide offers an in-depth exploration of the physical properties, synthesis, reactivity, and applications of this compound, providing essential, field-proven insights for researchers, chemists, and professionals in drug development.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate the conditions required for handling, reactions, and purification.

Structural and Physical Data

The core structural identifiers and key physical properties of this compound are summarized below. This data provides a quantitative foundation for experimental design.

Table 1: Key Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 367-80-6[3][4]
Molecular Formula C₉H₈FNO₄[2][5]
Molecular Weight 213.16 g/mol [2][5]
Appearance Yellow oil or colorless crystals[5]
Melting Point 45.3 °C[4]
Boiling Point 312.3 °C at 760 mmHg[4]
Density 1.3 ± 0.1 g/cm³[4]
Flash Point 142.7 ± 22.3 °C[4]
Refractive Index 1.528[4]
SMILES CCOC(=O)C1=CC(=C(C=C1)F)--INVALID-LINK--[O-][3]
InChIKey YONVBKVUSUGBQR-UHFFFAOYSA-N[3]
Crystallographic Data

X-ray crystallography studies have revealed that this compound crystallizes in a monoclinic system.[5] This structural information is critical for understanding solid-state packing and intermolecular interactions, which can influence the material's physical properties such as solubility and melting point.

Predicted Spectroscopic Analysis
  • ¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic and ethyl protons.

    • Ethyl Group: A triplet integrating to 3H would appear upfield (approx. δ 1.4 ppm) for the methyl (-CH₃) protons, coupled to the adjacent methylene protons. A quartet integrating to 2H would be observed further downfield (approx. δ 4.4 ppm) for the methylene (-OCH₂-) protons.

    • Aromatic Region: The three protons on the benzene ring will appear as complex multiplets in the downfield region (approx. δ 7.4-8.6 ppm). The proton ortho to the nitro group is expected to be the most deshielded.

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals.

    • Ethyl Group: Two signals in the upfield region for the methyl (~14 ppm) and methylene (~62 ppm) carbons.

    • Aromatic & Carbonyl: Signals for the six aromatic carbons would appear between ~115-155 ppm, with the carbon bearing the fluorine atom showing a large C-F coupling constant. The carbonyl carbon of the ester will be the most downfield signal (approx. δ 164-166 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups.

    • C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.

    • N-O Stretch (Nitro): Two strong bands, one asymmetric (~1530 cm⁻¹) and one symmetric (~1350 cm⁻¹).

    • C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

    • C-O Stretch (Ester): Bands in the 1100-1300 cm⁻¹ range.

Part 2: Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, making it a reliable tool for synthetic chemists.

Synthesis via Fischer Esterification

The most common and efficient method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[5]

Causality of Experimental Choices: This reaction is an acid-catalyzed equilibrium process. Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the product side, maximizing the yield. A strong acid catalyst, such as concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the ethanol. Refluxing provides the necessary activation energy to drive the reaction to completion.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Workflow R1 4-Fluoro-3-nitrobenzoic Acid P1 Combine Reactants & Catalyst R1->P1 R2 Ethanol (Excess) R2->P1 C1 Conc. H₂SO₄ (Catalyst) C1->P1 initiates C2 Reflux (Heat) P2 Reflux for 8 hours C2->P2 drives reaction P1->P2 P3 Work-up (Quench, Extract) P2->P3 P4 Purification (Evaporation/Crystallization) P3->P4 Product This compound P4->Product

Caption: Synthesis workflow for this compound.

Self-Validating Experimental Protocol: Fischer Esterification [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml).

    • Rationale: Ethanol acts as both solvent and reactant. Sulfuric acid is the catalyst.

  • Heating: Heat the mixture to reflux and maintain for approximately 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Heating accelerates the reaction to overcome the activation energy barrier.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

    • Rationale: This step concentrates the product before extraction.

  • Aqueous Work-up: Dilute the residue with water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 ml).

    • Rationale: The product is organic-soluble, while the acid catalyst and other inorganic impurities are water-soluble. This separates the product from the bulk of the impurities.

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow oil.

    • Rationale: Anhydrous MgSO₄ removes residual water from the organic phase. Evaporation of the solvent yields the final product.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a hot mixture of ethyl acetate and petroleum ether.

Key Chemical Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary value of this compound in synthesis lies in its propensity to undergo nucleophilic aromatic substitution (SₙAr). The fluorine atom is an excellent leaving group and is strongly activated by the powerful electron-withdrawing effects of the ortho-nitro group and the para-ester group. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

This reactivity allows for the facile introduction of a wide array of nucleophiles (e.g., amines, alkoxides, thiols) at the C4 position, making it a gateway to a diverse library of substituted benzoate derivatives.

Caption: Nucleophilic aromatic substitution of the title compound.

Part 3: Applications in Drug Discovery and Materials Science

This compound is not typically an end-product but rather a critical starting material. Its derivatives are precursors to a range of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[5] While specific biological activity for the title compound is not widely reported, the broader class of nitrobenzoate derivatives has been investigated for potential therapeutic applications, including as antifungal agents.[1] The ability to easily diversify the substituent at the 4-position makes it an ideal scaffold for generating compound libraries for high-throughput screening in drug discovery programs.

Part 4: Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The Globally Harmonized System (GHS) classifications highlight its potential hazards.

Table 2: GHS Hazard Information for this compound [2]

Hazard ClassHazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
STOT, Single ExposureH335: May cause respiratory irritation

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a synthetically valuable intermediate with well-characterized physical and chemical properties. Its straightforward synthesis via Fischer esterification makes it readily accessible. The compound's true utility is realized through its reactivity in nucleophilic aromatic substitution reactions, which allows for the generation of diverse molecular structures. For scientists in medicinal chemistry and drug discovery, it represents a reliable and versatile building block for the synthesis of novel compounds with potential biological activity.

References

Ethyl 4-fluoro-3-nitrobenzoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate

This guide provides an in-depth technical overview of this compound (CAS: 367-80-6), a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. We will explore its fundamental properties, synthesis protocols, and critical applications, grounding the discussion in established scientific principles and methodologies.

This compound is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a fluorine atom, and a nitro group.[1] This specific arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical molecules.[1][2] The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, predisposing it to specific chemical transformations.

Chemical Structure

The structural arrangement of this compound is fundamental to its chemical behavior. The IUPAC name is this compound, and its molecular formula is C₉H₈FNO₄.[1][3][4]

Caption: Chemical structure of this compound.

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified chemical databases.

PropertyValueSource(s)
Molecular Weight 213.16 g/mol [1][2][3][4]
Molecular Formula C₉H₈FNO₄[1][3][4]
CAS Number 367-80-6[1][3]
IUPAC Name This compound[3]
Melting Point 45.3 °C[1]
Boiling Point 312.3 °C at 760 mmHg[1]
Density 1.333 g/cm³[1]
Appearance Cream-colored powder/solid[2]
Storage Sealed in dry, Room Temperature[1][4]

Synthesis Protocol: Fischer Esterification

The most common and industrially scalable method for producing this compound is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[2]

Mechanistic Principle

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The use of excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

Step-by-Step Experimental Workflow

The following protocol is a self-validating procedure adapted from established methods.[2] It includes in-process checks to ensure reaction completion and purity of the final product.

Reagents & Equipment:

  • 4-fluoro-3-nitrobenzoic acid

  • Anhydrous ethanol (absolute)

  • Concentrated sulfuric acid (98%)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • Reaction Setup: To a 100 mL round-bottomed flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol).

  • Solvent and Catalyst Addition: Add 50 mL of anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is exothermic and should be done cautiously.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (3:1) mobile phase. The disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up & Neutralization: After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with 50 mL of cold water and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the remaining acid catalyst and removes any unreacted carboxylic acid. Follow with a wash using brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting cream-colored solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if required.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical precursor. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

  • Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is activated by the adjacent electron-withdrawing nitro group, making it an excellent leaving group for SₙAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols) at the C4 position, a common strategy in medicinal chemistry to build molecular complexity.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental for introducing a key pharmacophore or providing a handle for subsequent amide bond formation or other coupling reactions.

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, enabling further derivatization, such as the formation of amides with biologically relevant amines.

G start This compound path1 Nitro Group Reduction (e.g., H₂, Pd/C) start->path1 path2 Nucleophilic Aromatic Substitution (SₙAr) (e.g., R-NH₂) start->path2 path3 Ester Hydrolysis (e.g., LiOH) start->path3 product1 Ethyl 4-fluoro-3-aminobenzoate (Amine for further coupling) path1->product1 product2 Ethyl 4-(substituted-amino)-3-nitrobenzoate (Introduces new R-group) path2->product2 product3 4-Fluoro-3-nitrobenzoic Acid (Acid for amide synthesis) path3->product3

Caption: Key synthetic transformations of this compound.

Safety and Handling

Proper handling is essential when working with this compound. According to the Globally Harmonized System (GHS), this compound is classified with a "Warning" signal word.[4]

  • Hazards: It is reported as harmful if swallowed (H302).[2]

  • Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[2][4]

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[1][4]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups provide chemists with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, handling, and reaction pathways is crucial for leveraging its full potential in research and development settings.

References

An In-depth Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluoro-3-nitrobenzoate is a key chemical intermediate whose strategic importance in medicinal chemistry and materials science cannot be overstated. Its molecular architecture, featuring a fluorinated and nitrated benzene ring attached to an ethyl ester, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Introduction: The Strategic Importance of a Versatile Building Block

This compound, with the chemical formula C9H8FNO4, serves as a pivotal intermediate in the synthesis of more complex molecules.[1][2] The presence of an electron-withdrawing nitro group and a fluorine atom on the aromatic ring makes it a highly versatile substrate for various chemical modifications.[1] Nitrobenzoic acid derivatives are well-established precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[3] The strategic placement of the fluoro and nitro groups on the benzoate scaffold allows for regioselective reactions, a critical aspect in the design of novel therapeutic agents and functional materials.

Physicochemical and Crystallographic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. These properties have been well-characterized through various analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H8FNO4[2]
Molecular Weight 213.16 g/mol [2]
Appearance Light yellow solid/oil[3][4]
Melting Point 41 - 44 °C[4]
IUPAC Name This compound[2]
CAS Number 367-80-6[2]

The crystalline structure of this compound has been elucidated by X-ray crystallography, providing precise information on bond lengths and angles.[3]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal System Monoclinic[3]
Space Group P21/c[3]
a (Å) 9.9246 (3)[3]
b (Å) 13.2883 (3)[3]
c (Å) 6.9310 (2)[3]
β (°) 94.410 (2)[3]
Volume (ų) 911.36 (4)[3]
Z 4[3]

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[1][5] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its simplicity and generally high yields.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzoic Acid

The journey to this compound begins with the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction must be carefully controlled to ensure the desired regioselectivity.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

  • Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-fluorobenzoic acid in concentrated sulfuric acid.[6][7]

  • Nitrating Agent Addition: Slowly add potassium nitrate portion-wise to the cooled solution, maintaining the temperature at 0°C.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir overnight at room temperature.[6]

  • Work-up: Carefully pour the reaction mixture over crushed ice with constant stirring.[6][7]

  • Isolation: The precipitated product, 4-fluoro-3-nitrobenzoic acid, is collected by filtration, washed thoroughly with water, and dried.[6] A final azeotropic drying with toluene can be employed to yield a light yellow solid.[6]

Fischer Esterification: From Acid to Ester

With the precursor in hand, the next step is the esterification with ethanol. The use of a strong acid catalyst, typically sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of ethanol.

Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Work-up & Purification Acid 4-Fluoro-3-nitrobenzoic Acid Reflux Reflux (8 hours) Acid->Reflux Ethanol Ethanol Ethanol->Reflux Catalyst H₂SO₄ (conc.) Catalyst->Reflux Evaporation Evaporation of Ethanol Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Drying Drying (Anhydrous MgSO₄) Extraction->Drying Final_Product This compound Drying->Final_Product

Caption: Synthesis workflow for this compound.

Experimental Protocol: Fischer Esterification

  • Reaction Mixture: Combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml) in a round-bottom flask.[1][3]

  • Reflux: Heat the mixture to reflux and maintain for 8 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • Solvent Removal: After the reaction is complete, evaporate the excess ethanol under reduced pressure.[3]

  • Extraction: Dilute the residue with water and extract the aqueous layer with ethyl acetate (3 x 25 ml).[3]

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate.[3] Remove the solvent under reduced pressure to obtain the crude product as a yellow oil.[3]

  • Purification: For obtaining colorless crystals suitable for X-ray analysis, recrystallization can be performed from a hot mixture of ethyl acetate and petroleum ether.[1][3]

Spectroscopic Characterization

The identity and purity of the synthesized this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a triplet and a quartet for the ethyl group protons, and distinct signals in the aromatic region for the benzene ring protons.[9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic peaks would include a strong carbonyl (C=O) stretch from the ester group, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.[10]

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.[11]

Reactivity and Downstream Applications

The synthetic utility of this compound lies in the reactivity of its functional groups, making it a valuable intermediate in drug discovery and materials science.[1][12]

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution.[1] This allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse library of substituted benzoates.[1]

SNAr_Reaction Reactant This compound Product Substituted Benzoate Reactant->Product SNAr Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Leaving_Group F⁻ Product->Leaving_Group

Caption: Nucleophilic aromatic substitution of this compound.
Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals.[12] This opens up a plethora of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings.

Ester Group Modifications

The ethyl ester functionality can be hydrolyzed back to the carboxylic acid, which can then be converted to other derivatives like amides or acid chlorides.[13] Alternatively, it can undergo transesterification with other alcohols.

Biological Significance and Potential Applications

While specific biological activity for this compound itself is not extensively documented, the broader class of nitrobenzoate derivatives has shown promise in various therapeutic areas. For instance, some nitrobenzoate derivatives have been investigated for their potential as antifungal agents.[1] This suggests that the nitrobenzoate scaffold is a valuable starting point for the development of new bioactive molecules. The versatility of this compound allows for the synthesis of a wide array of compounds that can be screened for various biological activities.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[2] It causes skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4][14] All work should be conducted in a well-ventilated fume hood.[4][14]

Conclusion

This compound is a synthetically valuable intermediate with well-defined physicochemical properties.[1] Its straightforward synthesis via Fischer esterification makes it readily accessible for a wide range of chemical transformations.[1] The strategic positioning of the fluoro and nitro groups allows for diverse functionalization through nucleophilic aromatic substitution and reduction, respectively. These features make it an indispensable building block for medicinal chemists and materials scientists in the pursuit of novel and functional molecules. A solid understanding of its synthesis, reactivity, and handling is paramount for its effective and safe utilization in a research and development context.

References

Ethyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of ethyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom and a nitro group on the benzene ring, makes it a versatile precursor for a range of complex molecules, particularly in the realm of medicinal chemistry. This document will delve into its chemical and physical properties, synthesis, reactivity, and safety considerations, offering a comprehensive resource for professionals in the field.

Core Compound Identity and Properties

This compound is systematically named This compound according to IUPAC nomenclature.[1] This aromatic ester is a valuable building block due to the specific reactivity conferred by its substituents.

Physicochemical and Crystallographic Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₈FNO₄[1]
Molecular Weight 213.16 g/mol [1]
CAS Number 367-80-6[1]
Appearance Yellow oil (crude product)[2]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]

Note: Specific experimental data for melting point, boiling point, and solubility of this compound are not consistently reported in publicly available literature. For the analogous compound, mthis compound, a melting point of 56-59°C and a boiling point of 109°C at 1 mmHg have been reported. It is also reported to be soluble in ethanol, ether, and methanol, and insoluble in water. This information can serve as a useful estimation, but experimental verification is recommended.

The crystallographic data reveals a monoclinic crystal system, providing insight into the solid-state packing of the molecule.[2]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the preparation of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[3] This acid-catalyzed esterification is a robust and well-established reaction in organic synthesis.

Causality of Experimental Choices

The selection of an acid catalyst, typically concentrated sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. The use of excess ethanol not only acts as the nucleophile but also serves as the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle. Refluxing the reaction mixture provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

  • 4-fluoro-3-nitrobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq).

  • Add an excess of absolute ethanol to the flask to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound as a yellow oil.[2]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-fluoro-3-nitrobenzoic_acid 4-Fluoro-3-nitrobenzoic Acid Reflux Reflux 4-fluoro-3-nitrobenzoic_acid->Reflux Ethanol Ethanol Ethanol->Reflux H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Reaction Completion Extraction Aqueous Workup & Ethyl Acetate Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Product This compound Drying->Product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the distinct reactivity of its functional groups, making it a versatile intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4]

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom serves as a good leaving group, allowing for its displacement by a variety of nucleophiles. This reaction is a cornerstone of its application in building molecular complexity.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation, metal-acid reduction). The resulting amino group can then be further functionalized, for example, through amide bond formation or by serving as a nucleophile in other reactions.

Ester Group Transformations

The ethyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. Alternatively, the ester can be reduced to a primary alcohol.

Role as a Precursor in Heterocyclic Synthesis

This compound is a key starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.[2][3] For instance, it is a precursor to benzimidazoles and benzoxazoles, two classes of compounds known for their diverse biological activities.[2]

Logical Relationship of Functional Group Transformations

G cluster_transformations Key Transformations cluster_products Resulting Intermediates Start This compound SNAr Nucleophilic Aromatic Substitution (SₙAr) (Displacement of F) Start->SNAr Nitro_Reduction Nitro Group Reduction (-NO₂ → -NH₂) Start->Nitro_Reduction Ester_Hydrolysis Ester Hydrolysis (-COOEt → -COOH) Start->Ester_Hydrolysis Amine_Product Substituted Aminobenzoates SNAr->Amine_Product Aniline_Deriv Ethyl 3-amino-4-fluorobenzoate Nitro_Reduction->Aniline_Deriv Acid_Deriv 4-Fluoro-3-nitrobenzoic Acid Ester_Hydrolysis->Acid_Deriv

Caption: Key Synthetic Transformations of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the ethyl group. The aromatic region would likely display a complex splitting pattern due to the coupling between the protons and the fluorine atom. The ethyl group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester would appear significantly downfield. The aromatic carbons would have their chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group and the nitro group.

It is imperative for researchers to obtain and interpret their own spectroscopic data for rigorous compound characterization and to not rely solely on predicted values.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:[5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or aerosols.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and handling, serving as a critical resource for scientists and researchers in the field. Adherence to the described protocols and safety measures will ensure its effective and safe utilization in the laboratory.

References

The Alchemist's Reagent: A Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ethyl 4-fluoro-3-nitrobenzoate, a critical building block in modern medicinal chemistry. We will delve into the strategic considerations for sourcing this key intermediate, robust protocols for its synthesis and quality verification, and its versatile applications in the development of targeted therapeutics.

Strategic Sourcing: More Than a Transaction

For the medicinal chemist, the selection of a starting material supplier is a critical decision that directly impacts project timelines and the integrity of research data. The purity and consistency of this compound are paramount. When evaluating potential suppliers, consider the following criteria:

  • Transparency and Documentation: Reputable suppliers will readily provide a comprehensive Certificate of Analysis (CoA) for each batch, detailing the purity (typically ≥98%), identity confirmation by spectroscopic methods (¹H NMR, ¹³C NMR, MS), and levels of key impurities.

  • Manufacturing and Quality Control Standards: Inquire about the supplier's quality management system. ISO 9001 certification is a good indicator of a commitment to quality. For later-stage development, suppliers with experience in Good Manufacturing Practice (GMP) are preferred.

  • Technical Support: A reliable supplier will have knowledgeable technical staff who can answer questions about the product's specifications, stability, and handling.

  • Scalability: The ability to provide consistent quality from research-scale grams to pilot-plant kilograms is a crucial consideration for projects that may advance to clinical development.

Table 1: Comparative Overview of Select Suppliers

SupplierTypical PurityDocumentationKey Strengths
Sigma-Aldrich (Merck) ≥98%CoA, SDSBroad availability, extensive documentation, strong reputation.
Thermo Fisher Scientific (Alfa Aesar) ≥98%CoA, SDSWide range of research chemicals, reliable quality.
TCI Chemicals >98%CoA, SDSHigh-purity reagents, strong focus on organic synthesis.
BLD Pharm ≥98%CoA, SDS, NMR, LC-MSCompetitive pricing, readily available analytical data.[1]
Chem-Impex International ≥97%CoA, SDSSpecializes in building blocks for drug discovery.

Synthesis and Purification: A Reproducible Protocol

The most common and efficient method for the preparation of this compound is the Fischer esterification of 4-fluoro-3-nitrobenzoic acid.[2] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a nucleophilic acyl substitution. The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and the elimination of water yield the ester. The use of a large excess of ethanol and the removal of water as it forms can drive the equilibrium towards the product.

Fischer_Esterification Start 4-Fluoro-3-nitrobenzoic Acid + Ethanol Catalyst H₂SO₄ (catalyst) Start->Catalyst Add Reaction Reflux (8 hours) Start->Reaction Catalyst->Reaction Workup Aqueous Work-up (Water, Ethyl Acetate) Reaction->Workup Cool & Dilute Purification Drying (Anhydrous MgSO₄) Solvent Removal Workup->Purification Extract & Dry Product Crude this compound Purification->Product Final_Purification Recrystallization (Ethyl Acetate/Petroleum Ether) Product->Final_Purification Final_Product Pure this compound Final_Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established literature procedures.[2][3]

Materials:

  • 4-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol)

  • Absolute ethanol (50 mL)

  • Concentrated sulfuric acid (2.0 mL)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate

  • Petroleum ether (60-80 °C)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 mL), and concentrated sulfuric acid (2.0 mL).

  • Heat the mixture to reflux and maintain for 8 hours.

  • After cooling to room temperature, evaporate the ethanol under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product as a yellow oil.[3]

  • For further purification, recrystallize the crude product from a hot mixture of ethyl acetate and petroleum ether to obtain colorless crystals.[2][3]

Quality Control and Analytical Verification

Ensuring the purity and identity of this compound is crucial before its use in subsequent reactions. A combination of chromatographic and spectroscopic techniques should be employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product. A reverse-phase method is typically employed.

Table 2: Representative HPLC Method

ParameterCondition
Column C18 (e.g., Newcrom R1)[4][5]
Mobile Phase Acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[4][5]
Detection UV at an appropriate wavelength
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Spectroscopic Identity Confirmation

¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for confirming the structure of the synthesized compound.

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃): The spectrum should show a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and signals in the aromatic region corresponding to the substituted benzene ring.

  • ¹³C NMR (in CDCl₃): The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the aromatic ring.

  • Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.16 g/mol ).[3][6]

Applications in Drug Discovery

This compound is a versatile building block due to the presence of multiple reactive sites. The fluorine atom is susceptible to nucleophilic aromatic substitution, the nitro group can be reduced to an amine, and the ester can be hydrolyzed or converted to other functional groups.[2][7]

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. This compound and its analogs have been utilized in the synthesis of these important molecules. For example, related nitrobenzoate esters have been used to introduce the fluorobenzoyl moiety found in some PARP inhibitors.

Precursor to KRAS Inhibitors

The KRAS protein is a key regulator of cell growth and a major target in cancer therapy. While direct use of this compound in the synthesis of the first-in-class KRAS G12C inhibitor Sotorasib (AMG 510) is not explicitly detailed in publicly available information, the core chemical motifs are highly relevant. The fluoronitro aromatic structure is a common starting point for building the complex heterocyclic systems found in many kinase inhibitors. The reactivity of the fluorine atom allows for the key bond-forming reactions necessary to construct the drug scaffold.

Drug_Synthesis Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) Start->Step1 Displace Fluorine Step2 Nitro Group Reduction Step1->Step2 Form Amine Step3 Amide Coupling / Cyclization Step2->Step3 Build Core Structure Product Complex Drug Scaffold (e.g., Kinase Inhibitor) Step3->Product

Caption: General synthetic utility in drug discovery.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Key Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[6]

  • Causes skin and serious eye irritation.[6]

  • May cause respiratory irritation.[6]

Recommended Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

References

A Senior Application Scientist's Technical Guide to Ethyl 4-fluoro-3-nitrobenzoate: Synthesis, Reactivity, and Commercial Sourcing

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Ethyl 4-fluoro-3-nitrobenzoate (CAS No. 367-80-6) has emerged as a pivotal intermediate, valued for its specific reactivity that enables the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a field-tested synthesis protocol, and a comprehensive overview of its commercial availability.

Core Physicochemical & Structural Data

Precise identification and understanding of a reagent's properties are the foundation of reproducible science. This compound is a substituted aromatic ester whose reactivity is dictated by the interplay of its electron-withdrawing nitro group and the strategically positioned fluorine atom.

PropertyValueSource
CAS Number 367-80-6[1][2][3]
Molecular Formula C₉H₈FNO₄[2][3][4]
Molecular Weight 213.16 g/mol [1][2]
IUPAC Name This compound[1]
Appearance Varies; reported as yellow oil to colorless crystals[4]
Purity (Typical) ≥98%[3]
Storage Room temperature, in a dry, tightly sealed container[3]
Commercial Availability and Sourcing

This compound is readily accessible for research and industrial applications through a variety of established chemical suppliers. It is crucial to note that this compound is intended for laboratory and manufacturing use only and is not for direct medical or consumer application.[3] Procurement typically involves verification of the purchasing entity as a legitimate research or commercial institution.

SupplierTypical PurityCommon Quantities
Sigma-Aldrich ≥98%Grams to Kilograms
Chemspace VariesMilligrams to Grams
BLD Pharm ≥98%Grams to Kilograms
CymitQuimica VariesGrams
CP Lab Safety min 98%100 grams

This table is representative and not exhaustive. Researchers should consult specific vendor catalogs for real-time availability and pricing.

Synthesis Protocol: Fischer Esterification

While commercially available, an in-house synthesis may be required for specific research contexts. The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid.[5] This acid-catalyzed reaction is a cornerstone of organic synthesis.

Rationale: The reaction mechanism involves the protonation of the carbonyl oxygen of 4-fluoro-3-nitrobenzoic acid by the strong acid catalyst (H₂SO₄), which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the ethanol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product. Refluxing provides the necessary activation energy to drive the equilibrium towards the product.

Step-by-Step Methodology: [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) and absolute ethanol (50 ml).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2.0 ml) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

  • Workup - Extraction: Dilute the residue with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 ml).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, typically as a yellow oil.

  • Purification (Optional): For obtaining high-purity, crystalline material suitable for applications like X-ray analysis, the crude product can be recrystallized from a mixture of hot ethyl acetate and petroleum ether.[4]

G cluster_setup Reaction Setup A 4-Fluoro-3-nitrobenzoic Acid D Reflux (8 hours) A->D B Absolute Ethanol B->D C Conc. H₂SO₄ C->D E Rotary Evaporation D->E F Aqueous Workup & Extraction (Ethyl Acetate) E->F G Drying (MgSO₄) & Concentration F->G H Crude Product (Yellow Oil) G->H I Recrystallization (EtOAc/Pet. Ether) H->I J Pure Crystalline Product I->J

Synthesis workflow for this compound.
Synthetic Utility & Key Reactions

The true value of this compound lies in its potential for derivatization. The electron-withdrawing effects of the nitro and ester groups make the aromatic ring electron-deficient, thereby activating the C-F bond towards Nucleophilic Aromatic Substitution (SₙAr) .

This reactivity is a powerful tool in medicinal chemistry, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides) at the C-4 position.[5] This modularity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies. It serves as a key intermediate for synthesizing various biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[4] While extensive biological data for the title compound itself is limited, related nitrobenzoate derivatives have shown potential as antifungal agents, suggesting the therapeutic promise of this chemical scaffold.[5]

Nucleophilic aromatic substitution of the fluoro group.
Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated area or chemical fume hood.

GHS Hazard Statements: [2][6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a synthetically versatile and commercially accessible building block crucial for modern drug discovery and organic synthesis. Its well-defined reactivity, particularly in SₙAr reactions, allows for the efficient creation of diverse molecular entities. Supported by straightforward synthesis protocols and a robust supply chain, this intermediate provides researchers with a reliable tool for advancing the frontiers of medicinal chemistry.

References

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 4-fluoro-3-nitrobenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Ethyl 4-fluoro-3-nitrobenzoate, a key intermediate in the synthesis of various biologically active heterocyclic compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data. The synthesis and crystallographic structure are also discussed to provide a complete chemical context.

Synthesis and Molecular Structure

The primary route for synthesizing this compound is the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2] The reaction mixture is typically refluxed for several hours to drive the equilibrium towards the ester product.

Experimental Protocol: Synthesis of this compound [1]

  • Suspend 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) in absolute ethanol (50 ml).

  • Carefully add concentrated sulfuric acid (2.0 ml) to the mixture.

  • Reflux the reaction mixture for 8 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, evaporate the ethanol under reduced pressure.

  • Dilute the residue with water and extract the aqueous layer with ethyl acetate (3 x 25 ml).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product as a yellow oil.

  • For further purification, recrystallization from a hot mixture of ethyl acetate and petroleum ether can be performed to obtain colorless crystals suitable for analysis.

The molecular structure of this compound has been unequivocally confirmed by X-ray crystallography.[1] This analysis provides the precise bond lengths, angles, and crystal packing information, which is invaluable for a complete understanding of its chemical behavior.

Synthesis reactant1 4-Fluoro-3-nitrobenzoic Acid process Fischer Esterification reactant1->process reactant2 Ethanol reactant2->process catalyst Conc. H₂SO₄ catalyst->process conditions Reflux, 8h conditions->process product This compound process->product

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Background: ¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from the interaction with neighboring protons (spin-spin coupling).

Predicted ¹H NMR Spectrum: Based on the analysis of the closely related mthis compound and general principles of NMR spectroscopy, the following ¹H NMR spectrum is predicted for this compound in a deuterated chloroform (CDCl₃) solvent.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.50dd (J ≈ 2.0, 7.0 Hz)1HH-2
~8.25ddd (J ≈ 2.0, 4.5, 9.0 Hz)1HH-6
~7.40t (J ≈ 9.0 Hz)1HH-5
4.43q (J = 7.1 Hz)2H-OCH₂CH₃
1.42t (J = 7.1 Hz)3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons (H-2, H-5, H-6): The three protons on the benzene ring are in distinct chemical environments and exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-withdrawing nitro and ester groups, along with the fluorine atom, significantly deshield these protons, causing them to resonate downfield.

  • Ethyl Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂-) are adjacent to the electron-withdrawing ester oxygen, resulting in a downfield shift to approximately 4.43 ppm. They appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative groups and resonate upfield at around 1.42 ppm as a triplet, split by the two methylene protons.

HNMR_Assignment

// Placeholder for visual connection, as direct image mapping is not possible // In a real diagram, these would point to the respective protons on the molecule image } caption: "¹H NMR Peak Assignments"

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Background: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum: The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are tabulated below, based on data from ethyl benzoate and substituted nitrobenzenes.

Chemical Shift (δ, ppm)Assignment
~164C=O
~158 (d, J ≈ 250 Hz)C-4
~145C-3
~135C-1
~130 (d, J ≈ 10 Hz)C-2
~125 (d, J ≈ 4 Hz)C-6
~118 (d, J ≈ 20 Hz)C-5
~62-OCH₂CH₃
~14-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, around 164 ppm.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also exhibit smaller couplings to the fluorine.

  • Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon, being attached to the electronegative oxygen, is found around 62 ppm, while the methyl carbon is located in the upfield region at approximately 14 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Background: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present.

Predicted FT-IR Data: The predicted characteristic infrared absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2980-2850C-H stretchAliphatic
~1730C=O stretchEster
~1600, ~1480C=C stretchAromatic Ring
~1530N=O asymmetric stretchNitro
~1350N=O symmetric stretchNitro
~1250C-O stretchEster
~1100C-F stretchAryl Fluoride

Interpretation:

  • Ester Group: A strong absorption band around 1730 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. Another strong band around 1250 cm⁻¹ corresponds to the C-O stretching vibration.

  • Nitro Group: Two strong absorption bands are expected for the nitro group: an asymmetric N=O stretch around 1530 cm⁻¹ and a symmetric N=O stretch around 1350 cm⁻¹.[3]

  • Aromatic Ring: The presence of the benzene ring is indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1480 cm⁻¹ region.

  • Aryl Fluoride: A strong absorption band around 1100 cm⁻¹ is indicative of the C-F stretching vibration.

FTIR_Workflow sample This compound Sample spectrometer FT-IR Spectrometer sample->spectrometer ir_beam Infrared Radiation ir_beam->spectrometer interferogram Interferogram spectrometer->interferogram ft Fourier Transform interferogram->ft spectrum IR Spectrum (Absorbance vs. Wavenumber) ft->spectrum

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Mass Spectrum: The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

m/zIon
213[M]⁺
185[M - C₂H₄]⁺
168[M - OCH₂CH₃]⁺
140[M - COOCH₂CH₃]⁺
122[C₆H₃FNO]⁺
94[C₅H₃F]⁺

Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 213, corresponding to the molecular weight of the compound.[4][5]

  • Fragmentation Pattern: The fragmentation of aromatic esters is well-documented. Common fragmentation pathways include:

    • Loss of ethene (C₂H₄) via a McLafferty rearrangement, giving a peak at m/z 185.

    • Cleavage of the C-O bond, resulting in the loss of the ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 168.

    • Loss of the entire ester group (•COOCH₂CH₃), giving a peak at m/z 140.

    • Further fragmentation of the aromatic ring will lead to smaller charged species.

MS_Fragmentation M [M]⁺ m/z = 213 F1 [M - C₂H₄]⁺ m/z = 185 M->F1 - C₂H₄ F2 [M - OCH₂CH₃]⁺ m/z = 168 M->F2 - •OCH₂CH₃ F3 [M - COOCH₂CH₃]⁺ m/z = 140 M->F3 - •COOCH₂CH₃

Conclusion

This technical guide has provided a comprehensive, albeit predicted, spectroscopic characterization of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data has been presented. This information, coupled with the established synthetic protocol and crystallographic data, serves as a valuable resource for researchers working with this important chemical intermediate. The presented methodologies and interpretations can be extended to the characterization of other novel substituted aromatic compounds.

References

The Solubility Profile of Ethyl 4-fluoro-3-nitrobenzoate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of Ethyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis and drug development. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on fundamental principles of solubility, analysis of structurally analogous molecules, and detailed, field-proven experimental protocols for solubility determination. This document is intended to be an essential resource for researchers, chemists, and formulation scientists, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of successful drug development. It influences every stage of the pharmaceutical pipeline, from the ease of chemical reactions and purification to the bioavailability and efficacy of the final drug product. This compound, with its strategic placement of electron-withdrawing nitro and fluoro groups on a benzoate scaffold, presents a unique set of physicochemical properties that govern its interaction with various organic solvents. Understanding and predicting its solubility is paramount for optimizing reaction conditions, designing efficient crystallization-based purifications, and developing stable formulations.

This guide moves beyond a simple tabulation of data, offering a causal explanation of the factors influencing the solubility of this compound and providing detailed methodologies for its empirical determination.

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is the foundation for predicting its solubility behavior. The molecule's structure dictates its polarity, ability to form intermolecular interactions, and ultimately, its affinity for different solvents.

PropertyValueSource
Molecular Formula C₉H₈FNO₄N/A
Molecular Weight 213.16 g/mol N/A
Appearance Reported as a yellow oil in its crude form, yielding colorless crystals upon purification.[1]
Melting Point Not explicitly stated in the reviewed literature, but the compound is crystalline after purification.[1]
Polarity Moderately polar, attributed to the presence of the nitro (-NO₂) and ester (-COOEt) functional groups, as well as the electronegative fluorine atom.N/A

Theoretical Framework for Solubility Prediction

The age-old adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[2] This principle is rooted in the thermodynamics of dissolution, where the Gibbs free energy change (ΔG) of mixing determines the spontaneity of the process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

For this compound, the key intermolecular forces at play are:

  • Dipole-Dipole Interactions: The nitro and ester groups create significant dipole moments within the molecule, leading to strong electrostatic interactions with polar solvent molecules.

  • Van der Waals Forces: These non-specific interactions are present between all molecules and will contribute to the overall solubility in both polar and non-polar solvents.

  • Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors, allowing for interactions with protic solvents like alcohols.

The interplay of these forces dictates the solubility profile. Solvents that can effectively engage in these interactions with this compound will be better at overcoming the solute's crystal lattice energy, leading to higher solubility.

Predictive Solubility Analysis based on Analogous Compounds

In the absence of direct quantitative data, examining the solubility of structurally similar compounds provides invaluable insights.

Ethyl 4-nitrobenzoate

This analog lacks the fluorine substituent. It is reported to be soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[3][4][5][6][7] This suggests that the ethyl nitrobenzoate core has a strong affinity for moderately polar to polar aprotic solvents. The solubility in ethanol is a key indicator of the role of the ester and nitro groups as hydrogen bond acceptors.[3][4][5][6][7]

Nitrobenzene

As the parent aromatic nitro compound, nitrobenzene is soluble in a variety of organic solvents, including ethanol, ether, and benzene, but has very low solubility in water.[1][8][9][10][11][12] This reinforces the idea that the nitroaromatic moiety is readily solvated by a range of organic media.

Impact of the Fluorine Substituent

The introduction of a fluorine atom at the 4-position is expected to modulate the solubility profile. Fluorine is highly electronegative, which can increase the overall polarity of the molecule and potentially enhance interactions with polar solvents. However, the effect can be complex and is also dependent on the specific solvent environment.

Based on this analysis, a predicted solubility profile for this compound is presented below.

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Ethanol, Methanol)High The hydroxyl group of the solvent can act as a hydrogen bond donor to the oxygen atoms of the nitro and ester groups of the solute. The overall polarity of the solvent is also a good match for the solute.
Polar Aprotic (e.g., Acetone, Ethyl Acetate)High These solvents possess significant dipole moments that can effectively solvate the polar regions of this compound. The reported use of hot ethyl acetate for recrystallization strongly supports high solubility in this solvent at elevated temperatures.[1]
Non-Polar (e.g., Toluene, Hexane, Petroleum Ether)Low to Moderate While the aromatic ring of the solute will have some affinity for aromatic solvents like toluene, the polar functional groups will limit solubility in highly non-polar solvents like hexane and petroleum ether. The use of petroleum ether as an anti-solvent in the recrystallization process confirms its low solvating power for this compound.[1]
Chlorinated (e.g., Chloroform, Dichloromethane)Moderate to High These solvents have a moderate polarity and are generally good solvents for a wide range of organic compounds.

Experimental Determination of Solubility: Protocols and Causality

Empirical determination of solubility is crucial for validating predictions and obtaining the precise data needed for process development. The following are detailed protocols for established methods.

The Equilibrium Shake-Flask Method (Gravimetric Determination)

This is the gold-standard method for determining equilibrium solubility. Its trustworthiness lies in its direct measurement of the dissolved solute in a saturated solution.

Experimental Workflow:

A 1. Excess Solute Addition Add an excess of this compound to a known volume of the selected solvent in a sealed vial. B 2. Equilibration Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A->B C 3. Phase Separation Allow the vial to stand undisturbed at the same temperature for any undissolved solid to settle. B->C D 4. Aliquot Withdrawal & Filtration Carefully withdraw a known volume of the supernatant using a pre-heated/pre-cooled syringe and filter it through a 0.45 µm filter to remove any particulate matter. C->D E 5. Solvent Evaporation Transfer the filtered aliquot to a pre-weighed vial and evaporate the solvent under a stream of nitrogen or in a vacuum oven. D->E F 6. Gravimetric Analysis Weigh the vial containing the dried solute residue. The difference in weight gives the mass of the dissolved solute. E->F G 7. Calculation Calculate the solubility in the desired units (e.g., mg/mL, mol/L). F->G

Caption: Workflow for Gravimetric Solubility Determination.

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution becomes saturated, a prerequisite for measuring equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Filtration: Prevents undissolved solid particles from being included in the aliquot, which would lead to an overestimation of solubility.

UV/Vis Spectrophotometry Method

This method is suitable for compounds with a chromophore, such as the nitroaromatic system in this compound. It is a high-throughput method but relies on the Beer-Lambert Law and requires the generation of a calibration curve.

Experimental Protocol:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear.

  • Prepare Saturated Solutions: Follow steps 1-3 of the Equilibrium Shake-Flask Method.

  • Sample Preparation and Analysis:

    • Withdraw an aliquot of the supernatant and filter it.

    • Dilute the filtered aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λ_max.

  • Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample, and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers high precision and specificity and is particularly useful for complex mixtures or when the solute has low UV absorbance.

Experimental Protocol:

  • Develop an HPLC Method:

    • Select a suitable column (e.g., C18) and mobile phase.

    • Establish the retention time for this compound.

  • Prepare a Calibration Curve:

    • Inject known concentrations of the compound to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Analysis:

    • Prepare saturated solutions as described in the Equilibrium Shake-Flask Method (steps 1-3).

    • Withdraw, filter, and dilute an aliquot of the supernatant.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration from the calibration curve and account for the dilution to find the solubility.

Practical Application: Recrystallization of this compound

Recrystallization is a powerful purification technique that leverages the differential solubility of a compound in a hot versus a cold solvent.[2][13][14] The reported procedure for purifying this compound uses a mixed solvent system of hot ethyl acetate and petroleum ether.[1]

Logical Framework for Recrystallization:

cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_crystallization Crystallization cluster_isolation Isolation A 1. Dissolve crude product in a minimum amount of hot ethyl acetate. B 2. Add hot petroleum ether dropwise until the solution becomes slightly turbid. A->B C 3. Re-heat to re-dissolve the precipitate, ensuring a saturated solution. B->C D 4. Allow the solution to cool slowly to room temperature. C->D E 5. Further cool in an ice bath to maximize crystal yield. D->E F 6. Collect the purified crystals by vacuum filtration. E->F G 7. Wash the crystals with a small amount of cold petroleum ether. F->G H 8. Dry the crystals under vacuum. G->H

Caption: Recrystallization workflow for this compound.

Rationale for Solvent Choice:

  • Ethyl Acetate (Good Solvent): this compound exhibits high solubility in hot ethyl acetate, allowing for the complete dissolution of the crude product.[1] Its moderate polarity helps to dissolve the desired compound while potentially leaving some non-polar impurities behind.

  • Petroleum Ether (Anti-Solvent): This non-polar solvent has a low solvating power for the moderately polar this compound.[15][16][17][18][19] Its addition to the hot ethyl acetate solution decreases the overall polarity of the solvent system, reducing the solubility of the target compound and inducing crystallization upon cooling.

Conclusion

References

The Strategic Role of Ethyl 4-fluoro-3-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-fluoro-3-nitrobenzoate, a seemingly unassuming substituted aromatic compound, has emerged as a pivotal building block in the intricate landscape of medicinal chemistry and drug discovery. Its strategic placement of a fluorine atom and a nitro group on the benzene ring bestows upon it a unique reactivity profile, rendering it an exceptionally versatile intermediate for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, physicochemical properties, and critical applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, and present detailed, field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, empowering them to leverage the full potential of this valuable synthetic intermediate.

Introduction: The Unseen Architect in Drug Synthesis

In the quest for novel therapeutics, the selection of starting materials and key intermediates is a decision of paramount importance, profoundly influencing synthetic feasibility, scalability, and the ultimate biological activity of the target compounds. This compound has garnered significant attention as a key intermediate due to its unique structural features. The presence of an electron-withdrawing nitro group and a highly electronegative fluorine atom activates the aromatic ring for nucleophilic attack, making it a prime substrate for a variety of chemical transformations.[1] Nitrobenzoic acid derivatives, in general, are recognized as important precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[2] This guide will illuminate the fundamental chemistry and practical applications of this compound, providing a robust framework for its effective utilization in drug discovery programs.

Physicochemical and Crystallographic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its successful application in synthesis. The key physicochemical and crystallographic data for this compound are summarized below, providing a clear reference for experimental design and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈FNO₄[2][3]
Molecular Weight213.16 g/mol [2][3]
AppearanceColorless crystals or yellow oil (crude)[2]
Melting PointNot explicitly stated, precursor acid melts at 123-126 °C[4]
SolubilitySparingly soluble in water, soluble in ethyl acetate and ethanol[2][4]

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemMonoclinic[2]
Space GroupP2₁/c[2]
a9.9246 (3) Å[2]
b13.2883 (3) Å[2]
c6.9310 (2) Å[2]
β94.410 (2)°[2]
Volume911.36 (4) ų[2]
Z4[2]

The crystal structure reveals intermolecular C—H⋯O interactions that form dimers, which then arrange into chains.[2] This crystalline arrangement is crucial for understanding its solid-state behavior and for unambiguous characterization.

Synthesis and Experimental Protocols

The accessibility of this compound is a key factor in its widespread use. It is typically synthesized via a straightforward Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.

Synthesis of the Precursor: 4-Fluoro-3-nitrobenzoic Acid

The journey to this compound begins with the nitration of 4-fluorobenzoic acid. This electrophilic aromatic substitution reaction is a standard and efficient method.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitrobenzoic Acid [5]

  • Materials:

    • 4-fluorobenzoic acid (50.0 g, 0.36 mol)

    • Concentrated sulfuric acid (180 ml)

    • Potassium nitrate (39.7 g, 0.39 mol)

    • Crushed ice

    • Toluene

  • Procedure:

    • Dissolve 4-fluorobenzoic acid in concentrated sulfuric acid in a flask cooled in an ice bath.

    • Slowly add potassium nitrate in batches while maintaining the low temperature.

    • Allow the reaction mixture to stir overnight at room temperature.

    • Carefully pour the reaction mixture over a large volume of crushed ice with continuous stirring.

    • Allow the resulting mixture to stand overnight at room temperature.

    • Filter the solid product and wash thoroughly with water.

    • Dry the product by azeotropic distillation with toluene to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid.

Fischer Esterification to this compound

The final step is the acid-catalyzed esterification of 4-fluoro-3-nitrobenzoic acid with ethanol.

Experimental Protocol: Synthesis of this compound [1][2]

  • Materials:

    • 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol)

    • Absolute ethanol (50 ml)

    • Concentrated sulfuric acid (2.0 ml)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Combine 4-fluoro-3-nitrobenzoic acid, absolute ethanol, and concentrated sulfuric acid in a round-bottom flask.

    • Reflux the mixture for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, evaporate the ethanol under reduced pressure.

    • Dilute the residue with water and extract the aqueous layer with ethyl acetate (3 x 25 ml).

    • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and remove the solvent under reduced pressure to afford the crude product, typically as a yellow oil.

    • For further purification and to obtain colorless crystals suitable for X-ray analysis, recrystallization can be performed using a mixture of hot ethyl acetate and petroleum ether.[1][2]

Synthesis Workflow Diagram

Synthesis_Workflow A 4-Fluorobenzoic Acid B Nitration (H₂SO₄, KNO₃) A->B C 4-Fluoro-3-nitrobenzoic Acid B->C D Fischer Esterification (Ethanol, H₂SO₄) C->D E This compound D->E

Caption: Synthetic pathway to this compound.

The Cornerstone of Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The true synthetic power of this compound lies in the high susceptibility of its C4 position to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of its electronic architecture.

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the ortho position is crucial for stabilizing the negative charge of this intermediate through resonance.

  • Leaving Group Departure: The aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group in this context.

The rate-determining step is typically the initial nucleophilic attack.[6] The high electronegativity of the fluorine atom activates the ring towards this attack, making it a more reactive substrate compared to its chloro, bromo, or iodo counterparts in SNAr reactions.[6]

SNAr Mechanism Diagram

SNAr_Mechanism reactant This compound intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate + Nu⁻ nucleophile Nu⁻ product Substituted Product intermediate->product - F⁻ leaving_group F⁻

Caption: The addition-elimination mechanism of SNAr.

A Gateway to Molecular Diversity

The SNAr reaction on this compound allows for the introduction of a wide variety of nucleophiles, leading to a vast library of derivatives. This includes:

  • O-Nucleophiles: Alcohols and phenols to form ether linkages, a common motif in many active pharmaceutical ingredients (APIs).[7]

  • N-Nucleophiles: Amines (primary and secondary) to synthesize substituted anilines, which are precursors to numerous heterocyclic systems.

  • S-Nucleophiles: Thiols to generate thioethers.

This versatility makes this compound an invaluable starting point for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Applications in Medicinal Chemistry: Building the Scaffolds of Future Drugs

While specific biological activity data for this compound itself is limited, its true value is realized in the molecules it helps to create. It serves as a key building block for a range of therapeutic agents.

Synthesis of Heterocyclic Compounds

As previously mentioned, nitrobenzoic acid derivatives are well-established precursors for biologically active heterocycles like benzimidazoles and benzoxazoles.[2] The general strategy involves the SNAr reaction followed by reduction of the nitro group to an amine, which can then undergo cyclization reactions.

General Synthetic Pathway to Heterocycles

Heterocycle_Synthesis A This compound B SɴAr with Nu-H A->B C Ethyl 4-(Nu)-3-nitrobenzoate B->C D Nitro Reduction (e.g., H₂, Pd/C) C->D E Ethyl 3-amino-4-(Nu)-benzoate D->E F Cyclization E->F G Biologically Active Heterocycles F->G

Caption: A generalized workflow for heterocycle synthesis.

Precursor to Kinase Inhibitors and Other Targeted Therapies
Potential in Antifungal and Anticancer Agents

Research into related nitrobenzoate derivatives has shown promise in various therapeutic areas. For instance, certain 3-methyl-4-nitrobenzoate derivatives have demonstrated activity against various Candida strains, suggesting the potential of the nitrobenzoate scaffold in developing new antifungal agents.[1] Furthermore, the isomeric 4-methyl-3-nitrobenzoic acid has shown potential in inhibiting cancer cell migration, hinting at the anticancer potential of derivatives from this class of compounds.[4] These findings underscore the value of exploring the chemical space around the nitrobenzoate core, a space readily accessible from this compound.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined physicochemical properties, and, most importantly, its predictable and versatile reactivity through nucleophilic aromatic substitution make it an ideal starting point for the synthesis of complex and diverse molecular architectures. The ability to readily introduce a wide range of functional groups opens the door to the rapid exploration of chemical space and the optimization of lead compounds in drug discovery.

As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the importance of versatile and reliable building blocks like this compound will only increase. Future research will undoubtedly continue to uncover new applications for this powerful intermediate, solidifying its role as a cornerstone in the synthesis of the next generation of medicines.

References

Methodological & Application

Synthesis of Ethyl 4-fluoro-3-nitrobenzoate: A Comprehensive Guide to Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 4-fluoro-3-nitrobenzoate

This compound is a pivotal intermediate in the landscape of modern organic synthesis. Its value is anchored in its unique molecular architecture: a benzene ring functionalized with a fluorine atom, a nitro group, and an ethyl ester. This combination of an electron-withdrawing nitro group and a halogen makes the aromatic ring susceptible to nucleophilic aromatic substitution, providing a gateway for introducing diverse functionalities. The carboxylic acid ester provides a handle for further transformations, such as hydrolysis or amidation. Consequently, this compound serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and materials science components.[1][2] Nitrobenzoic acid derivatives, in general, are recognized as important precursors for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[3]

This application note provides a detailed protocol for the synthesis of this compound from 4-fluoro-3-nitrobenzoic acid via Fischer esterification. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the rationale behind the chosen conditions and purification strategies to ensure a high-purity final product.

Reaction Principle: Unveiling the Fischer Esterification Mechanism

The synthesis of this compound from 4-fluoro-3-nitrobenzoic acid and ethanol is a classic example of the Fischer esterification reaction. This acid-catalyzed equilibrium process involves the reaction of a carboxylic acid with an alcohol to form an ester and water.[4][5][6][7]

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants, typically the alcohol, is used.[5][7] The presence of a strong acid catalyst, such as concentrated sulfuric acid, is crucial. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[5][6][7]

The mechanism proceeds through a series of protonation, nucleophilic addition, and dehydration steps, ultimately yielding the ester.[5][6] Recent studies based on density functional theory (DFT) calculations suggest that the reaction proceeds via a highly reactive acylium ion intermediate.[8]

Fischer_Esterification_Mechanism CarboxylicAcid 4-Fluoro-3-nitrobenzoic Acid ProtonatedCarbonyl Protonated Carbonyl CarboxylicAcid->ProtonatedCarbonyl + H⁺ (from H₂SO₄) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Ethanol (Nucleophilic Attack) ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H₂O Ester This compound ProtonatedEster->Ester - H⁺ (regenerates catalyst) Water Water Ethanol Ethanol H2SO4 H₂SO₄ (catalyst)

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Fluoro-3-nitrobenzoic acid≥98%e.g., Sigma-Aldrich, Alfa AesarStarting material
Absolute Ethanol≥99.5%e.g., Fisher Scientific, VWRReactant and solvent
Concentrated Sulfuric Acid95-98%e.g., Sigma-Aldrich, MerckCatalyst
Ethyl AcetateACS Gradee.g., Fisher Scientific, VWRExtraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-For neutralization
Brine (Saturated NaCl)Saturated aqueous solution-For washing
Anhydrous Magnesium Sulfate (MgSO₄)Anhydrouse.g., Sigma-AldrichDrying agent
Petroleum Ether (60-80 °C)ACS Gradee.g., Fisher ScientificFor recrystallization
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Filter funnel and filter paper

  • Crystallizing dish

Safety Precautions
  • 4-Fluoro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Ethanol and Ethyl Acetate: Highly flammable liquids. Keep away from open flames and ignition sources.

  • The reaction should be performed in a well-ventilated fume hood.

Step-by-Step Procedure

Synthesis_Workflow Start Start ReactionSetup 1. Reaction Setup: - Add 4-fluoro-3-nitrobenzoic acid,  absolute ethanol, and conc. H₂SO₄  to a round-bottom flask. Start->ReactionSetup Reflux 2. Reflux: - Heat the mixture to reflux for 8 hours. ReactionSetup->Reflux Workup 3. Work-up: - Cool the reaction mixture. - Evaporate ethanol. - Dilute with water. Reflux->Workup Extraction 4. Extraction: - Extract the aqueous layer with ethyl acetate. Workup->Extraction Washing 5. Washing & Drying: - Wash the organic layer with NaHCO₃ and brine. - Dry over anhydrous MgSO₄. Extraction->Washing Evaporation 6. Solvent Removal: - Remove the solvent under reduced pressure. Washing->Evaporation Purification 7. Purification (Optional): - Recrystallize from ethyl acetate and petroleum ether. Evaporation->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol) and absolute ethanol (50 mL).[1][3]

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or an oil bath. Continue refluxing for 8 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.[3]

  • Extraction: Dilute the residue with water (50 mL) and transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]

  • Washing and Drying: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[11]

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which is typically a yellow oil.[3]

  • Purification (Optional but Recommended): For obtaining a high-purity product, recrystallization is recommended. Dissolve the crude oil in a minimal amount of hot ethyl acetate and then add petroleum ether (60-80 °C) until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the colorless crystals by vacuum filtration.[3]

Results and Characterization

The successful synthesis of this compound should yield a colorless crystalline solid upon purification. The identity and purity of the product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be determined and compared to the literature value.

Microwave-Assisted Synthesis: An Alternative Approach

For a more rapid synthesis, a microwave-assisted protocol can be employed. This method often leads to significantly reduced reaction times. A mixture of 4-fluoro-3-nitrobenzoic acid, ethanol, and a catalytic amount of sulfuric acid is irradiated in a sealed-vessel microwave reactor.[12] Optimal conditions reported involve heating at 130°C for a total of 15 minutes, with the catalyst being added in portions every 5 minutes to drive the equilibrium forward.[12] This approach can yield good to excellent results and is a valuable alternative to conventional heating.[13]

Conclusion

The Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol is a robust and reliable method for the synthesis of this compound. The protocol detailed in this application note, when followed with the appropriate safety precautions, provides a clear pathway to obtaining this valuable synthetic intermediate in high purity. The versatility of this compound in subsequent chemical transformations underscores its importance in the fields of medicinal chemistry and materials science.

References

Application Note & Protocol: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 4-fluoro-3-nitrobenzoate, a key chemical intermediate, through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven laboratory protocol, and discuss the critical parameters that ensure a high-yield, high-purity synthesis. This guide is designed to equip researchers with the necessary expertise to confidently and safely perform this valuable transformation.

Introduction: Strategic Importance of this compound

Substituted aromatic compounds are foundational building blocks in medicinal chemistry and materials science. This compound is a particularly valuable intermediate.[1] The presence of the nitro and fluoro groups on the benzene ring activates it for various chemical modifications. Specifically, the fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, which allows for the introduction of diverse functional groups, making it a versatile precursor for the synthesis of various heterocyclic compounds.[1][2] The straightforward and classic Fischer esterification provides a reliable and scalable method for its preparation from the corresponding carboxylic acid.[1]

The Fischer Esterification: Mechanistic Insights

The Fischer esterification is a cornerstone of organic synthesis, converting a carboxylic acid and an alcohol into an ester and water in the presence of a strong acid catalyst.[3][4] The reaction is a reversible, equilibrium-driven process.[4][5] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[3][4]

The Role of the Acid Catalyst

Concentrated sulfuric acid (H₂SO₄) serves a dual purpose in this reaction.[6][7]

  • Catalyst : It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][8] This activation facilitates the nucleophilic attack by the alcohol, which is a relatively weak nucleophile.[9]

  • Dehydrating Agent : Concentrated sulfuric acid is hygroscopic and sequesters the water produced during the reaction.[4][7] This removal of a product shifts the reaction equilibrium to the right, in accordance with Le Châtelier's principle, thereby increasing the overall yield of the ester.[4]

The mechanistic pathway is a classic example of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.

Fischer_Esterification_Mechanism RCOOH 4-Fluoro-3-nitrobenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol (EtOH) H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate1 + EtOH Proton_Transfer Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer Water_Leaving_Group Activated Leaving Group (H₂O) Proton_Transfer->Water_Leaving_Group Protonated_Ester Protonated Ester Water_Leaving_Group->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Generalized mechanism of the Fischer Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is optimized for a laboratory scale synthesis, providing a robust and reproducible method.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.115.0 g (0.027 mol)Starting material.
Absolute Ethanol (EtOH)C₂H₅OH46.0750 mLServes as reactant and solvent.
Concentrated Sulfuric Acid (H₂SO₄)H₂SO₄98.082.0 mLCatalyst and dehydrating agent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mLFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~50 mLFor neutralizing residual acid.
Saturated Sodium Chloride (Brine)NaCl58.44~50 mLFor washing the organic layer.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededFor drying the organic layer.
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Standard laboratory glassware and clamps

Step-by-Step Procedure

Workflow A 1. Reagent Combination Combine 4-fluoro-3-nitrobenzoic acid, ethanol, and H₂SO₄ in a round-bottom flask. B 2. Reflux Heat the mixture to reflux for 8 hours. A->B C 3. Work-up: Quenching & Extraction Cool, dilute with water, and extract the product into ethyl acetate. B->C D 4. Neutralization & Washing Wash organic layer with NaHCO₃ solution and then with brine. C->D E 5. Drying & Concentration Dry the organic layer with MgSO₄ and remove the solvent via rotary evaporation. D->E F 6. Purification (Optional) Recrystallize the crude product from an ethyl acetate/petroleum ether mixture. E->F G 7. Analysis Characterize the final product (TLC, NMR, IR, etc.). F->G

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol).[1][2]

  • Addition of Reagents : Add absolute ethanol (50 mL) to the flask. Stir the mixture until the acid is fully dissolved. Cautiously and slowly, add concentrated sulfuric acid (2.0 mL) to the solution while stirring.[1][2] Safety Note: The addition of sulfuric acid to ethanol is exothermic; it is advisable to cool the flask in an ice bath during this addition.

  • Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.[1][2] Allow the reaction to reflux for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Solvent Removal and Extraction : After 8 hours, remove the flask from the heat and allow it to cool to room temperature. Evaporate the excess ethanol using a rotary evaporator.[2] Dilute the remaining residue with water (approx. 50 mL) and transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).[2]

  • Washing the Organic Phase : Combine the organic extracts. Wash the combined organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 25 mL) to neutralize any remaining acid, followed by a saturated solution of NaCl (brine) (2 x 25 mL).[10] Causality : The bicarbonate wash is critical to remove both the sulfuric acid catalyst and any unreacted carboxylic acid. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration : Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous MgSO₄.[2] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product, typically as a yellow oil or solid.[2]

Purification

For most applications, the crude product is of sufficient purity. However, for applications requiring high purity, such as for generating crystals suitable for X-ray analysis, recrystallization can be performed. Dissolve the crude product in a minimal amount of hot ethyl acetate and add petroleum ether (60-80 °C) until turbidity is observed.[1][2] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the colorless crystals by vacuum filtration.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyValue
Molecular Formula C₉H₈FNO₄
Molar Mass 213.16 g/mol [11]
Appearance Colorless crystals or yellow oil[2]
IUPAC Name This compound[11]
CAS Number 367-80-6[11]
  • ¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons.

  • ¹³C NMR Spectroscopy : The carbon NMR will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, and the six distinct aromatic carbons.

  • Infrared (IR) Spectroscopy : Key stretches will be observed for the C=O of the ester, the C-O bond, and the N-O bonds of the nitro group.

Safety and Handling

Trustworthiness in the lab begins with safety. Adherence to safety protocols is non-negotiable.

  • 4-Fluoro-3-nitrobenzoic Acid : May cause skin, eye, and respiratory irritation.[12] Handle in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Concentrated Sulfuric Acid : Highly corrosive and can cause severe burns.[13][14] It is also a strong oxidant and dehydrating agent.[13][15] Always handle concentrated sulfuric acid in a fume hood and wear acid-resistant gloves, a lab coat, and chemical splash goggles.[13][14] When diluting, always add acid to water, never the other way around.

  • General Precautions : The reaction should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[12][13]

Conclusion

The Fischer esterification of 4-fluoro-3-nitrobenzoic acid is a reliable and efficient method for producing a valuable synthetic intermediate. By understanding the reaction mechanism and carefully controlling the experimental parameters as detailed in this protocol, researchers can consistently achieve high yields of the desired product. The key to success lies in driving the equilibrium forward by using excess alcohol and a strong acid catalyst that also acts as a dehydrating agent. Proper work-up and purification are essential for obtaining a product of high purity suitable for subsequent synthetic transformations in drug discovery and materials science.

References

Protocol for refluxing 4-fluoro-3-nitro-benzoic acid with ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Ethyl 4-fluoro-3-nitrobenzoate via Fischer Esterification

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the protocol for the esterification of 4-fluoro-3-nitro-benzoic acid with ethanol. The procedure outlined is a classic Fischer-Speier esterification, a cornerstone of organic synthesis, which in this case yields this compound, a valuable intermediate in the synthesis of various heterocyclic compounds and other complex molecules.[1][2][3]

The narrative structure of this guide is designed to provide not just a set of instructions, but a deeper understanding of the process, grounded in established chemical principles. We will explore the causality behind experimental choices, ensuring that the protocol is not merely followed, but understood.

Foundational Principles: The Fischer Esterification

The Fischer esterification is an acid-catalyzed condensation reaction between a carboxylic acid and an alcohol, producing an ester and water.[4][5] The reaction is a reversible equilibrium process, a critical factor that dictates the experimental conditions required to achieve a high yield of the desired product.[6][7]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid, H₂SO₄) protonates the carbonyl oxygen of the 4-fluoro-3-nitro-benzoic acid.[8] This crucial step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of ethanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.

To favor the formation of the product, the equilibrium must be shifted to the right, in accordance with Le Châtelier's Principle.[6][7] This protocol achieves this by utilizing a large excess of ethanol, which serves as both a reactant and the solvent.[5][9]

Experimental Design: Materials and Methods

Materials & Reagents
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Fluoro-3-nitro-benzoic acid453-71-4C₇H₄FNO₄185.11White to yellow solid; Melting point: 123-126 °C; Irritant.[10][11][12]
Absolute Ethanol (EtOH)64-17-5C₂H₆O46.07Flammable liquid; Nerve poison.[13] Used in excess as solvent and reactant.
Concentrated Sulfuric Acid (H₂SO₄)7664-93-9H₂SO₄98.08Highly corrosive; Strong dehydrating agent; Catalyst.[13][14]
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11Organic solvent for extraction.
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Mild base for neutralizing acid.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying agent.
Deionized Water (H₂O)7732-18-5H₂O18.02Used in work-up.
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Standard laboratory glassware and clamping devices

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Detailed Synthesis Protocol

This protocol is based on established literature procedures for the synthesis of this compound.[1][2]

Step 1: Reaction Setup and Reflux
  • Reagent Addition: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-nitro-benzoic acid (5.0 g, 0.027 mol).

  • Solvent Addition: Add absolute ethanol (50 mL) to the flask. Stir the mixture until the acid is fully dissolved.

  • Catalyst Addition: Perform this step in a fume hood. Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirred solution. The addition is exothermic and will generate heat.

  • Apparatus Assembly: Attach a reflux condenser to the flask and ensure a steady flow of cooling water through the condenser jacket.

  • Heating: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of ethanol (~78 °C).

  • Reaction Time: Maintain the reflux with continuous stirring for 8 hours.[1][2] The extended heating period is necessary to allow the reaction to reach equilibrium.

Step 2: Work-up and Product Isolation
  • Cooling: After 8 hours, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator under reduced pressure.[2]

  • Aqueous Dilution: Dilute the oily residue with deionized water (e.g., 50 mL).[2] This step dissolves any remaining water-soluble impurities.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).[2] Combine the organic layers.

  • Neutralization: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize any remaining sulfuric acid and unreacted carboxylic acid.[9] Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine, 1 x 25 mL) to remove residual water.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).[2]

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product, typically as a yellow oil.[2]

Step 3: (Optional) Recrystallization for High Purity

For applications requiring high purity, such as X-ray analysis, the crude product can be further purified. Recrystallization from a hot mixture of ethyl acetate and petroleum ether (60–80 °C) can yield colorless crystals of this compound.[1][2]

Experimental Workflow Visualization

The overall process can be summarized in the following workflow diagram.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product reagents 1. Combine Reactants (4-Fluoro-3-nitro-benzoic acid, Ethanol, H₂SO₄) reflux 2. Assemble Reflux Apparatus reagents->reflux heat 3. Heat to Reflux (~78 °C for 8 hours) reflux->heat cool 4. Cool & Evaporate Excess Ethanol heat->cool extract 5. Dilute with H₂O & Extract with EtOAc cool->extract wash 6. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 7. Dry with MgSO₄ wash->dry concentrate 8. Concentrate under Reduced Pressure dry->concentrate product This compound (Crude Oil) concentrate->product

Caption: Workflow for the synthesis of this compound.

Safety and Hazard Management

Adherence to strict safety protocols is paramount for this procedure.

  • General Precautions: All operations should be conducted inside a certified chemical fume hood.[15] Full personal protective equipment (PPE), including chemical splash goggles, a flame-resistant lab coat, and acid-resistant gloves, must be worn at all times.[13][16]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact.[14][16] It is also a strong dehydrating agent and reacts exothermically with water. Always add acid slowly to the alcohol. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[16][17]

  • Ethanol: Ethanol is a flammable liquid. Ensure that the heating source (heating mantle) is free of sparks and that no open flames are present in the laboratory.

  • 4-Fluoro-3-nitro-benzoic acid: This compound is an irritant to the eyes, respiratory system, and skin.[10] Avoid inhalation of dust and direct contact.

  • Pressure Build-up: During the neutralization step with sodium bicarbonate, carbon dioxide gas is produced, which can lead to pressure build-up in the separatory funnel. Ensure frequent venting.[18]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local hazardous waste regulations.

By following this detailed protocol and adhering to the safety guidelines, researchers can reliably and safely synthesize this compound for use in further scientific endeavors.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of Ethyl 4-fluoro-3-nitrobenzoate. This versatile building block is of significant interest to researchers, medicinal chemists, and drug development professionals due to its activated aromatic system, which allows for the facile introduction of a wide array of functional groups. This document outlines the fundamental principles governing the reactivity of this substrate, provides detailed, step-by-step experimental protocols for its reaction with various nucleophiles, and presents data to guide reaction optimization.

Introduction: The Strategic Value of this compound

This compound is a key intermediate in modern organic synthesis.[1] Its structure is primed for reactivity in SNAr reactions due to two key features:

  • A Potent Electron-Withdrawing Group: The nitro group (-NO₂) at the meta-position to the fluorine atom strongly withdraws electron density from the aromatic ring. This effect is relayed through resonance to the ortho and para positions, rendering the carbon atom attached to the fluorine highly electrophilic and susceptible to nucleophilic attack.[2]

  • An Excellent Leaving Group: The fluorine atom, being highly electronegative, polarizes the C-F bond and is an excellent leaving group in the context of SNAr reactions. The rate-determining step is the initial nucleophilic attack, not the cleavage of the C-F bond, which is why fluoroarenes are often more reactive than their chloro- or bromo-analogs in this type of transformation.

These characteristics make this compound an ideal substrate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents and functional materials.[1] The subsequent products can be further manipulated, for example, by reducing the nitro group to an amine, opening pathways to a diverse range of heterocyclic compounds like benzimidazoles.[3]

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The SNAr reaction of this compound proceeds via a well-established two-step addition-elimination mechanism. Understanding this pathway is critical for rationalizing experimental conditions and troubleshooting reactions.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the fluorine. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group.[2]

  • Elimination of the Leaving Group: In the second, typically faster step, the aromaticity of the ring is restored by the expulsion of the fluoride ion, yielding the substituted product.

// Reactants Substrate [label=<

this compound

];

Nucleophile [label="Nu⁻", fontcolor="#EA4335", fontsize=16];

// Meisenheimer Complex Intermediate [label=<

Meisenheimer Complex (Resonance Stabilized)

];

// Products Product [label=<

Substituted Product

]; LeavingGroup [label="F⁻", fontcolor="#34A853", fontsize=16];

// Arrows and Labels Substrate -> Intermediate [label="Step 1: Addition (Rate-Determining)", fontsize=10, fontcolor="#5F6368"]; Nucleophile -> Substrate [style=invis]; Intermediate -> Product [label="Step 2: Elimination", fontsize=10, fontcolor="#5F6368"]; Product -> LeavingGroup [style=invis];

// Invisible nodes for alignment dummy1 [style=invis]; dummy2 [style=invis]; Substrate -> dummy1 [style=invis]; dummy1 -> Intermediate [style=invis]; Intermediate -> dummy2 [style=invis]; dummy2 -> Product [style=invis];

{rank=same; Substrate; Nucleophile;} {rank=same; Product; LeavingGroup;} }

Figure 1. The Addition-Elimination Mechanism of SNAr.

Synthesis of Starting Material: this compound

The starting material is readily accessible via a standard Fischer esterification of 4-fluoro-3-nitrobenzoic acid.

Synthesis_Workflow Start 4-Fluoro-3-nitrobenzoic Acid Reaction Reflux (8 hours) Start->Reaction Reagents Ethanol (Solvent/Reagent) Conc. H₂SO₄ (Catalyst) Reagents->Reaction Workup Aqueous Workup & Extraction with Ethyl Acetate Reaction->Workup Purification Solvent Removal (Optional Recrystallization) Workup->Purification Product This compound Purification->Product

Figure 2. Synthesis Workflow for the Starting Material.

Protocol 1: Preparation of this compound[3]

Materials:

  • 4-fluoro-3-nitrobenzoic acid (5.0 g, 27.0 mmol)

  • Absolute ethanol (50 mL)

  • Concentrated sulfuric acid (2.0 mL)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Combine 4-fluoro-3-nitrobenzoic acid, absolute ethanol, and concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 8 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the resulting residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product as a yellow oil.

  • Optional: For higher purity, the product can be recrystallized from a hot mixture of ethyl acetate and petroleum ether.[1]

SNAr Reactions with N-Nucleophiles (Primary & Secondary Amines)

The reaction of this compound with amines is a robust and high-yielding transformation, providing access to a wide range of N-aryl compounds.

Protocol 2: General Procedure for Reaction with Amines

This protocol is adapted from established procedures for similar activated fluoroarenes.[4]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Product
BenzylamineK₂CO₃DMF802-4Ethyl 4-(benzylamino)-3-nitrobenzoate
MorpholineK₂CO₃DMF802-4Ethyl 4-morpholino-3-nitrobenzoate
PiperidineEt₃NDMSO1001-3Ethyl 3-nitro-4-(piperidin-1-yl)benzoate
AnilineK₂CO₃DMF100-1206-12Ethyl 4-anilino-3-nitrobenzoate

SNAr Reactions with O-Nucleophiles (Alcohols & Phenols)

The synthesis of diaryl ethers or alkoxy arenes can be readily achieved by reacting this compound with alcohols or phenols. These reactions typically require a strong base to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.

Protocol 3: General Procedure for Reaction with Alcohols/Phenols

This protocol is based on established methods for the synthesis of ether derivatives from activated fluoroarenes.[4]

Materials:

  • This compound (1.0 eq)

  • Alcohol or phenol (e.g., phenol, 4-methoxyphenol) (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the alcohol or phenol (1.5 eq) in anhydrous THF or DMF.

  • Cool the solution to 0 °C in an ice bath and add NaH or t-BuOK (1.2 eq) portion-wise. Caution: NaH reacts with moisture to produce flammable H₂ gas.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Product
PhenolNaHDMF804-6Ethyl 3-nitro-4-phenoxybenzoate
4-Methoxyphenolt-BuOKTHF654-8Ethyl 4-(4-methoxyphenoxy)-3-nitrobenzoate
Benzyl AlcoholNaHDMF606-10Ethyl 4-(benzyloxy)-3-nitrobenzoate

SNAr Reactions with S-Nucleophiles (Thiols)

Thioethers can be synthesized with high efficiency using a similar strategy. Thiols are generally more acidic and more nucleophilic than their alcohol counterparts, sometimes allowing for milder reaction conditions.

Protocol 4: General Procedure for Reaction with Thiols

This protocol is adapted from established procedures for thioether synthesis via SNAr.[4]

Materials:

  • This compound (1.0 eq)

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion) (1.2 eq)

  • Anhydrous THF or DMF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

NucleophileBaseSolventTemperature (°C)Typical Time (h)Product
ThiophenolNaHTHFrt1-3Ethyl 3-nitro-4-(phenylthio)benzoate
Benzyl MercaptanNaHDMFrt2-4Ethyl 4-(benzylthio)-3-nitrobenzoate

Conclusion

This compound is a highly effective and versatile substrate for nucleophilic aromatic substitution reactions. The strong activation provided by the nitro group enables the displacement of the fluoride with a broad range of nitrogen, oxygen, and sulfur nucleophiles under generally mild conditions. The protocols provided herein serve as a robust starting point for researchers in synthetic and medicinal chemistry to generate diverse libraries of substituted benzoate derivatives for further investigation and application.

References

Application Notes & Protocols: The Utility of Ethyl 4-fluoro-3-nitrobenzoate as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its molecular architecture, characterized by an electron-withdrawing nitro group and a strategically positioned fluorine atom on the benzene ring, renders it a highly versatile building block in medicinal chemistry and materials science.[1] The presence of these functional groups allows for a series of predictable and high-yielding chemical transformations, making it an invaluable precursor for the synthesis of biologically active heterocyclic compounds, such as benzimidazoles and benzoxazoles.[1][2] This guide provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed protocols for its use in further chemical synthesis.

Physicochemical and Crystallographic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. These properties have been well-characterized through various analytical techniques.

PropertyValueSource
Molecular Formula C₉H₈FNO₄[3][4]
Molecular Weight 213.16 g/mol [3]
CAS Number 367-80-6[3]
Appearance Light yellow solid or yellow oil[2][5]
Melting Point 55 - 59 °C
Boiling Point No data available[5]
SMILES CCOC(=O)C1=CC(=C(C=C1)F)--INVALID-LINK--[O-][3][6]
InChIKey YONVBKVUSUGBQR-UHFFFAOYSA-N[3][6]

The bond lengths and angles of this compound are within normal ranges and are consistent with related structures.[2] Intermolecular interactions, specifically C—H⋯O interactions, lead to the formation of dimers in the crystal structure.[2]

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is via the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[1]

Synthesis Workflow

cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_end Final Product A 4-Fluoro-3-nitrobenzoic acid D Reflux for 8 hours A->D B Absolute Ethanol B->D C Conc. H₂SO₄ (catalyst) C->D E Evaporate Ethanol D->E F Dilute with Water E->F G Extract with Ethyl Acetate F->G H Dry over Anhydrous MgSO₄ G->H I Remove Solvent under Reduced Pressure H->I J Recrystallize (optional) I->J K This compound I->K J->K

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is based on established literature procedures for Fischer esterification.[1][2][7]

Materials:

  • 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol)

  • Absolute ethanol (50 ml)

  • Concentrated H₂SO₄ (2.0 ml)

  • Ethyl acetate

  • Water

  • Anhydrous MgSO₄

  • Petroleum ether (60–80 °C) for recrystallization (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-3-nitrobenzoic acid (5.0 g), absolute ethanol (50 ml), and concentrated H₂SO₄ (2.0 ml).

  • Heat the mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 25 ml).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter to remove the drying agent and concentrate the organic layer under reduced pressure to yield the crude product as a yellow oil.[2]

  • For further purification to obtain colorless crystals, recrystallization can be performed using a hot mixture of ethyl acetate and petroleum ether.[1][2]

Key Chemical Transformations and Applications

The synthetic utility of this compound stems from its reactivity at two key positions: the fluorine-bearing carbon and the nitro group.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SₙAr).[1] This is due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[8][9] This reactivity allows for the facile introduction of a wide range of functional groups.

cluster_start Starting Material cluster_process Reduction cluster_workup Work-up cluster_end Final Product A Ethyl 4-substituted-3-nitrobenzoate B Add Reducing Agent (e.g., SnCl₂, H₂/Pd/C) A->B C Neutralization/Filtration B->C D Extraction C->D E Purification D->E F Ethyl 3-amino-4-substituted-benzoate E->F

References

Application Notes and Protocols for the Synthesis of Benzoxazoles Using Nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Benzoxazole Scaffold

The benzoxazole motif, a fused heterocyclic system of benzene and oxazole, is a cornerstone in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold for engaging with a wide array of biological targets.[3][4] Consequently, benzoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The development of efficient and versatile synthetic routes to functionalized benzoxazoles is therefore of paramount importance to researchers in academia and the pharmaceutical industry.

This comprehensive guide focuses on a powerful and increasingly relevant strategy for benzoxazole synthesis: the utilization of nitrobenzoic acid derivatives as starting materials. This approach, centered around a key reductive cyclization step, offers a convergent and adaptable pathway to a variety of substituted benzoxazoles, including those bearing a valuable carboxylic acid functionality for further chemical elaboration.

Core Synthetic Strategy: Reductive Cyclization of Nitroaromatics

The primary methodology for synthesizing benzoxazoles from nitrobenzoic acid derivatives involves a one-pot or sequential process wherein the nitro group is reduced to an amine, which then undergoes intramolecular cyclization with a suitably positioned carbonyl precursor to form the oxazole ring. A particularly elegant and efficient manifestation of this strategy is the reductive cyclization of an o-nitroaryl ester, which can be formed in situ or in a preceding step.

Mechanistic Insights into the Reductive Cyclization Cascade

The transformation hinges on the selective reduction of the nitro group in the presence of other functional groups. While various reducing agents can be employed, systems like zinc powder in the presence of a strong acid, such as methanesulfonic acid (MsOH), have proven to be particularly effective.[5] The generally accepted mechanism for this reduction is a six-electron process that proceeds through nitroso and hydroxylamine intermediates before yielding the aniline.[6]

The key steps of the zinc-mediated reductive cyclization are as follows:

  • Esterification: The journey begins with the esterification of a nitro-substituted hydroxybenzoic acid with a phenol or alcohol. This step positions the future components of the benzoxazole ring in close proximity.

  • Nitro Group Reduction: Zinc metal, activated by the acidic medium (e.g., MsOH), facilitates a series of single-electron transfers to the nitro group.[7] The acidic environment provides the necessary protons for the subsequent steps. The nitro group is sequentially reduced to a nitroso and then a hydroxylamine intermediate, and finally to the corresponding amine.

  • Intramolecular Cyclization and Dehydration: Once the amine is formed, it acts as a nucleophile, attacking the carbonyl carbon of the adjacent ester group. This intramolecular cyclization forms a tetrahedral intermediate. Subsequent dehydration, often promoted by the acidic conditions, leads to the formation of the aromatic benzoxazole ring.

dot digraph "Reductive_Cyclization_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} केंद Diagram 1: Generalized Workflow for Benzoxazole Synthesis

Featured Application: Synthesis of Tafamidis Precursor

A noteworthy application of this methodology is in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis. The core of Tafamidis is a 2-(3,5-dichlorophenyl)-benzoxazole-6-carboxylic acid. A highly efficient synthesis has been reported starting from 3-hydroxy-4-nitrobenzoic acid.[5]

Comparative Data for Reductive Cyclization Methodologies

The choice of reducing agent and reaction conditions is critical for the successful synthesis of benzoxazoles from nitroaromatic precursors. The following table summarizes various catalytic systems and their performance.

Catalyst/Reducing SystemStarting MaterialCoupling PartnerSolventTemp. (°C)Time (h)Yield (%)Reference
Zn / MsOH3-Hydroxy-4-nitrobenzoic acid3,5-Dichlorobenzoyl chlorideIsopropanol/MsOH100-1102High[8]
Pd/C / 1,4-Cyclohexadieneo-NitrophenolVarious Carboxylic AcidsDioxaneMW, 1800.556-83[9]
Fe / NH₄ClSubstituted o-nitrophenols-Ethanol/WaterReflux2-4Good-Exc.[6]
SnCl₂·2H₂OSubstituted o-nitrophenols-EthanolReflux1-3High[6]

Experimental Protocols

Part 1: Synthesis of the Nitrobenzoic Acid Precursor

A common and crucial starting material for this synthetic route is a hydroxylated nitrobenzoic acid. The following protocol details the nitration of 4-hydroxybenzoic acid to yield 4-hydroxy-3-nitrobenzoic acid.

Protocol 1: Nitration of 4-Hydroxybenzoic Acid

dot digraph "Protocol_1_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} केंद Diagram 2: Workflow for the Nitration of 4-Hydroxybenzoic Acid

Materials:

  • 4-Hydroxybenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, ~65-70%)

  • Deionized water

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a measured volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This process is highly exothermic and should be performed with caution in a fume hood.

  • Reaction Setup: Dissolve the 4-hydroxybenzoic acid in concentrated sulfuric acid in a round-bottom flask. Cool the flask in an ice bath to maintain a temperature between 0-5 °C.

  • Nitration: While vigorously stirring the solution of 4-hydroxybenzoic acid, slowly add the chilled nitrating mixture dropwise. The temperature of the reaction mixture should be carefully maintained between 0-10 °C.

  • Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir for an additional 15-30 minutes at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto a large beaker of crushed ice.

  • Isolation and Purification: The precipitated product, 4-hydroxy-3-nitrobenzoic acid, is collected by vacuum filtration and washed thoroughly with cold deionized water to remove residual acid. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield a yellow crystalline solid.[6][10]

Part 2: Synthesis of a Benzoxazole Derivative via Reductive Cyclization

The following protocol is a representative procedure for the synthesis of a 2-aryl-benzoxazole-6-carboxylic acid derivative, adapted from the synthesis of Tafamidis.[5][8]

Protocol 2: Zinc-Mediated Reductive Cyclization

Step A: Esterification

  • To a solution of 3-hydroxy-4-nitrobenzoic acid in a suitable solvent (e.g., isopropanol), add a base such as potassium carbonate (K₂CO₃).

  • Cool the mixture to 0-10 °C and slowly add the desired acyl chloride (e.g., 3,5-dichlorobenzoyl chloride).

  • Allow the reaction to warm to room temperature and stir for several hours until the esterification is complete (monitored by TLC).

  • The resulting o-nitroaryl ester can be isolated or used directly in the next step.

Step B: Reductive Cyclization

  • To the crude or purified o-nitroaryl ester, add methanesulfonic acid (MsOH).

  • Heat the mixture to approximately 100-110 °C.

  • Portion-wise, add zinc dust to the hot solution. The addition is exothermic and should be done carefully to control the reaction rate.

  • After the addition is complete, maintain the temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench by carefully adding it to ice water.

  • The precipitated benzoxazole product is collected by filtration, washed with water, and can be further purified by recrystallization or column chromatography.

Troubleshooting and Optimization

  • Low Yield in Nitration: Ensure the reaction temperature is strictly controlled. Higher temperatures can lead to the formation of dinitro- and other side products. The purity of the starting 4-hydroxybenzoic acid is also crucial.

  • Incomplete Reductive Cyclization: The activity of the zinc dust is critical. If the reaction stalls, consider activating the zinc dust (e.g., by washing with dilute HCl) or adding fresh zinc. Ensure a sufficient amount of methanesulfonic acid is used to maintain an acidic environment.

  • Side Reactions: In some cases, the intermediate hydroxylamine can participate in side reactions. Maintaining a steady reaction temperature and efficient stirring can help to minimize these.

Conclusion

The synthesis of benzoxazoles from nitrobenzoic acid derivatives via reductive cyclization represents a robust and versatile strategy for accessing this important class of heterocyclic compounds. The use of readily available starting materials and the ability to introduce a carboxylic acid handle for further derivatization make this methodology particularly attractive for applications in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers aiming to leverage this powerful synthetic transformation.

References

Downstream Applications of Substituted Benzoates in Drug Discovery: A Comprehensive Guide to Synthesis, Biological Evaluation, and SAR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoic acid scaffold, a simple yet remarkably versatile chemical entity, has long been a cornerstone in the field of medicinal chemistry. Its inherent properties, including a planar aromatic ring and a carboxylic acid group capable of engaging in various non-covalent interactions, make it an ideal starting point for the design of novel therapeutic agents. By strategically modifying the benzoic acid core with a diverse array of substituents, chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. This, in turn, allows for the precise modulation of its interactions with biological targets, leading to a wide spectrum of pharmacological activities.

Substituted benzoates, the ester derivatives of substituted benzoic acids, represent a particularly important class of compounds in drug discovery. The ester linkage can serve as a stable covalent bond or as a cleavable promoiety in prodrug design, enhancing drug delivery and pharmacokinetic properties. The downstream applications of these compounds are vast and continue to expand, with substituted benzoates demonstrating efficacy as enzyme inhibitors, receptor modulators, anticancer agents, and antimicrobial compounds.

This comprehensive guide is intended for researchers, scientists, and drug development professionals. It provides a detailed exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of substituted benzoates. The protocols and insights presented herein are designed to be a practical resource for the discovery and development of the next generation of substituted benzoate-based therapeutics.

Part 1: Synthesis of Substituted Benzoates

The synthesis of substituted benzoates is typically achieved through the esterification of a substituted benzoic acid with an alcohol or phenol. The choice of synthetic route often depends on the nature of the starting materials, the desired purity of the final product, and the scale of the reaction. Here, we detail three common and reliable methods for the synthesis of substituted benzoates.

Protocol 1: Fischer Esterification of Substituted Benzoic Acids

Fischer esterification is a classic and widely used method for the preparation of esters from a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[1]

Principle: The reaction involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted benzoic acid (1.0 equivalent) and the desired alcohol (3-10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 equivalents).

  • Reflux: Heat the reaction mixture to reflux for 1-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If excess alcohol is volatile, remove it under reduced pressure.

    • Dilute the residue with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by distillation.[2]

Troubleshooting and Optimization:

  • Low Yield: Drive the equilibrium towards the product by using a large excess of the alcohol or by removing water as it is formed using a Dean-Stark apparatus.

  • Side Reactions: For sensitive substrates, milder acid catalysts or alternative methods may be required.

Protocol 2: Synthesis via Acyl Chlorides

This method involves the conversion of the substituted benzoic acid to a more reactive acyl chloride, which then readily reacts with an alcohol or phenol.[3][4]

Principle: The hydroxyl group of the carboxylic acid is replaced by a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts rapidly with nucleophiles.

Experimental Protocol:

  • Acyl Chloride Formation:

    • In a fume hood, add the substituted benzoic acid (1.0 equivalent) to a round-bottom flask.

    • Add an excess of thionyl chloride (2-5 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture at reflux for 1-3 hours until the evolution of gas (SO₂ and HCl) ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification:

    • Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the alcohol or phenol (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.2-1.5 equivalents) in the same solvent.

    • Stir the reaction mixture at room temperature for 1-4 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash it with dilute hydrochloric acid (HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[4]

Protocol 3: DCC/DMAP Coupling for Ester Synthesis

This method is particularly useful for the esterification of sterically hindered or sensitive substrates under mild conditions.[3]

Principle: N,N'-Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as a catalyst by forming a highly reactive N-acylpyridinium intermediate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 equivalent), the alcohol or phenol (1.2 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent like DCM or THF.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in the same solvent dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up and Purification:

    • Filter off the DCU precipitate and wash it with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude ester by column chromatography.[3]

Part 2: Applications and Biological Evaluation Protocols

Substituted benzoates have emerged as a versatile class of molecules with a wide range of applications in drug discovery. Their ability to interact with various biological targets, including enzymes and receptors, has led to their investigation as potential treatments for a multitude of diseases.

Substituted Benzoates as Enzyme Inhibitors

The inhibition of enzymes that are dysregulated in disease states is a cornerstone of modern drug discovery. Substituted benzoates have been successfully employed as inhibitors of several key enzyme families.

Mechanism of Action: Phospholipase A₂ (PLA₂) enzymes catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[5] By inhibiting PLA₂, substituted benzoates can effectively block the inflammatory cascade.

Protocol 4: In Vitro PLA₂ Inhibition Assay [5][6]

Objective: To determine the IC₅₀ value of a substituted benzoate against PLA₂ activity.

Materials:

  • PLA₂ enzyme (from bee or snake venom)

  • Fluorescent phospholipid substrate (e.g., NBD-PE)

  • Assay Buffer: Tris-HCl buffer (pH 8.0) containing CaCl₂ and NaCl

  • Test compounds (substituted benzoates) dissolved in DMSO

  • Positive control inhibitor (e.g., Indoxam)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare serial dilutions of the test compounds and positive control in DMSO.

    • Prepare the substrate solution in the assay buffer.

    • Prepare the enzyme solution in the assay buffer.

  • Assay Setup:

    • In the wells of the microplate, add the assay buffer, the test compound or control, and the enzyme solution. .

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

  • Initiate Reaction:

    • Add the substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 460 nm and 534 nm for NBD-PE) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Mechanism of Action: Protein tyrosine phosphatases (PTPs) are crucial regulators of signal transduction pathways. Their aberrant activity is implicated in diseases such as cancer and diabetes. Substituted benzoates can act as competitive inhibitors of PTPs, restoring normal signaling.[7]

Protocol 5: PTP Inhibition Assay [8][9]

Objective: To determine the IC₅₀ value of a substituted benzoate against a specific PTP (e.g., PTP1B).

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as a chromogenic substrate

  • Assay Buffer: MES buffer (pH 6.0) containing EDTA and DTT

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., sodium orthovanadate)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Assay Setup:

    • Add the assay buffer, test compound or control, and PTP1B enzyme to the wells of the microplate.

    • Incubate for 10 minutes at 37°C.

  • Initiate Reaction:

    • Add the pNPP substrate solution to each well.

  • Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding a sodium hydroxide (NaOH) solution.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Substituted Benzoates as Receptor Modulators

Substituted benzoates can also exert their therapeutic effects by modulating the activity of various cellular receptors, including ion channels and nuclear receptors.

Mechanism of Action: The GABA-A receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. Modulators of this receptor, such as benzodiazepines, are used to treat anxiety and sleep disorders. Substituted benzoates have been identified as novel modulators of the GABA-A receptor.[10]

Protocol 6: GABA-A Receptor Binding Assay [11]

Objective: To determine the binding affinity (Ki) of a substituted benzoate for the GABA-A receptor.

Materials:

  • Rat brain membrane preparation (source of GABA-A receptors)

  • [³H]Muscimol (radioligand)

  • Assay Buffer: Tris-HCl buffer (pH 7.4)

  • Test compounds dissolved in DMSO

  • Non-specific binding control (e.g., unlabeled GABA)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup:

    • In test tubes, combine the rat brain membranes, [³H]Muscimol, and either the test compound, buffer (for total binding), or unlabeled GABA (for non-specific binding).

  • Incubation:

    • Incubate the tubes on ice for 30 minutes.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Determine the IC₅₀ value and then calculate the Ki value using the Cheng-Prusoff equation.

Mechanism of Action: Nuclear receptors are ligand-activated transcription factors that regulate gene expression. The benzoate X receptor (BXR) is an orphan nuclear receptor that is activated by substituted benzoates, suggesting a role in a novel signaling pathway.[12][13][14]

Protocol 7: Luciferase Reporter Assay for Nuclear Receptor Activation

Objective: To assess the ability of a substituted benzoate to activate a specific nuclear receptor (e.g., BXR).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the nuclear receptor (e.g., BXR)

  • Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the mammalian cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid.

  • Compound Treatment:

    • After 24 hours, treat the transfected cells with various concentrations of the test compounds.

  • Incubation:

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase).

    • Plot the fold activation against the compound concentration to determine the EC₅₀ value.

Substituted Benzoates as Anticancer Agents

The development of novel anticancer agents is a major focus of drug discovery. Substituted benzoates have shown promise as cytotoxic and antiproliferative agents against various cancer cell lines.[15][16][17][18]

Protocol 8: MTT Assay for Cell Viability [19]

Objective: To determine the cytotoxic effect (IC₅₀) of a substituted benzoate on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization solution to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration and determine the IC₅₀ value.

Substituted Benzoates as Antimicrobial Agents

With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Substituted benzoates have demonstrated activity against a range of bacteria and fungi.[20]

Protocol 9: Determination of Minimum Inhibitory Concentration (MIC) [21][22][23][24]

Objective: To determine the lowest concentration of a substituted benzoate that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader or visual inspection

Procedure:

  • Prepare Inoculum:

    • Prepare a standardized inoculum of the microorganism.

  • Serial Dilutions:

    • Perform serial two-fold dilutions of the test compounds in the growth medium in the wells of the microplate.

  • Inoculation:

    • Add the microbial inoculum to each well.

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Part 3: Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of drug candidates. SAR studies on substituted benzoates have provided valuable insights into how different substituents on the benzoic acid core influence their biological activity.[25][26][27]

General SAR Trends for Substituted Benzoates:
  • Electronic Effects: The electronic properties of the substituents can significantly impact the acidity of the carboxylic acid (if present) and the reactivity of the ester. Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase acidity and electrophilicity, while electron-donating groups (e.g., -OH, -OCH₃) have the opposite effect.

  • Lipophilicity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, affects its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

  • Steric Factors: The size and position of substituents can influence the binding affinity and selectivity of the compound for its target by either promoting or hindering favorable interactions.

SAR Analysis of Benzoate-Based Enzyme Inhibitors

The inhibitory potency of substituted benzoates against enzymes like α-amylase and tyrosinase is highly dependent on the substitution pattern.

Table 1: SAR of Substituted Benzoic Acid Derivatives as α-Amylase Inhibitors [27]

CompoundSubstituentsIC₅₀ (mM)
Benzoic Acid-> 50
2-Hydroxybenzoic acid2-OH25.62
3-Hydroxybenzoic acid3-OH35.11
4-Hydroxybenzoic acid4-OH42.17
2,3-Dihydroxybenzoic acid2,3-(OH)₂19.85
2,4-Dihydroxybenzoic acid2,4-(OH)₂18.53
2,3,4-Trihydroxybenzoic acid2,3,4-(OH)₃17.30

Data from a study on the inhibition of α-amylase by benzoic acid derivatives.[27]

The data in Table 1 suggests that hydroxylation of the benzoic acid ring enhances its α-amylase inhibitory activity, with the position and number of hydroxyl groups playing a critical role. A hydroxyl group at the 2-position appears to be particularly important for activity.[27]

Visualization of Key Concepts

Synthesis_Workflow cluster_start Starting Materials cluster_methods Esterification Methods cluster_product Product Substituted Benzoic Acid Substituted Benzoic Acid Fischer Esterification Fischer Esterification Substituted Benzoic Acid->Fischer Esterification Acyl Chloride Formation Acyl Chloride Formation Substituted Benzoic Acid->Acyl Chloride Formation DCC/DMAP Coupling DCC/DMAP Coupling Substituted Benzoic Acid->DCC/DMAP Coupling Alcohol/Phenol Alcohol/Phenol Alcohol/Phenol->Fischer Esterification Alcohol/Phenol->DCC/DMAP Coupling Substituted Benzoate Substituted Benzoate Fischer Esterification->Substituted Benzoate Esterification Esterification Acyl Chloride Formation->Esterification + Alcohol/Phenol DCC/DMAP Coupling->Substituted Benzoate Esterification->Substituted Benzoate

Caption: Synthetic routes to substituted benzoates.

Biological_Evaluation_Workflow cluster_assays Biological Assays cluster_data Data Analysis Substituted Benzoate Library Substituted Benzoate Library Enzyme Inhibition Enzyme Inhibition Substituted Benzoate Library->Enzyme Inhibition e.g., PLA₂, PTPs Receptor Modulation Receptor Modulation Substituted Benzoate Library->Receptor Modulation e.g., GABA-A, Nuclear Receptors Anticancer Activity Anticancer Activity Substituted Benzoate Library->Anticancer Activity e.g., MTT Assay Antimicrobial Activity Antimicrobial Activity Substituted Benzoate Library->Antimicrobial Activity e.g., MIC Determination IC₅₀/EC₅₀/Kᵢ/MIC Values IC₅₀/EC₅₀/Kᵢ/MIC Values Enzyme Inhibition->IC₅₀/EC₅₀/Kᵢ/MIC Values Receptor Modulation->IC₅₀/EC₅₀/Kᵢ/MIC Values Anticancer Activity->IC₅₀/EC₅₀/Kᵢ/MIC Values Antimicrobial Activity->IC₅₀/EC₅₀/Kᵢ/MIC Values SAR Studies SAR Studies IC₅₀/EC₅₀/Kᵢ/MIC Values->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization

Caption: Workflow for biological evaluation of substituted benzoates.

Part 4: Conclusion and Future Perspectives

Substituted benzoates represent a privileged scaffold in drug discovery, offering a remarkable degree of chemical tractability and biological diversity. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships, highlighting their potential as enzyme inhibitors, receptor modulators, anticancer, and antimicrobial agents. The detailed protocols serve as a practical resource for researchers aiming to explore the therapeutic potential of this versatile class of compounds.

The future of substituted benzoate-based drug discovery is bright. Advances in synthetic methodologies will continue to expand the accessible chemical space, allowing for the creation of even more diverse and complex libraries of these compounds. High-throughput screening technologies will enable the rapid evaluation of these libraries against an ever-growing number of biological targets. Furthermore, the integration of computational modeling and artificial intelligence will facilitate the in-silico design of substituted benzoates with enhanced potency, selectivity, and drug-like properties. As our understanding of the molecular basis of disease deepens, the rational design of substituted benzoates targeting novel and challenging biological pathways holds the promise of delivering innovative therapies for a wide range of human ailments.

References

Recrystallization of Ethyl 4-fluoro-3-nitrobenzoate crude product

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Recrystallization of Ethyl 4-fluoro-3-nitrobenzoate

This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. As a pivotal intermediate in the synthesis of complex heterocyclic compounds for medicinal chemistry and drug development, obtaining this precursor in high purity is paramount.[1][2] The crude product, often synthesized via Fischer esterification, typically presents as a yellow oil containing unreacted starting materials or by-products.[2]

Recrystallization is a powerful purification technique based on the principle that the solubility of most solid compounds increases with temperature.[3][4] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[5][6] This guide details a mixed-solvent system, a robust method employed when a single solvent does not provide the ideal solubility profile for effective purification.[7]

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for procedural success and laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₈FNO₄[2][8][9]
Molecular Weight 213.16 g/mol [2][8][9]
Appearance (Crude) Yellow Oil[2]
Appearance (Pure) Colorless Crystals[2]
Melting Point 45.3 °C[8]
Boiling Point 312.3 °C at 760 mmHg[8]
Solubility Profile Generally soluble in organic solvents like ethanol and acetone; limited solubility in water.[10] A mixture of ethyl acetate and petroleum ether is highly effective for recrystallization.[1][2]

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary MeasuresSource
Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.Work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
Ethyl Acetate & Petroleum Ether are flammable liquids and vapors.Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.N/A

The Principle of Mixed-Solvent Recrystallization

The success of this protocol hinges on the use of a carefully selected solvent pair: ethyl acetate and petroleum ether.[1][2]

  • The "Good" Solvent (Ethyl Acetate): The compound of interest, this compound, is readily soluble in ethyl acetate, even at room temperature.

  • The "Poor" Solvent (Petroleum Ether): The compound is largely insoluble in petroleum ether.

The two solvents must be miscible to function as a pair.[7][11] The procedure involves dissolving the crude product in a minimal amount of the hot "good" solvent to create a solution. The "poor" solvent is then added to this hot solution until the saturation point is reached (indicated by slight cloudiness). This creates a supersaturated solution upon cooling, from which pure crystals can form.

Recrystallization_Workflow cluster_prep Preparation cluster_process Core Protocol cluster_final Final Product Crude Crude Product (Yellow Oil) Dissolve Dissolve in Minimum Hot Ethyl Acetate Crude->Dissolve 1 Solvent_A Ethyl Acetate ('Good' Solvent) Solvent_A->Dissolve Add_Solvent_B Add Petroleum Ether ('Poor' Solvent) to Hot Solution until Turbid Dissolve->Add_Solvent_B 2 Cooling Slow Cooling (Room Temp -> Ice Bath) Add_Solvent_B->Cooling 3 Filter Vacuum Filtration Cooling->Filter 4 Wash Wash with Cold Petroleum Ether Filter->Wash 5 Dry Dry Crystals Wash->Dry 6 Pure Pure Product (Colorless Crystals) Dry->Pure

Caption: Workflow for the mixed-solvent recrystallization of this compound.

Detailed Experimental Protocol

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (ACS grade or higher)

  • Petroleum ether (60-80 °C fraction recommended)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water/sand bath

  • Magnetic stirrer and stir bars

  • Graduated cylinders

  • Pasteur pipettes

  • Buchner funnel and appropriately sized filter paper

  • Vacuum filtration flask

  • Vacuum source (e.g., aspirator)

  • Ice bath

  • Spatula and watch glass

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and begin heating the mixture gently (e.g., to 50-60 °C) with stirring. Continue adding ethyl acetate dropwise until the crude product is fully dissolved.[5] Causality Note: Using the absolute minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield.[4]

  • Reaching Saturation: While the solution is still hot, slowly add petroleum ether dropwise using a Pasteur pipette. Continue adding until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.

  • Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and produce a clear, hot, saturated solution.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.[5] Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[11]

  • Crystal Collection: Set up a vacuum filtration apparatus with a Buchner funnel and filter paper. Wet the filter paper with a small amount of cold petroleum ether to ensure a good seal. Swirl the crystalline slurry in the flask and pour it into the center of the Buchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing: With the vacuum still applied, wash the collected crystals with a small portion of ice-cold petroleum ether.[5] This removes any residual mother liquor containing dissolved impurities. Causality Note: The wash solvent must be cold to prevent significant dissolution of the purified product.

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.[3] Transfer the purified, colorless crystals to a pre-weighed watch glass and allow them to air dry completely in a fume hood or a desiccator.

  • Analysis: Once dry, determine the final mass and calculate the percent recovery. Assess purity by measuring the melting point and comparing it to the literature value.

Troubleshooting Guide

Table 3: Common Recrystallization Issues and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as an oil, not crystals)The solution is too highly concentrated, or the cooling rate is too fast. The boiling point of the solvent may be higher than the melting point of the solute.Re-heat the mixture to dissolve the oil. Add a small amount of the "good" solvent (ethyl acetate). Allow the solution to cool much more slowly. Vigorous stirring during cooling may also help.
No Crystal Formation The solution is not sufficiently saturated (too much solvent was added).Re-heat the solution and boil off some of the solvent to increase the concentration. Try scratching the inner wall of the flask with a glass rod at the solution's surface to create nucleation sites. Add a "seed crystal" from a previous successful batch if available.
Low Product Recovery Too much solvent was used during dissolution. Premature crystallization occurred if hot filtration was necessary. The product is significantly soluble in the cold wash solvent.Ensure the minimum amount of hot solvent is used. For hot filtration, use a pre-heated funnel and flask. Always use a minimal amount of ice-cold solvent for washing the crystals.
Colored Crystals Colored impurities are co-precipitating with the product.If the color is significant, the crude product can be dissolved in the "good" solvent and treated with a small amount of activated carbon before hot filtration and subsequent steps.

References

Application Notes & Protocols: A Guide to the Laboratory Preparation of Substituted Nitrobenzoate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted nitrobenzoate compounds are a pivotal class of molecules, serving as essential building blocks and active intermediates in the realms of pharmaceutical synthesis, agrochemicals, and materials science. Their utility stems from the unique electronic properties conferred by the nitro group—a powerful electron-withdrawing moiety—and the ester functionality, which can be readily modified or hydrolyzed. This guide provides an in-depth exploration of the primary synthetic methodologies for preparing these compounds in a laboratory setting. We will delve into the mechanistic underpinnings of these reactions, providing not just procedural steps but also the scientific rationale behind them, empowering researchers to adapt and troubleshoot these protocols effectively.

Part 1: Strategic Approaches to Synthesis

The synthesis of substituted nitrobenzoates can be broadly approached via two main pathways: the esterification of a pre-existing nitrobenzoic acid or the nitration of a benzoate ester. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and the chemical sensitivities of other functional groups on the aromatic ring.

  • Esterification of Nitrobenzoic Acids : This is the most common and direct route. The carboxylic acid group of a substituted nitrobenzoic acid is converted into an ester.

    • Fischer-Speier Esterification : A classic, acid-catalyzed method ideal for large-scale synthesis where the starting materials are robust.[1] It is an equilibrium-driven process.[2]

    • Mitsunobu Reaction : A milder, redox-based method that is particularly valuable for substrates sensitive to strong acids or for achieving stereochemical inversion at a chiral alcohol center.[3]

This guide will focus on the esterification routes, as they offer greater versatility in introducing a wide array of ester functionalities to diverse nitro-substituted aromatic cores.

Part 2: The Fischer-Speier Esterification: A Workhorse Reaction

The Fischer-Speier esterification is a robust and cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[5]

Mechanism and Rationale

The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] Understanding the mechanism is key to optimizing the reaction conditions. The process involves several equilibrium steps, and driving the reaction to completion requires shifting the equilibrium towards the product side.[2][6]

Causality in Experimental Design:

  • Acid Catalyst (H₂SO₄): The catalyst's role is to protonate the carbonyl oxygen of the nitrobenzoic acid.[7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][9]

  • Excess Alcohol: According to Le Chatelier's principle, using the alcohol as the solvent (in large excess) shifts the equilibrium towards the formation of the ester and water.[2]

  • Removal of Water: In some setups, water is removed as it is formed (e.g., using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene), which also drives the reaction forward.[6][10]

Visualizing the Fischer Esterification Mechanism

Fischer_Esterification cluster_mechanism Fischer-Speier Esterification Mechanism Start Nitrobenzoic Acid + Alcohol (R'-OH) Protonation 1. Protonation of Carbonyl (Acid Catalyst, H+) Start->Protonation H⁺ ActivatedAcid Protonated Carboxylic Acid Protonation->ActivatedAcid Attack 2. Nucleophilic Attack by Alcohol ActivatedAcid->Attack R'-OH Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer 3. Proton Transfer Tetrahedral->ProtonTransfer WaterLeave 4. Elimination of Water ProtonTransfer->WaterLeave -H₂O ProtonatedEster Protonated Ester WaterLeave->ProtonatedEster Deprotonation 5. Deprotonation ProtonatedEster->Deprotonation -H⁺ Product Nitrobenzoate Ester + H₂O + H+ Deprotonation->Product

Caption: Acid-catalyzed mechanism of Fischer-Speier esterification.

Part 3: The Mitsunobu Reaction: Precision and Mild Conditions

The Mitsunobu reaction offers an alternative pathway to esters under neutral, mild conditions, making it suitable for sensitive substrates.[11] It famously proceeds with a complete inversion of stereochemistry at a secondary alcohol center, a feature widely exploited in the synthesis of natural products and chiral drugs.[3] The reaction couples an alcohol with a nucleophile (a nitrobenzoic acid in this case, with a pKa typically below 13) using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]

Mechanism and Rationale

The mechanism is complex but relies on the in-situ conversion of the alcohol's hydroxyl group into a good leaving group.

Causality in Experimental Design:

  • PPh₃ and DEAD/DIAD: Triphenylphosphine acts as the reducing agent and DEAD as the oxidizing agent.[3] They react to form a betaine intermediate.[13]

  • Acidic Nucleophile: The nitrobenzoic acid protonates the betaine. The resulting carboxylate anion is the active nucleophile.

  • Alkoxyphosphonium Salt: The alcohol attacks the activated phosphine species, forming an alkoxyphosphonium salt. This step transforms the -OH group into an excellent leaving group (-OPPh₃).

  • Sₙ2 Displacement: The carboxylate anion displaces the bulky triphenylphosphine oxide leaving group via an Sₙ2 mechanism, which is responsible for the observed inversion of configuration.[11][14] The formation of the very stable P=O double bond in the triphenylphosphine oxide byproduct is a major thermodynamic driving force for the reaction.[14]

Visualizing the Mitsunobu Reaction Mechanism

Mitsunobu_Reaction cluster_mitsunobu Mitsunobu Reaction Mechanism Reagents PPh₃ + DEAD Betaine 1. Betaine Formation Reagents->Betaine Protonation 2. Protonation by Nitrobenzoic Acid (RCOOH) Betaine->Protonation RCOOH Phosphonium 3. Alcohol (R'OH) Attack Protonation->Phosphonium R'OH Alkoxyphosphonium Alkoxyphosphonium Salt [R'O-PPh₃]⁺ Phosphonium->Alkoxyphosphonium SN2 4. Sₙ2 Attack by Carboxylate (RCOO⁻) Alkoxyphosphonium->SN2 RCOO⁻ Products Inverted Ester (RCOOR') + Ph₃PO + DEAD-H₂ SN2->Products

Caption: Key stages of the Mitsunobu esterification reaction.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating through clear checkpoints and analytical verification steps.

General Experimental Workflow

Workflow Setup 1. Reaction Setup (Reagents + Solvent) Reaction 2. Reaction (Heating/Stirring) Setup->Reaction Monitor 3. Monitoring (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction) Monitor->Workup Complete Purify 5. Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize 6. Characterization (MP, NMR, IR, MS) Purify->Characterize Final Pure Substituted Nitrobenzoate Ester Characterize->Final

Caption: Standard workflow for synthesis, purification, and analysis.[15]

Protocol 1: Synthesis of Methyl 3-Nitrobenzoate via Fischer Esterification

This protocol details the synthesis of methyl 3-nitrobenzoate from 3-nitrobenzoic acid using methanol and a sulfuric acid catalyst.[16]

Materials & Reagents Amount Notes
3-Nitrobenzoic Acid1.0-2.0 gMust be completely dry.[16]
Anhydrous Methanol (MeOH)8 mL per g of acidServes as reactant and solvent.
Concentrated Sulfuric Acid (H₂SO₄)1 mL per 20 mL of MeOHHandle with extreme care.
Ice~5x volume of MeOHFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)As neededFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)As neededFor drying.
Ethyl AcetateAs neededFor extraction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask appropriately sized to be about half-full, combine 3-nitrobenzoic acid and anhydrous methanol.[16] Add a magnetic stir bar.

  • Catalyst Addition: While stirring, place the flask in an ice bath and carefully add the concentrated sulfuric acid dropwise.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[16]

  • Trustworthiness (Reaction Monitoring): Monitor the reaction's progress by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting 3-nitrobenzoic acid. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing crushed ice with stirring.[16] The crude product should precipitate as a solid.

  • Isolation: Isolate the solid product by suction filtration, washing the filter cake thoroughly with cold water to remove residual acid.[16]

  • Neutralization & Extraction (Alternative for oily products): If the product is an oil, transfer the cooled reaction mixture to a separatory funnel. Add ethyl acetate to dissolve the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (carefully, to neutralize the acid catalyst), and brine.[5]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product should be purified by recrystallization from a minimal amount of hot methanol.[16]

  • Self-Validation (Characterization): Dry the purified crystals and determine the yield. Confirm the product's identity and purity by measuring its melting point (literature: 78 °C) and acquiring IR and NMR spectra.[17]

Protocol 2: Synthesis of an Inverted Ester via Mitsunobu Reaction

This protocol demonstrates the power of the Mitsunobu reaction to invert the stereochemistry of a chiral alcohol, using 4-nitrobenzoic acid. The procedure is adapted from a well-established method for the inversion of sterically hindered alcohols.[18]

Materials & Reagents Amount (Example Scale) Notes
Chiral Secondary Alcohol (e.g., (1R,2S,5R)-(-)-Menthol)1.0 eq (e.g., 19.2 mmol)The substrate for inversion.
4-Nitrobenzoic Acid4.0 eq (e.g., 77.2 mmol)The acidic nucleophile.[18]
Triphenylphosphine (PPh₃)4.0 eq (e.g., 76.6 mmol)
Diethyl Azodicarboxylate (DEAD)4.0 eq (e.g., 77 mmol)Caution: Potentially explosive.[19]
Anhydrous Tetrahydrofuran (THF)~150 mLSolvent.
Diethyl Ether, HexanesAs neededFor work-up and purification.
Saturated Sodium Bicarbonate (NaHCO₃)As neededFor washing.

Step-by-Step Methodology:

  • Reaction Setup: In a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a stir bar and thermometer, dissolve the alcohol, 4-nitrobenzoic acid, and triphenylphosphine in anhydrous THF.[18]

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Add the DEAD dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.[11][18] The reaction mixture will typically turn from a heterogeneous suspension to a homogeneous yellow-orange solution.[18]

  • Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature overnight.[18]

  • Trustworthiness (Reaction Monitoring): Monitor by TLC, observing the consumption of the starting alcohol.

  • Work-up: Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel. Wash twice with saturated aqueous NaHCO₃ solution, then with brine.[18]

  • Drying & Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The primary challenge in Mitsunobu reactions is removing the triphenylphosphine oxide and hydrazine byproducts.

    • Suspend the crude semi-solid residue in diethyl ether. The triphenylphosphine oxide is often less soluble and may precipitate. Add hexanes slowly to further precipitate the byproduct.[18]

    • Filter the solids and wash the filter cake with a 1:1 ether/hexanes mixture.

    • Concentrate the filtrate. The resulting oil can be further purified by flash column chromatography on silica gel (e.g., using an ether-hexanes gradient) to isolate the pure ester.[18]

  • Self-Validation (Characterization): Confirm the product's identity via NMR and IR spectroscopy. Crucially, confirm the stereochemical inversion using polarimetry or chiral HPLC analysis by comparing the product to the ester synthesized from the enantiomeric starting alcohol without inversion.

Part 5: Safety and Handling

Chemical synthesis requires stringent adherence to safety protocols.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] All reactions should be performed in a well-ventilated chemical fume hood.[20]

  • Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive and can cause severe burns.[21][22] Always add acid slowly to other solutions, especially when adding to alcohols, as the process is exothermic.[1] Have an emergency eyewash and shower station readily accessible.[20]

  • Nitration Reactions: If performing nitration, be aware that these reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[20][23] The combination of nitric acid with organic compounds can form explosive mixtures.[24]

  • Mitsunobu Reagents: DEAD and DIAD are toxic and potentially explosive, especially upon heating.[19] They should be handled with care in a fume hood.

  • Waste Disposal: Segregate waste streams. Do not mix nitric acid waste with other waste, particularly organic solvents, to prevent violent reactions.[24] Neutralize acidic aqueous waste before disposal according to institutional guidelines.

Part 6: Characterization Data Summary

Proper characterization is essential for validating the synthesis of the target compound.

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Key ¹H NMR Signals (δ, ppm)
Methyl 3-Nitrobenzoate 74–78[17]~1720 (C=O, ester), ~1530 & 1350 (NO₂, asymm. & symm.), ~1250 (C-O, ester)[25][26]~8.4-8.8 (multiplets, 3H, Ar-H), ~7.7 (triplet, 1H, Ar-H), ~4.0 (singlet, 3H, -OCH₃)[25][27]
Methyl 3,5-Dinitrobenzoate 107–109[28]~1730 (C=O, ester), ~1545 & 1345 (NO₂, asymm. & symm.)~9.2 (triplet, 1H, Ar-H), ~9.1 (doublet, 2H, Ar-H), ~4.1 (singlet, 3H, -OCH₃)[29]

References

Application Notes & Protocols: Ethyl 4-fluoro-3-nitrobenzoate in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl 4-fluoro-3-nitrobenzoate

This compound is a highly versatile and strategically important building block in modern organic and medicinal chemistry.[1] Its value stems from a precisely arranged set of functional groups on the aromatic ring, each serving a distinct and synergistic role in the construction of complex heterocyclic systems. The ester moiety provides a handle for further modification, while the nitro and fluoro groups are the primary drivers of its synthetic utility.

The key to its reactivity lies in the fluorine atom at the 4-position, which is ortho to an electron-withdrawing nitro group. This arrangement strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[1][2] The nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, dramatically lowering the activation energy for the substitution of the fluoride ion by a wide range of nucleophiles.[3][4] This predictable and efficient reactivity makes this compound an ideal precursor for introducing nitrogen, oxygen, or sulfur nucleophiles, which is often the first step in a cascade of reactions leading to the desired heterocyclic core. This document provides an in-depth guide to its application, focusing on the synthesis of medicinally relevant benzimidazoles and quinolones.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The foundational reaction leveraging this compound is the SNAr mechanism. Understanding this step is critical for designing subsequent cyclization strategies.

Mechanism Causality:

  • Activation: The potent electron-withdrawing nature of the nitro group at the 3-position creates a significant partial positive charge (δ+) at the C4 position, making it highly susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile (e.g., a primary amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4]

  • Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization.

  • Rearomatization and Fluoride Expulsion: The aromatic system is restored by the elimination of the fluoride ion. Fluorine, despite the strong C-F bond, is an excellent leaving group in SNAr reactions because C-F bond cleavage is not the rate-determining step; the initial nucleophilic attack is.[3]

The resulting product, an ethyl 4-(substituted)-3-nitrobenzoate, is now primed for the next synthetic transformation, typically the reduction of the nitro group to facilitate cyclization.

Caption: The two-step addition-elimination mechanism of SNAr.

Application I: Synthesis of 1,2-Disubstituted Benzimidazole-5-carboxylates

Benzimidazoles are a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. The following protocol outlines a robust, two-step synthesis of benzimidazole derivatives from this compound, proceeding via an SNAr reaction followed by a microwave-assisted reductive cyclization. This protocol is adapted from a procedure using the analogous 4-chloro starting material, with the understanding that the fluoro-analog is typically more reactive, potentially allowing for milder conditions or shorter reaction times.[1]

Workflow Overview

Benzimidazole_Workflow cluster_reagents Reagents & Conditions A Ethyl 4-fluoro- 3-nitrobenzoate B Step 1: SNAr with R-NH₂ A->B C Intermediate: Ethyl 4-(alkylamino)- 3-nitrobenzoate B->C D Step 2: MW-Assisted Reductive Cyclization C->D E Final Product: 1,2-Disubstituted Benzimidazole -5-carboxylate D->E R1 Primary Amine (R-NH₂) THF, rt R1->B R2 Aldehyde (R'-CHO) Na₂S₂O₄, DMSO, MW R2->D

Caption: Synthetic workflow for benzimidazole derivatives.

Protocol 1A: Synthesis of Ethyl 4-(alkylamino)-3-nitrobenzoate (Intermediate)

This first step involves the nucleophilic aromatic substitution of the fluoride with a primary amine.

  • Expertise & Causality:

    • Solvent Choice: Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the starting materials and is relatively aprotic, preventing it from competing as a nucleophile.

    • Temperature: The reaction is conducted at room temperature. The high activation of the substrate by the nitro group means that heating is often unnecessary, which preserves thermally sensitive functional groups on the incoming amine.

    • Work-up: A simple aqueous work-up is sufficient to remove any amine salts and excess reagents, yielding a clean product for the next step.

Step-by-Step Methodology:

  • To a solution of this compound (1.0 eq) in THF (5 mL per mmol of substrate), add the desired primary amine (1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which is often pure enough for the subsequent step.

Protocol 1B: Microwave-Assisted Reductive Cyclization

This step efficiently combines the reduction of the nitro group to an amine and the subsequent condensation with an aldehyde, followed by cyclization to form the benzimidazole ring.

  • Trustworthiness & Self-Validation:

    • Reductant Choice: Sodium dithionite (Na₂S₂O₄) is a mild, inexpensive, and effective reducing agent for aromatic nitro groups. It functions well in polar aprotic solvents like DMSO and is known to facilitate this specific type of reductive cyclization.[1]

    • Microwave Irradiation: Using microwave heating dramatically accelerates the reaction rate compared to conventional heating. This often leads to cleaner reactions, higher yields, and significantly reduced reaction times (minutes vs. hours).[1][5] The sealed-vessel conditions also allow for temperatures above the solvent's boiling point, further increasing the reaction rate.

    • One-Pot Nature: Combining the reduction and cyclization into a single step increases efficiency and reduces material loss between steps.

Step-by-Step Methodology:

  • In a microwave-safe reaction vial, combine the Ethyl 4-(alkylamino)-3-nitrobenzoate intermediate (1.0 eq) from Protocol 1A, the desired aldehyde (1.2 eq), and sodium dithionite (3.0 eq).

  • Add DMSO (3-5 mL) to the vial and seal it with a cap.

  • Place the vial in a microwave reactor and irradiate at 120-140 °C for 10-20 minutes.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1,2-disubstituted benzimidazole-5-carboxylate.

Data Summary

The following table presents representative data adapted from the synthesis of analogous compounds, which can be expected for this protocol.[1]

EntryR Group (Amine)R' Group (Aldehyde)Expected Yield (%)
1MethylPhenyl~85-92%
2Propyl4-Chlorophenyl~88-95%
3Butyl2-Thienyl~80-90%
4Methyl4-Nitrophenyl~82-91%

Application II: Synthesis of 4-Quinolone-3-carboxylates

4-Quinolones are the core structure of a major class of antibacterial agents.[6] A common synthetic route to this scaffold is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization.[7] this compound can serve as a precursor to the required aniline intermediate.

Workflow Overview

Quinolone_Workflow A Ethyl 4-fluoro- 3-nitrobenzoate B Step 1: SNAr with R-NH₂ A->B C Intermediate 1: Ethyl 4-(alkylamino)- 3-nitrobenzoate B->C D Step 2: Nitro Reduction C->D E Intermediate 2: Ethyl 3-amino-4- (alkylamino)benzoate D->E F Step 3: Reaction with EMME E->F G Intermediate 3: Enamine Adduct F->G H Step 4: Thermal Cyclization G->H I Final Product: 4-Quinolone Derivative H->I

Caption: Multi-step synthesis of 4-quinolones.

Protocol 2A: Synthesis of Ethyl 3-amino-4-(alkylamino)benzoate (Aniline Precursor)

This protocol details the preparation of the key diamine intermediate required for the subsequent cyclization steps.

  • Expertise & Causality:

    • Step 1 (SNAr): This step is identical to Protocol 1A.

    • Step 2 (Nitro Reduction): A standard catalytic hydrogenation using Palladium on carbon (Pd/C) or a chemical reduction with reagents like tin(II) chloride (SnCl₂) or indium in aqueous ethanol can be employed.[8] Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, though it requires specialized equipment.

Step-by-Step Methodology:

  • Synthesize the Ethyl 4-(alkylamino)-3-nitrobenzoate intermediate as described in Protocol 1A .

  • Method (a) - Catalytic Hydrogenation:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10% by weight).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the diamine product.

  • Method (b) - Chemical Reduction:

    • Dissolve the nitro-intermediate (1.0 eq) in ethanol. Add an aqueous solution of ammonium chloride, followed by indium powder (4.0 eq).[8]

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction, dilute with water, and filter to remove inorganic solids.

    • Extract the filtrate with dichloromethane or ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.

Protocol 2B: Gould-Jacobs Cyclization to form the Quinolone Core

This protocol uses the synthesized diamine to construct the quinolone ring system.

  • Trustworthiness & Self-Validation:

    • EMME Reaction: The more nucleophilic 3-amino group of the diamine intermediate will selectively react with diethyl ethoxymethylenemalonate (EMME) to form an enamine adduct. This reaction is well-established.[7]

    • Thermal Cyclization: The subsequent cyclization is typically achieved by heating the intermediate at high temperatures (~250 °C) in a high-boiling solvent like diphenyl ether. The reaction proceeds via an intramolecular electrophilic attack of the enamine onto the benzene ring, followed by elimination of ethanol to form the heterocyclic ring. The ester on the starting material is expected to hydrolyze and decarboxylate under these harsh conditions, leading to the 4-quinolone core.

Step-by-Step Methodology:

  • Mix the Ethyl 3-amino-4-(alkylamino)benzoate (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours.

  • Remove any ethanol formed under reduced pressure.

  • Add the resulting crude enamine intermediate to a high-boiling solvent like Dowtherm A (diphenyl ether).

  • Heat the solution to ~250 °C for 20-30 minutes.

  • Cool the reaction mixture and dilute it with hexane or petroleum ether to precipitate the crude quinolone product.

  • Collect the solid by filtration and recrystallize from a suitable solvent to obtain the pure 4-quinolone derivative.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Ethyl 4-fluoro-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the purification of this key synthetic intermediate.

Understanding the Purity Profile of Crude this compound

This compound is typically synthesized via the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1] The crude product obtained from the reaction work-up is often a yellow oil.[2] The primary impurity that complicates purification is the unreacted starting material, 4-fluoro-3-nitrobenzoic acid . Due to its acidic nature and structural similarity to the desired ester, its removal is critical for obtaining a high-purity final product.

Key Impurities to Consider:

  • Unreacted Starting Material: 4-fluoro-3-nitrobenzoic acid.

  • Residual Acid Catalyst: Sulfuric acid from the esterification reaction.

  • Water: From the aqueous work-up steps.

  • Side-Reaction Products: While Fischer esterification is generally a clean reaction, trace side products can sometimes be present.

A high-purity, crystalline final product is essential for accurate downstream applications, particularly in medicinal chemistry and materials science where precise stoichiometry and the absence of reactive impurities are paramount.

At-a-Glance: Key Physicochemical Properties

A clear understanding of the physical properties of your target compound and primary impurity is the foundation of a successful purification strategy.

PropertyThis compound4-fluoro-3-nitrobenzoic acid
Molecular Formula C₉H₈FNO₄[3]C₇H₄FNO₄[4]
Molecular Weight 213.16 g/mol [3]185.11 g/mol [4]
Appearance Yellow oil (crude), Colorless crystals (pure)[2]Solid[4]
Melting Point Not widely reported, but expected to be a low-melting solid123-126 °C[4]
Polarity Moderately polarMore polar than the ester due to the carboxylic acid group

Troubleshooting Guide: From Crude Oil to Crystalline Solid

This section addresses common issues encountered during the purification of this compound in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Recrystallization Issues

Q1: My crude product is a yellow oil. How do I get the reported colorless crystals?

A1: The yellow coloration is likely due to residual impurities. Recrystallization is the most effective method to remove these and obtain pure, colorless crystals. The recommended and field-proven solvent system for this compound is a mixture of hot ethyl acetate and petroleum ether.[1]

Q2: I attempted recrystallization, but my product "oiled out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. This is a common issue when the solution cools too rapidly or when there is a high concentration of impurities depressing the melting point.

Troubleshooting Steps:

  • Re-heat the solution: Add a small amount of additional ethyl acetate to the mixture to ensure the oil fully redissolves.

  • Slow Cooling: Once a clear solution is obtained, allow it to cool slowly to room temperature. Insulating the flask can help. Do not place it directly in an ice bath.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.

  • Consider a Pre-Purification Step: If oiling out persists, it may indicate a high impurity load. A preliminary purification by column chromatography to remove the bulk of impurities may be necessary before recrystallization.

Q3: My recrystallization yield is very low. Where did my product go?

A3: A low yield from recrystallization can be attributed to several factors.

Potential Causes and Solutions:

  • Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor. To check for this, you can take a small sample of the mother liquor, evaporate the solvent, and see if a significant amount of solid residue remains. If so, you can try to recover more product by concentrating the mother liquor and cooling it again.

  • Premature crystallization: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel. Ensure your filtration apparatus is pre-warmed, and perform the filtration of the hot solution as quickly as possible.

  • Incomplete reaction: If the initial esterification did not go to completion, a lower yield is expected.

Column Chromatography Challenges

Q4: I need to use column chromatography. How do I choose the right mobile phase?

A4: The goal is to find a solvent system where the desired product (this compound) has an Rf value of approximately 0.3-0.4 on a TLC plate, while the main impurity (4-fluoro-3-nitrobenzoic acid) has a much lower Rf (ideally close to the baseline). A common and effective mobile phase for separating esters from more polar impurities is a mixture of hexane and ethyl acetate.

Recommended Starting Point for TLC Analysis:

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate

  • Stationary Phase: Silica gel TLC plate

  • Visualization: UV lamp (254 nm), as both the ester and the starting material are UV active.[5]

Q5: My acidic starting material is streaking on the TLC plate and co-eluting with my product during column chromatography. How can I improve the separation?

A5: The streaking of the carboxylic acid impurity is a common problem on silica gel due to its acidic nature. This can be mitigated by adding a small amount of a basic modifier to your mobile phase.

Expert Tip: Add a very small amount of triethylamine (e.g., 0.1%) to your hexane/ethyl acetate mobile phase. The triethylamine will neutralize the acidic sites on the silica gel, resulting in a much sharper spot for the carboxylic acid impurity on the TLC plate and improved separation on the column.[6]

Q6: Can you provide a step-by-step protocol for column chromatography?

A6: Certainly. Below is a detailed protocol for the purification of crude this compound using flash column chromatography.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound oil in a minimal amount of hot ethyl acetate in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add petroleum ether (60-80°C) dropwise with swirling until the solution becomes slightly turbid.

  • Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the colorless crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: First, run a TLC of your crude material using a 7:3 Hexane:Ethyl Acetate mobile phase to visualize the separation of the product and the starting material.

  • Column Packing: Dry pack a chromatography column with silica gel.

  • Equilibration: Equilibrate the column by passing several column volumes of the mobile phase (7:3 Hexane:Ethyl Acetate with 0.1% triethylamine) through the silica gel.

  • Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the mobile phase and load it onto the top of the silica gel.

  • Elution: Begin eluting with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visual Workflow and Decision Making

To aid in your experimental design and troubleshooting, the following diagrams illustrate the purification workflow and a decision-making tree for common issues.

PurificationWorkflow Crude Crude Ethyl 4-fluoro-3-nitrobenzoate (Oil) TLC TLC Analysis (7:3 Hexane:EtOAc) Crude->TLC Decision Significant Acidic Impurity? TLC->Decision Recrystallization Recrystallization (Ethyl Acetate/ Petroleum Ether) Decision->Recrystallization No Column Column Chromatography (Hexane:EtOAc + 0.1% TEA) Decision->Column Yes Pure Pure Crystalline Product Recrystallization->Pure Column->Pure

Caption: General purification workflow for crude this compound.

TroubleshootingTree Start Purification Issue Recryst Recrystallization Problem Start->Recryst ColChrom Column Chromatography Problem Start->ColChrom OilingOut Product 'Oils Out' Recryst->OilingOut Yes LowYield Low Yield Recryst->LowYield No Streaking Acid Streaking/ Co-elution ColChrom->Streaking Yes NoSeparation Poor Separation ColChrom->NoSeparation No Reheat Re-heat, add more solvent, cool slowly OilingOut->Reheat CheckMotherLiquor Concentrate mother liquor LowYield->CheckMotherLiquor AddTEA Add 0.1% Triethylamine to mobile phase Streaking->AddTEA OptimizeSolvent Optimize solvent ratio (e.g., 8:2 or 6:4 Hexane:EtOAc) NoSeparation->OptimizeSolvent

Caption: Decision tree for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent system for recrystallization? A: While ethyl acetate/petroleum ether is the most commonly cited system, other non-polar/polar solvent pairs could work. Ethanol/water is a possibility, but you would need to experimentally determine the optimal ratio and conditions. Given that the starting material is synthesized in ethanol, ensuring its complete removal before recrystallization would be crucial to prevent it from acting as a co-solvent.

Q: How do I know if my final product is pure? A: Purity can be assessed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): A pure compound should show a single spot.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and reveal the presence of any impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q: Is it possible to remove the starting acid with a basic wash instead of chromatography? A: A wash with a mild aqueous base like sodium bicarbonate solution could remove the acidic starting material. However, there is a risk of hydrolyzing the desired ester product back to the carboxylic acid, especially if the wash is not performed quickly and at a low temperature. For this reason, chromatography or recrystallization are generally preferred for achieving high purity without the risk of product degradation.

References

Removal of unreacted starting material in Ethyl 4-fluoro-3-nitrobenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Removal of Unreacted Starting Material

Welcome to the technical support center for the synthesis of Ethyl 4-fluoro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them to empower your experimental success.

The synthesis of this compound is most commonly achieved via the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, using a strong acid catalyst like sulfuric acid.[1][2] While this is a robust reaction, ensuring the complete removal of unreacted 4-fluoro-3-nitrobenzoic acid is critical for obtaining a high-purity product.

Issue 1: Residual 4-fluoro-3-nitrobenzoic Acid in the Final Product

Cause: The primary reason for this contamination is the reversible nature of the Fischer esterification.[3] Incomplete reaction or insufficient purification can lead to the presence of the starting carboxylic acid in your final product. The acidic nature of this impurity can interfere with subsequent reactions or biological assays.

Solution: The most effective method for removing acidic impurities like 4-fluoro-3-nitrobenzoic acid from a neutral ester product is through liquid-liquid extraction with a basic aqueous solution.[4][5]

Why this works: The unreacted carboxylic acid will react with a mild base, such as sodium bicarbonate or sodium carbonate, to form its corresponding water-soluble carboxylate salt.[5][6] This salt will then preferentially partition into the aqueous phase, while the neutral this compound remains in the organic phase.

Detailed Protocol for Acid-Base Extraction:
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate.[2]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium carbonate (Na₂CO₃).[6]

    • Expert Tip: Vent the separatory funnel frequently, as the reaction between the acid and bicarbonate/carbonate will produce carbon dioxide gas, leading to a pressure buildup.[5]

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase containing your desired ester, and the lower layer will be the aqueous phase containing the sodium 4-fluoro-3-nitrobenzoate salt.

  • Extraction: Drain the aqueous layer. For optimal removal, repeat the washing step one or two more times with fresh basic solution.

  • Brine Wash: Wash the organic layer with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, acid-free product.

Issue 2: The Product is an Oil and Fails to Crystallize

Cause: This is often a sign of impurities that disrupt the crystal lattice formation. The presence of unreacted starting material or side products can act as a "crystallization inhibitor."

Solution: After performing the acid-base extraction, further purification by recrystallization or column chromatography is recommended.

Recrystallization: This technique is highly effective for purifying solid compounds.[7] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

Recrystallization Protocol:
StepProcedureRationale
1. Solvent Selection Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethyl acetate and petroleum ether is a reported effective system.[1][2]This differential solubility allows for the dissolution of the compound at high temperatures and its subsequent precipitation upon cooling, leaving impurities behind in the mother liquor.
2. Dissolution In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.Using the minimum amount of solvent ensures that the solution is saturated upon cooling, maximizing the yield of the recrystallized product.
3. Cooling Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.
4. Collection Collect the crystals by vacuum filtration.This is an efficient method for separating the solid product from the liquid mother liquor.
5. Washing Wash the collected crystals with a small amount of cold solvent.This removes any residual mother liquor containing dissolved impurities from the surface of the crystals.
6. Drying Dry the crystals thoroughly to remove any remaining solvent.Residual solvent can affect the accuracy of the final yield and melting point determination.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a powerful alternative.[8][9] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.

  • Expert Insight: For this compound, a typical mobile phase would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the esterification reaction to minimize the amount of unreacted starting material?

A1: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material (4-fluoro-3-nitrobenzoic acid) on a TLC plate, you can visually track the disappearance of the starting material and the appearance of the product spot. The reaction is considered complete when the starting material spot is no longer visible.

Q2: Can I use a stronger base, like sodium hydroxide (NaOH), for the liquid-liquid extraction?

A2: While a strong base would certainly neutralize the unreacted acid, it is generally not recommended for this purification. Strong bases can promote the hydrolysis of the ester product back to the carboxylic acid, which would reduce your overall yield. A mild base like sodium bicarbonate is sufficient to deprotonate the carboxylic acid without significantly affecting the ester.

Q3: What if my starting material is 4-fluorobenzoic acid, and the nitration is incomplete?

A3: If your synthesis starts with the nitration of 4-fluorobenzoic acid, you may have both 4-fluorobenzoic acid and 4-fluoro-3-nitrobenzoic acid as impurities.[10] The acid-base extraction protocol described above will effectively remove both of these acidic species from your final ester product.

Q4: Is distillation a viable method for purifying this compound?

A4: Distillation is suitable for separating compounds with significantly different boiling points. While it can be used to remove low-boiling solvents, it is generally not the preferred method for separating unreacted 4-fluoro-3-nitrobenzoic acid from the corresponding ester due to the high boiling points and potential for thermal decomposition of these compounds.

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for the purification of this compound.

PurificationWorkflow start Crude Reaction Mixture acid_base_extraction Acid-Base Extraction (e.g., NaHCO3 wash) start->acid_base_extraction check_purity_1 Assess Purity (TLC, NMR) acid_base_extraction->check_purity_1 recrystallization Recrystallization (e.g., Ethyl Acetate/Petroleum Ether) check_purity_1->recrystallization Sufficiently Pure Solid column_chromatography Column Chromatography (Silica Gel) check_purity_1->column_chromatography Oily or Very Impure oily_product Product is an oil or still impure check_purity_2 Assess Purity (TLC, NMR, Melting Point) recrystallization->check_purity_2 check_purity_2->column_chromatography Impure final_product Pure Ethyl 4-fluoro- 3-nitrobenzoate check_purity_2->final_product Pure impure_solid Solid product but still impure column_chromatography->final_product

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your SNAr reactions.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a suitable leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

This guide will provide in-depth, field-proven insights to help you diagnose and resolve common issues leading to low yields in your SNAr reactions.

Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a systematic approach to identifying the root cause of low SNAr reaction yields.

SNAr_Troubleshooting_Workflow start Low Yield in SNAr Reaction check_substrate Is the aromatic ring sufficiently activated? start->check_substrate check_lg Is the leaving group appropriate? check_substrate->check_lg Yes solution Implement targeted optimizations check_substrate->solution No (Add EWGs or change strategy) check_nucleophile Is the nucleophile suitable and stable? check_lg->check_nucleophile Yes check_lg->solution No (Change leaving group) check_conditions Are the reaction conditions optimal? check_nucleophile->check_conditions Yes check_nucleophile->solution No (Check purity, stability, pKa) check_side_reactions Are side reactions occurring? check_conditions->check_side_reactions Yes check_conditions->solution No (Optimize solvent, temp, base) check_side_reactions->solution Yes (Modify conditions to suppress) check_side_reactions->solution No (Re-evaluate previous steps)

Caption: A logical workflow for troubleshooting low yields in SNAr reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your SNAr reactions in a simple question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired product at all. What are the common causes and how can I fix this?

A1: Low or no product yield in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting is often the

Technical Support Center: Characterization of Impurities in Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 4-fluoro-3-nitrobenzoate. This guide is designed to assist you in identifying and characterizing potential impurities encountered during the synthesis and handling of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower your troubleshooting and process optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I might encounter in my sample of this compound?

The impurity profile of this compound is primarily dictated by its synthesis route, which is typically the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol using an acid catalyst like sulfuric acid.[1][2]

Common Impurity Classes:

  • Starting Material Carryover: Unreacted 4-fluoro-3-nitrobenzoic acid.

  • Side-Reaction Products: Isomeric variants or products from side reactions like ether formation.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid.

  • Residual Solvents and Reagents: Ethanol, ethyl acetate, or other solvents used in synthesis and purification.[1][2]

Here is a summary of potential impurities and their common analytical signatures:

Impurity NamePotential SourceExpected Analytical Signature (LC-MS)
4-fluoro-3-nitrobenzoic acidIncomplete esterification[M-H]⁻ at m/z 184.0
Diethyl etherSide reaction of ethanolVolatile, best detected by GC-MS
Ethyl 3-fluoro-4-nitrobenzoateImpurity in starting material[M+H]⁺ at m/z 214.05
Unidentified IsomersNitration of 4-fluorobenzoic acidMay have similar m/z, but different chromatographic retention
Q2: I see an unexpected peak in my HPLC chromatogram. How do I begin to identify it?

A systematic approach is crucial for identifying unknown peaks. The following workflow will guide you through the process.

Caption: A stepwise workflow for the identification of unknown impurities.

Q3: My sample shows a peak with an m/z corresponding to the starting material, 4-fluoro-3-nitrobenzoic acid. How can I confirm this and what is the likely cause?

Confirmation Protocol:

  • LC-MS Analysis: The [M-H]⁻ ion of 4-fluoro-3-nitrobenzoic acid will appear at an m/z of approximately 184.0 in negative ion mode.

  • Spiking Study:

    • Prepare a standard solution of your this compound sample.

    • Prepare a separate standard solution of authentic 4-fluoro-3-nitrobenzoic acid.

    • Prepare a third solution containing a mixture of your sample and the 4-fluoro-3-nitrobenzoic acid standard.

    • Analyze all three solutions by HPLC under the same conditions. If the peak increases in intensity in the mixed sample without the appearance of a new peak, it confirms the identity as 4-fluoro-3-nitrobenzoic acid.

Root Cause Analysis:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[3] Insufficient reaction time or catalyst amount can lead to incomplete conversion of the starting material.

  • Hydrolysis: The ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture or basic/acidic conditions during workup or storage.

Troubleshooting:

  • Drive the Equilibrium: To favor ester formation, consider removing water as it is formed, or use a larger excess of ethanol.[3]

  • Optimize Reaction Time: Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.

  • Anhydrous Conditions: Ensure all reagents and solvents are dry and the workup is performed under conditions that minimize exposure to water.

Q4: I have a persistent impurity with the same mass as my product. What could it be and how can I differentiate it?

An impurity with the same mass suggests the presence of an isomer. A likely candidate is Ethyl 3-fluoro-4-nitrobenzoate . This can arise if the starting material, 4-fluoro-3-nitrobenzoic acid, contains the isomeric 3-fluoro-4-nitrobenzoic acid.

Differentiation Strategy:

  • Chromatographic Separation: Isomers can often be separated by optimizing the HPLC method. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.

  • ¹⁹F NMR Spectroscopy: The fluorine environment in the two isomers is different, leading to distinct chemical shifts in the ¹⁹F NMR spectrum. This is a powerful tool for distinguishing them.

  • Reference Standards: The most definitive method is to compare the retention time and spectral data of the impurity with a certified reference standard of Ethyl 3-fluoro-4-nitrobenzoate.

Caption: Key techniques for differentiating isomeric impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low YieldIncomplete reactionIncrease reaction time, use a larger excess of ethanol, or consider a different acid catalyst.
Presence of 4-fluoro-3-nitrobenzoic acidIncomplete reaction or hydrolysisSee FAQ 3. Ensure anhydrous conditions during workup and storage.
Multiple unexpected peaksSide reactions or impure starting materialsPurify the starting 4-fluoro-3-nitrobenzoic acid. Analyze the starting material for impurities.
Broad or tailing peaks in HPLCPoor chromatographyOptimize HPLC method (e.g., mobile phase pH, gradient, column type).

References

Technical Support Center: Work-up and Purification of Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: The Applications & Synthesis Support Team

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-fluoro-3-nitrobenzoate. It is designed to serve as a comprehensive support center, offering a detailed standard protocol, troubleshooting advice for common issues, and answers to frequently asked questions encountered during the reaction work-up and purification stages.

Standard Work-up and Purification Protocol

The following protocol details the typical procedure for isolating and purifying this compound following its synthesis via Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by sulfuric acid.[1][2]

Experimental Protocol: Step-by-Step
  • Reaction Completion & Cooling:

    • Confirm the reaction has reached completion by thin-layer chromatography (TLC). The disappearance of the starting carboxylic acid spot is a key indicator.

    • Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Solvent Removal (Optional but Recommended):

    • Reduce the volume of ethanol in the reaction mixture using a rotary evaporator. This step is crucial as it improves the efficiency of the subsequent aqueous extraction by minimizing the amount of product that remains dissolved in the aqueous phase.[2]

  • Quenching & Neutralization:

    • Slowly pour the cooled, concentrated reaction mixture into a beaker containing ice-cold water (approx. 10 volumes relative to the initial acid). This will cause the crude ester to precipitate or separate as an oil.

    • Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise with stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~7-8.

    • Causality: The primary purpose of this step is to neutralize the sulfuric acid catalyst. Using a weak base like NaHCO₃ is critical to prevent the saponification (hydrolysis) of the desired ester product, which can occur under strongly basic conditions.[3]

  • Liquid-Liquid Extraction:

    • Transfer the neutralized aqueous mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (EtOAc) (2 x 50 mL for a 5g scale reaction).[1][2]

    • Combine the organic layers.

    • Expert Insight: Ethyl acetate is the solvent of choice due to its good solvency for the product and its immiscibility with water.

  • Washing the Organic Layer:

    • Wash the combined organic layers sequentially with:

      • Deionized Water (1 x 50 mL) - to remove residual acid and water-soluble impurities.

      • Saturated Sodium Chloride (Brine) solution (1 x 50 mL) - to remove the bulk of the dissolved water from the organic layer, which improves the efficiency of the drying agent.[4]

  • Drying and Filtration:

    • Dry the washed organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Add the drying agent, swirl the flask, and let it stand for 15-20 minutes until the organic layer is clear.

    • Filter the mixture to remove the drying agent.

  • Solvent Evaporation:

    • Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude product, which is often a yellow oil.[2]

  • Purification by Recrystallization:

    • Dissolve the crude oil in a minimum amount of hot ethyl acetate.

    • Slowly add petroleum ether (60-80 °C) until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the resulting colorless crystals by vacuum filtration.[1][2]

    • Wash the crystals with a small amount of cold petroleum ether and dry them under vacuum.

Workflow Visualization

The following diagram illustrates the logical flow of the work-up and purification process.

Workup_Flowchart Start Completed Reaction Mixture (Ester, EtOH, H₂SO₄) Cool Cool to Room Temp. Start->Cool Evap_EtOH Remove EtOH (Rotary Evaporator) Cool->Evap_EtOH Quench Quench in Ice Water Neutralize with NaHCO₃ (pH 7-8) Evap_EtOH->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_H2O Wash with Water Extract->Wash_H2O Organic Layer Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Evap_EtOAc Remove EtOAc (Rotary Evaporator) Filter->Evap_EtOAc Crude Crude Product (Yellow Oil) Evap_EtOAc->Crude Recrystallize Recrystallize (Hot EtOAc / Pet. Ether) Crude->Recrystallize Final_Product Pure Product (Colorless Crystals) Recrystallize->Final_Product

Caption: Work-up and purification workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up and purification, providing probable causes and actionable solutions.

Q1: My final product is a yellow oil and fails to crystallize. What should I do?

  • Probable Cause 1: Residual Solvent. Even small amounts of ethyl acetate or petroleum ether can prevent crystallization.

    • Solution: Ensure the crude product is thoroughly dried under high vacuum for an extended period before attempting recrystallization.

  • Probable Cause 2: Presence of Impurities. The starting material (4-fluoro-3-nitrobenzoic acid) or side-products can act as impurities that inhibit crystal lattice formation.

    • Solution: If drying under vacuum does not induce crystallization, purification by column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the desired ester from more polar impurities.

  • Probable Cause 3: Incorrect Recrystallization Solvent Ratio. The ratio of the solubilizing solvent (ethyl acetate) to the precipitating solvent (petroleum ether) is critical.

    • Solution: After dissolving the oil in a minimum of hot ethyl acetate, add petroleum ether dropwise until a persistent cloudiness is observed. If too much petroleum ether is added, add a small amount of hot ethyl acetate to redissolve the oil and then allow it to cool slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce nucleation.

Q2: My yield is significantly lower than expected after extraction. Where did my product go?

  • Probable Cause 1: Incomplete Reaction. The most common cause of low yield is an incomplete initial reaction.

    • Solution: Before starting the work-up, always check for the presence of the starting carboxylic acid via TLC. If the reaction is incomplete, consider extending the reflux time.[5]

  • Probable Cause 2: Hydrolysis of the Ester. During the neutralization step, using a strong base or adding a weak base too quickly can cause localized high pH, leading to the hydrolysis of the ester back to the carboxylate salt.[3] The salt is water-soluble and will be lost in the aqueous layer.

    • Solution: Neutralize the reaction mixture slowly with a saturated NaHCO₃ solution while monitoring the pH. Do not allow the pH to become strongly basic.

  • Probable Cause 3: Insufficient Extraction. The product may have some solubility in the aqueous phase, especially if large volumes of ethanol remain.

    • Solution: Ensure most of the ethanol is removed before quenching.[2] Perform at least two, preferably three, extractions with ethyl acetate to ensure complete removal of the product from the aqueous layer.

Q3: My TLC plate shows multiple spots after the work-up. What are they?

  • Probable Cause 1: Unreacted Starting Material. A spot corresponding to 4-fluoro-3-nitrobenzoic acid may be present. This spot will be more polar (lower Rf) than the product spot.

    • Solution: The unreacted acid can be removed by washing the organic layer with a weak base like NaHCO₃ solution during the extraction phase. However, the best solution is to ensure the reaction goes to completion initially.

  • Probable Cause 2: Side Products. Although Fischer esterification is generally a clean reaction, high temperatures or prolonged reaction times can lead to minor decomposition or side reactions, resulting in colored impurities.[5]

    • Solution: These impurities are typically removed effectively by recrystallization or column chromatography as described in Q1.

Q4: The product appears dark or discolored, not pale yellow.

  • Probable Cause: Decomposition or Impurities. High reaction temperatures can sometimes lead to the formation of colored impurities.

    • Solution: Avoid excessive heating during the reaction and rotary evaporation. A discolored product can almost always be purified to colorless crystals by following the recrystallization protocol carefully.[1][2] If the color persists, a charcoal treatment during recrystallization may be effective, but this can also lead to yield loss.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize the reaction mixture before extraction?

  • Answer: The reaction is catalyzed by a strong acid (H₂SO₄). This acid must be neutralized to prevent it from partitioning into the organic layer during extraction, which would contaminate the final product. More importantly, it prevents potential acid-catalyzed hydrolysis of the ester during storage or subsequent steps.

Q2: Can I use a different solvent for extraction, like dichloromethane (DCM)?

  • Answer: Yes, DCM can be used as an alternative to ethyl acetate. It is a good solvent for the product and is denser than water, meaning the organic layer will be the bottom layer in the separatory funnel. However, ethyl acetate is often preferred due to its lower toxicity and environmental impact.

Q3: What is the purpose of the final brine wash?

  • Answer: The brine (saturated NaCl solution) wash helps to remove dissolved water from the organic layer. By Le Châtelier's principle, the high concentration of salt in the aqueous phase draws water out of the organic phase, making the subsequent drying step with MgSO₄ or Na₂SO₄ faster and more efficient.

Q4: My product crystallized, but the melting point is low and broad. What does this indicate?

  • Answer: A low and broad melting point is a classic sign of an impure compound. The impurities disrupt the crystal lattice, requiring less energy to melt. This indicates that a second recrystallization may be necessary to achieve high purity.

Product Data Summary

The table below summarizes key physicochemical properties of this compound for easy reference.

PropertyValueReference
Molecular Formula C₉H₈FNO₄[2][6]
Molecular Weight 213.16 g/mol [2][6]
Appearance (Crude) Yellow Oil[2]
Appearance (Pure) Colorless Crystals[2]
CAS Number 367-80-6[6]

References

Technical Support Center: Alternative Catalysts for Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Alternative Catalysts in Fischer Esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of various alternative catalysts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about selecting and using alternative catalysts for Fischer esterification, moving beyond traditional mineral acids like sulfuric acid.

Q1: Why should I consider an alternative to sulfuric acid for Fischer esterification?

While sulfuric acid is a potent catalyst, it presents several challenges, including corrosion of equipment, difficulty in separation from the reaction mixture, and the generation of acidic waste.[1][2] Alternative catalysts, particularly heterogeneous ones, offer significant advantages such as easier separation, potential for reuse, and often milder reaction conditions, contributing to a more sustainable and environmentally friendly process.[2]

Q2: What are the main categories of alternative catalysts for Fischer esterification?

Alternative catalysts can be broadly categorized into:

  • Solid Acid Catalysts: These are insoluble in the reaction medium, allowing for easy separation. Examples include:

    • Zeolites: Crystalline aluminosilicates with well-defined pore structures.[1][3][4]

    • Sulfated Zirconia: A superacidic solid catalyst known for its high activity.[5][6][7]

    • Ion-Exchange Resins: Polymeric materials with acidic functional groups (e.g., sulfonic acid).[8][9]

    • Supported Metal Oxides: Such as iron oxide nanoparticles on a solid support.[10][11]

  • Ionic Liquids: These are salts with low melting points that can act as both catalyst and solvent.[12][13][14] They are valued for their low vapor pressure and thermal stability.[14]

  • Enzymatic Catalysts: Lipases are commonly used for esterification under mild conditions, offering high selectivity.

Q3: How do I choose the right alternative catalyst for my specific application?

The choice of catalyst depends on several factors:

  • Substrate Steric Hindrance: For bulky carboxylic acids or alcohols, catalysts with larger pores or more accessible active sites, like some mesoporous materials or certain ionic liquids, may be more effective.[15]

  • Reaction Temperature: Some catalysts have temperature limitations. For instance, ion-exchange resins like Amberlyst-15 are typically used up to ~140 °C.[9] Sulfated zirconia, on the other hand, can withstand higher temperatures.[16]

  • Desired Selectivity: Enzymatic catalysts offer excellent chemo-, regio-, and stereoselectivity, which is crucial in pharmaceutical synthesis.

  • Cost and Reusability: For large-scale production, the cost-effectiveness and the number of times a catalyst can be recycled without significant loss of activity are critical considerations.[10][17]

Q4: How critical is water removal when using alternative catalysts?

Fischer esterification is a reversible reaction where water is a byproduct.[18][19] Removing water shifts the equilibrium towards the formation of the ester, thereby increasing the yield.[18][19][20] This principle applies to alternative catalysts as well. While some catalysts, like certain zirconium complexes, are moisture-tolerant to an extent[21], efficient water removal through methods like azeotropic distillation (e.g., with a Dean-Stark apparatus) or the use of molecular sieves is generally recommended for achieving high conversion.[18][20] Interestingly, in some cases with Brønsted acidic ionic liquids, a controlled amount of water can actually enhance the reaction rate.[22]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during Fischer esterification with various alternative catalysts.

Guide 2.1: Solid Acid Catalysts (Zeolites, Sulfated Zirconia, Ion-Exchange Resins)
Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The catalyst may not have sufficient acid strength or the correct type of acid sites (Brønsted vs. Lewis) for the specific reaction.[3][16] 2. Mass Transfer Limitations: Reactants may be too large to enter the pores of the catalyst (e.g., in microporous zeolites).[1][15] 3. Insufficient Water Removal: The equilibrium is not being effectively shifted towards the products.[13]1. Catalyst Selection/Modification: a) Switch to a catalyst with stronger acidity (e.g., sulfated zirconia).[5] b) For zeolites, consider those with larger pore sizes or modify the existing zeolite to increase pore dimensions.[1] c) Ensure the catalyst has a high concentration of Brønsted acid sites if the reaction is Brønsted acid-catalyzed.[16] 2. Optimize Reaction Conditions: a) Increase the reaction temperature to improve diffusion rates (within the catalyst's stability limits). b) Use a solvent that can swell the pores of an ion-exchange resin. 3. Enhance Water Removal: a) Use a Dean-Stark apparatus for azeotropic water removal.[19] b) Add freshly activated molecular sieves to the reaction mixture.[18][20]
Catalyst Deactivation upon Reuse 1. Fouling/Coking: Deposition of organic residues or byproducts on the catalyst surface, blocking active sites.[1][23] 2. Leaching of Active Species: For supported catalysts, the active component (e.g., sulfate groups in sulfated zirconia) may leach into the reaction medium.[5] 3. Thermal Degradation: High temperatures can cause structural changes or loss of functional groups in the catalyst, particularly for ion-exchange resins.[24][25][26]1. Regeneration Procedures: a) For coking, calcination (heating in air) can burn off organic deposits. The specific temperature will depend on the catalyst's thermal stability. b) For ion-exchange resins, washing with appropriate solvents or acid/base solutions can remove foulants.[27][28] 2. Catalyst Modification: Choose a catalyst preparation method that ensures strong bonding of the active species to the support.[5] 3. Control Reaction Temperature: Operate within the recommended temperature range for the specific catalyst.[25]
Poor Product Selectivity (Side Reactions) 1. Strong Acidity: Highly acidic catalysts can promote side reactions such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or ether formation.[29] 2. High Reaction Temperature: Elevated temperatures can favor undesirable side reactions.1. Catalyst Tuning: a) Use a catalyst with milder acidity. b) Modify the catalyst to control the ratio of Brønsted to Lewis acid sites. 2. Optimize Reaction Conditions: a) Lower the reaction temperature. b) Optimize the molar ratio of reactants.
Guide 2.2: Ionic Liquid Catalysts
Problem Probable Cause(s) Recommended Solution(s)
Difficulty in Product Separation 1. High Viscosity of Ionic Liquid: This can make physical separation (decantation or extraction) challenging. 2. Product Solubility in the Ionic Liquid: The ester product may have significant solubility in the ionic liquid phase.1. Reduce Viscosity: Gently warm the mixture to decrease the viscosity of the ionic liquid before separation. 2. Extraction: Use a solvent in which the ester is highly soluble and the ionic liquid is immiscible (e.g., hexane, diethyl ether) to extract the product. 3. Distillation: If the product is volatile, it can be separated by distillation directly from the reaction mixture.
Decreased Catalytic Activity After Recycling 1. Water Accumulation: Water produced during the reaction can accumulate in the ionic liquid, potentially inhibiting the catalyst.[22] 2. Contamination: Impurities from the reactants or side products may build up in the ionic liquid.1. Water Removal: After each cycle, remove the accumulated water from the ionic liquid by heating under vacuum. 2. Purification: Wash the ionic liquid with an appropriate solvent to remove impurities, followed by drying under vacuum.
Low Reaction Rate 1. Insufficient Acidity: The Brønsted or Lewis acidity of the ionic liquid may not be strong enough for the specific substrates. 2. Mass Transfer Issues: If the reactants have low solubility in the ionic liquid, the reaction may be slow.1. Choose a More Acidic Ionic Liquid: Select an ionic liquid with a more acidic cation or anion (e.g., those with -SO3H functional groups or bisulfate anions).[13][14] 2. Improve Mass Transfer: a) Increase the stirring speed. b) Consider adding a co-solvent that is miscible with both the reactants and the ionic liquid, but be aware this may complicate separation.

Section 3: Experimental Protocols & Data

Protocol 3.1: Esterification of Lauric Acid with Ethanol using Sulfated Zirconia

This protocol describes a typical batch esterification reaction using a solid acid catalyst.

Materials:

  • Lauric Acid

  • Ethanol (anhydrous)

  • Sulfated Zirconia (SZ) catalyst

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and hotplate

  • Heating mantle

Procedure:

  • Catalyst Preparation: Activate the sulfated zirconia catalyst by heating at a specified temperature (e.g., 550-650 °C) for several hours to ensure high acidity and remove adsorbed water. The calcination temperature significantly influences the catalyst's properties.[7][16]

  • Reaction Setup:

    • To a 250 mL round-bottom flask, add lauric acid (e.g., 0.1 mol).

    • Add the activated sulfated zirconia catalyst (e.g., 1-5 wt% relative to the carboxylic acid).[16]

    • Add ethanol in excess (e.g., a 3:1 to 10:1 molar ratio relative to lauric acid).[13]

    • Add toluene (e.g., 50 mL) to facilitate azeotropic removal of water.

    • Equip the flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the solvent and alcohol.

    • Continuously remove the water that collects in the Dean-Stark trap.

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC, HPLC, or titration of the remaining carboxylic acid.

  • Workup and Product Isolation:

    • Once the reaction is complete (e.g., >98% conversion), cool the mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.

    • Remove the solvent and excess ethanol from the filtrate by rotary evaporation.

    • The remaining crude ester can be purified further by distillation under reduced pressure or chromatography if necessary.

Data Table 3.2: Comparison of Alternative Catalysts in Esterification
CatalystTypical Loading (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Key AdvantagesCommon Issues
Zeolite H-ZSM-5 5 - 15120 - 1804 - 880 - 95Shape selectivity, thermal stability.[4]Pore size limitations for bulky molecules, deactivation by coking.[1]
Sulfated Zirconia 0.5 - 560 - 1701 - 5>98High acidity and activity, robust.[5][7][16]Activity is highly dependent on preparation method, potential for sulfate leaching.[5][6]
Amberlyst-15 5 - 2060 - 1202 - 1090 - 99Commercially available, easy to handle.[9]Low thermal stability, potential for fouling.[9][24]
Brønsted Acidic Ionic Liquid 10 - 20 (mol%)80 - 1201 - 6>95Dual role as solvent and catalyst, recyclable.[12]High viscosity, potential product separation challenges.[14]
Supported Fe2O3 NPs 1 - 5100 - 1402 - 6>95Magnetically separable, highly reusable.[10]Potential for metal leaching, requires support material.

Section 4: Mechanistic and Workflow Diagrams

Diagram 4.1: General Mechanism of Solid Acid Catalyzed Esterification

This diagram illustrates the key steps in the esterification of a carboxylic acid with an alcohol, catalyzed by a generic solid acid surface providing a proton (H+).

Fischer_Esterification_Mechanism Reactants Carboxylic Acid (RCOOH) + Alcohol (R'OH) + Catalyst (H+) Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Step 1 Activated_Carbonyl Activated Carbonyl Intermediate Protonation->Activated_Carbonyl Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Carbonyl->Nucleophilic_Attack Step 2 Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 3 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 4 Ester_Product Ester (RCOOR') + Water (H2O) + Catalyst (H+) Water_Elimination->Ester_Product Step 5 (Deprotonation)

Caption: Workflow of solid acid-catalyzed Fischer esterification.

Diagram 4.2: Troubleshooting Logic for Low Ester Yield

This flowchart provides a logical path for troubleshooting experiments that result in low product yield.

Troubleshooting_Low_Yield decision decision Start Start: Low Ester Yield Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Water Is water being effectively removed? Check_Catalyst->Check_Water Yes Sol_Catalyst Solution: - Activate/regenerate catalyst - Choose a different catalyst Check_Catalyst->Sol_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Water->Check_Temp Yes Sol_Water Solution: - Check Dean-Stark setup - Add fresh molecular sieves Check_Water->Sol_Water No Check_Ratio Is the alcohol:acid ratio sufficient? Check_Temp->Check_Ratio Yes Sol_Temp Solution: - Increase temperature (within catalyst limits) Check_Temp->Sol_Temp No Sol_Ratio Solution: - Increase excess of alcohol Check_Ratio->Sol_Ratio No

Caption: Decision tree for troubleshooting low ester conversion.

References

Technical Support Center: Scaling Up the Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to safely scaling the synthesis of Ethyl 4-fluoro-3-nitrobenzoate, a key intermediate in pharmaceutical and materials science.

Overview and Synthesis Strategy

This compound is a critical building block in organic synthesis, valued for its reactive sites that allow for diverse molecular elaborations.[1] Its synthesis is primarily a two-step process: the nitration of 4-fluorobenzoic acid followed by the Fischer esterification of the resulting 4-fluoro-3-nitrobenzoic acid.

While straightforward at the laboratory scale, scaling up this synthesis introduces significant challenges, particularly concerning the thermal hazards of the nitration step and the efficiency of the equilibrium-driven esterification.[2][3] This guide provides a comprehensive framework for addressing these scale-up challenges, focusing on safety, process optimization, and troubleshooting.

The overall synthetic workflow is outlined below.

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification A 4-Fluorobenzoic Acid B 4-Fluoro-3-nitrobenzoic Acid A->B  H₂SO₄, KNO₃  or Mixed Acid (HNO₃/H₂SO₄) C This compound B->C  Ethanol (EtOH)  H₂SO₄ (cat.)  Heat (Reflux)

Caption: Overall synthesis workflow for this compound.

Critical Process Parameters & Scale-Up Considerations

Step 1: Nitration of 4-Fluorobenzoic Acid

The nitration of aromatic compounds is a notoriously energetic process. The primary challenge during scale-up is managing the significant heat of reaction to prevent thermal runaway, which can lead to violent decomposition and explosion.[2][4] The decreasing surface-area-to-volume ratio of larger reactors severely hampers heat dissipation, making precise control essential.[2]

Key Safety & Control Parameters:

  • Thermal Hazard Analysis: Before any scale-up, a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) is mandatory.[5][6] These analyses determine critical safety parameters like the heat of reaction, adiabatic temperature rise (ΔTad), and the onset temperature for decomposition of reactants and products.[7][8]

  • Reagent Addition Strategy: The nitrating agent must be added slowly and sub-surface to the solution of the aromatic compound in acid. This ensures the reactive agent is consumed as it is added, preventing dangerous accumulation.[8] The addition rate should be directly linked to the reactor's cooling capacity.

  • Temperature Control: The reaction should be maintained at a low temperature (typically 0-10°C) using an efficient and reliable cooling system.[9] Redundant cooling systems and independent temperature probes are highly recommended for large-scale operations.

  • Agitation: Efficient mixing is crucial to ensure homogenous temperature distribution and prevent localized "hot spots" where runaway reactions could initiate.[4] Baffles and properly designed impellers are necessary in large reactors.

  • Quenching: The reaction must be quenched by slowly transferring the reaction mixture to a large volume of ice-water with vigorous stirring. This procedure safely dissipates the heat of reaction and the heat of dilution of the strong acids.[10] Never add water to the reaction mixture, as this can cause localized boiling and splashing of corrosive material.

Step 2: Fischer Esterification of 4-Fluoro-3-nitrobenzoic Acid

This step is an equilibrium-limited reaction. The primary scale-up challenge shifts from acute safety to process efficiency, specifically the need to remove the water byproduct to drive the reaction to completion.[3][11]

Key Efficiency & Control Parameters:

  • Water Removal: At a large scale, simply using a large excess of ethanol is often not economical. A common industrial technique is azeotropic removal of water using a Dean-Stark apparatus with a suitable entraining solvent like toluene or cyclohexane.[12][13] This continuously removes water from the reaction, shifting the equilibrium towards the product.

  • Catalyst Loading: While sulfuric acid is a cheap and effective catalyst, its concentration must be optimized. Too much catalyst can lead to side reactions and complicates the work-up, while too little results in slow and incomplete conversion.

  • Solvent Volume & Recovery: The volume of ethanol and any azeotroping solvent must be carefully calculated to ensure efficient reflux and product solubility. A robust solvent recovery plan is essential for economic and environmental reasons at scale.

  • Work-up and Purification: Neutralization of the acidic catalyst and subsequent extraction can be challenging at scale. The potential for emulsion formation increases with larger volumes. Purification methods must be scalable; while chromatography is suitable for the lab, large-scale purification will rely on recrystallization or distillation.[14]

Detailed Experimental Protocols

Lab-Scale Synthesis (50 g Starting Material)

Step 1: Nitration of 4-Fluorobenzoic Acid [9]

  • Setup: In a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add concentrated sulfuric acid (180 mL).

  • Cooling: Cool the flask in an ice-salt bath to below 5°C.

  • Substrate Addition: Slowly add 4-fluorobenzoic acid (50.0 g, 0.36 mol) in portions, ensuring the temperature does not exceed 10°C.

  • Nitrating Agent Preparation: In a separate beaker, dissolve potassium nitrate (39.7 g, 0.39 mol) in a minimal amount of concentrated sulfuric acid.

  • Nitration: Add the potassium nitrate solution dropwise via the addition funnel to the cooled reaction mixture over 1-2 hours. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Quenching: In a separate 2 L beaker, prepare 800 g of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Isolation: Allow the resulting slurry to stand for at least one hour. Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

  • Drying: Dry the product (4-fluoro-3-nitrobenzoic acid) in a vacuum oven. Typical yield: 90-95%.

Step 2: Esterification of 4-Fluoro-3-nitrobenzoic Acid [14]

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser, add the dried 4-fluoro-3-nitrobenzoic acid (e.g., 55 g, 0.30 mol), absolute ethanol (500 mL), and concentrated sulfuric acid (20 mL).

  • Reaction: Heat the mixture to reflux and maintain for 8 hours. Monitor reaction progress by TLC or HPLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the bulk of the ethanol using a rotary evaporator.

  • Work-up: Dilute the residue with 500 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and petroleum ether to yield this compound as colorless or pale yellow crystals.[14]

Scale-Up Considerations Table
ParameterLab-Scale (50 g)Pilot-Scale (5 kg)Key Scale-Up Consideration
Nitration
Reactor1 L Glass Flask100 L Glass-Lined Steel ReactorMaterial compatibility and heat transfer.
CoolingIce BathChiller/Glycol Jacket (-10°C)Reliable, high-capacity cooling is critical.[15]
Reagent AdditionAddition Funnel (1-2 hr)Dosing Pump (4-6 hr)Rate must be controlled by calorimetry data and cooling capacity.[16]
AgitationMagnetic/Overhead StirrerMulti-impeller AgitatorEnsure homogeneity to avoid hot spots.
QuenchingPour onto IceReverse Addition (Pump into Ice/Water)Controlled rate is essential for safety.
Esterification
Reactor1 L Glass Flask100 L Glass-Lined Steel ReactorStandard chemical reactor.
Water RemovalExcess EthanolDean-Stark with TolueneDrives equilibrium for better yield and efficiency.[12]
HeatingHeating MantleSteam/Hot Oil JacketUniform and controlled heating.
Work-upSeparatory FunnelReactor-based Phase SeparationManage larger volumes and potential emulsions.
PurificationRecrystallization/Chromo.Recrystallization in large crystallizerScalable purification method is required.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards I should be aware of when scaling up the nitration step? A1: The primary hazard is thermal runaway. Nitration reactions are highly exothermic, and the risk of losing cooling control increases significantly at scale.[2][17] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion. A secondary hazard is the formation of thermally unstable over-nitrated byproducts if the temperature is too high.[2] The reagents (concentrated nitric and sulfuric acids) are also extremely corrosive.[18]

Q2: Can I use a different nitrating agent, like fuming nitric acid? A2: While fuming nitric acid is a powerful nitrating agent, its use significantly increases the thermal risk and requires even more stringent safety protocols and specialized equipment.[6][16] For initial scale-up, a mixed acid (HNO₃/H₂SO₄) or a nitrate salt in sulfuric acid is generally a more controllable system.

Q3: My esterification reaction stalls and does not go to completion. What is the most likely cause? A3: The most common cause is the presence of water, which pushes the equilibrium back towards the starting materials.[3] Ensure your starting 4-fluoro-3-nitrobenzoic acid is completely dry, use anhydrous ethanol, and protect the reaction from atmospheric moisture. At scale, active removal of the water byproduct via azeotropic distillation is the most effective solution.[12]

Q4: During workup of the esterification, I'm getting a thick emulsion. How can I resolve this? A4: Emulsions are common during the neutralization and extraction of large-scale reactions. To break an emulsion, try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and helps force phase separation. Gentle stirring or agitation, rather than vigorous shaking, can also prevent their formation. In some cases, a small amount of a different organic solvent can help.

Q5: Is it possible to perform this synthesis using continuous flow chemistry? A5: Yes, and it is highly recommended for nitration reactions. Continuous flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, enabling better temperature control and inherently safer operation.[15][19] This technology allows for scalable production while minimizing the volume of hazardous material being processed at any given moment, effectively mitigating the risk of thermal runaway.[19]

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Analysis of Ethyl 4-fluoro-3-nitrobenzoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Key Synthetic Intermediates

Ethyl 4-fluoro-3-nitrobenzoate is a substituted aromatic compound that serves as a pivotal intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring an ester, a fluorine atom, and an electron-withdrawing nitro group, presents a unique electronic environment that is highly valuable for downstream applications like nucleophilic aromatic substitution.[1] Given its role as a foundational building block, unambiguous structural verification is not merely a procedural step but a critical prerequisite for ensuring the integrity of subsequent synthetic transformations.

This guide provides an in-depth analysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the cornerstone technique for elucidating the structure of organic molecules in solution. We will dissect the causality behind its spectral features, compare the utility of ¹H NMR against other common analytical techniques, and provide a field-proven experimental protocol for acquiring high-fidelity data.

Pillar 1: Deconstructing the ¹H NMR Spectrum of this compound

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and their relative abundance (integration).[2][3]

The structure of this compound dictates five unique proton environments: three on the aromatic ring and two in the ethyl ester group.

Molecular Structure and Proton Assignments:

(Note: Standard IUPAC numbering is C1 for the ester-bearing carbon. Protons are labeled a, b, c for clarity in spectral prediction)

Predicted Spectral Features:

  • The Aromatic Region (δ 7.0-9.0 ppm): The chemical shifts of aromatic protons are highly sensitive to the electronic effects of substituents.[4] The nitro group (-NO₂) is a powerful electron-withdrawing group, causing significant deshielding (a downfield shift to higher ppm values) of nearby protons, particularly those in the ortho and para positions. The ester group is also electron-withdrawing, while the fluorine atom is electron-withdrawing inductively but can be electron-donating through resonance.

    • Proton Hc (ortho to -NO₂): This proton is expected to be the most deshielded due to its proximity to the strongly withdrawing nitro group. It will appear as a doublet of doublets (dd) due to coupling with H(a) (a small meta coupling, J ≈ 2-3 Hz) and the adjacent fluorine atom (a meta H-F coupling).

    • Proton Ha (ortho to Ester): This proton is deshielded by the ester group. It is expected to appear as a complex multiplet, likely a doublet of doublets of doublets (ddd), due to coupling with H(b) (ortho coupling, J ≈ 7-10 Hz), H(c) (meta coupling, J ≈ 2-3 Hz), and the fluorine atom (para H-F coupling).

    • Proton Hb (ortho to Fluorine): This proton's chemical shift is influenced by the adjacent fluorine and the para ester group. It is expected to appear as a doublet of triplets (dt) or a complex multiplet. The primary splitting will be from the neighboring H(a) (ortho coupling, J ≈ 7-10 Hz) and a nearly equivalent coupling to the adjacent fluorine atom (ortho H-F coupling).

  • The Ethyl Group Region (δ 1.0-4.5 ppm):

    • Methylene Protons (d, -O-CH₂-): These protons are adjacent to an oxygen atom, which deshields them, placing their signal around δ 4.4 ppm. The signal will be split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

    • Methyl Protons (e, -CH₃): These protons are further from the electronegative oxygen and will appear further upfield, around δ 1.4 ppm. The signal will be split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

Pillar 2: A Comparative Guide to Analytical Techniques

While ¹H NMR is indispensable, a comprehensive characterization relies on a suite of analytical tools. The choice of technique is dictated by the specific information required. For a molecule like this compound, a multi-technique approach provides a self-validating system of analysis.

Technique Information Provided Strengths for This Molecule Limitations
¹H NMR Proton framework, connectivity, stereochemistry.Provides definitive proton count and connectivity between the ethyl group and aromatic ring. Sensitive to electronic effects of F and NO₂.Can have overlapping signals in complex molecules. Requires soluble sample.
¹³C NMR Carbon skeleton, number of unique carbons.Confirms the presence of 9 unique carbons. Chemical shifts indicate functional groups (C=O, C-F, C-NO₂).Lower sensitivity than ¹H NMR, often requires longer acquisition times.
FT-IR Spectroscopy Presence of functional groups.Quickly confirms key functional groups: C=O (ester) stretch (~1720 cm⁻¹), C-O stretch, Ar-NO₂ stretches (~1530 and 1350 cm⁻¹), C-F stretch.Provides no information on the connectivity of the molecular framework.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight and fragmentation pattern.Determines the exact molecular weight (213.16 g/mol )[5], confirming the molecular formula. Fragmentation can support the structure.[6]Does not provide detailed connectivity information on its own. Isomer differentiation can be challenging without standards.
X-Ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous proof of structure, bond lengths, and angles.[7]Requires a high-quality single crystal, which can be difficult to grow. The solid-state conformation may differ from the solution state.

Expert Insight: For routine verification in a synthetic workflow, the combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry is typically sufficient and authoritative. FT-IR serves as a rapid preliminary check, while X-ray crystallography is the gold standard for absolute proof of structure when required for publication or regulatory filings.

Pillar 3: Comparative Spectral Analysis

To truly understand the spectrum of this compound, it is instructive to compare it with simpler, structurally related compounds. This comparison highlights the specific influence of each substituent on the aromatic proton chemical shifts.

Compound Aromatic Protons (Approx. δ ppm) Key Takeaway
Ethyl Benzoate 8.0 (ortho), 7.4-7.5 (meta, para)[8][9]Baseline spectrum for the ethyl benzoate fragment.
Ethyl 4-Nitrobenzoate 8.2-8.3 (protons ortho to -NO₂)[9]Demonstrates the strong deshielding effect of the nitro group on its ortho protons.
Methyl 3-Nitrobenzoate 8.7 (proton between two EWG), 8.3 (ortho to -NO₂), 7.6 (ortho to ester)[8]Shows the additive deshielding effect when a proton is flanked by multiple electron-withdrawing groups.
This compound ~8.5 (Hc), ~8.2 (Ha), ~7.5 (Hb) The fluorine atom and its coupling, along with the nitro and ester groups, create a unique and more complex splitting pattern and chemical shift distribution compared to the simpler analogues.

Field-Proven Experimental Protocol

Adherence to a meticulous protocol is essential for acquiring high-resolution, artifact-free spectra.

Objective: To obtain a publication-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Choose a high-purity deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.[10][11]

  • Concentration: Weigh approximately 2-5 mg of the solid sample into a clean, dry vial.[12]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[13][14] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the detection region of the RF coil.[10]

  • Filtration: To obtain high-resolution spectra, the solution must be free of any particulate matter which can degrade magnetic field homogeneity and broaden spectral lines.[14] Draw the solution into a clean Pasteur pipette that has a small plug of cotton or glass wool at its base and filter it directly into a clean, high-quality 5 mm NMR tube.[11][14]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

2. Data Acquisition:

  • Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended to resolve the complex splitting patterns in the aromatic region.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. Perform automated or manual "shimming" to optimize the homogeneity of the magnetic field, which is critical for achieving sharp spectral lines.[10]

  • Standard Acquisition Parameters:

    • Experiment: Standard 1D proton pulse-acquire.

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: 8 to 16 scans for a sample of this concentration. More scans can be acquired to improve the signal-to-noise ratio if needed.

3. Data Processing:

  • Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in positive, pure absorption mode.

  • Baseline Correction: Correct the baseline to be flat and centered at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If using CDCl₃, reference the residual solvent peak to δ 7.26 ppm.

  • Integration: Integrate the area under each distinct signal. Set the integration of a well-resolved signal from a known number of protons (e.g., the CH₃ triplet) to 3.0 to determine the relative number of protons for all other signals.

Visualizing the Workflow and Molecular Interactions

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 2-5 mg of Analyte dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Reference, Integrate, & Analyze Spectrum phase->analyze

G cluster_ring Aromatic Ring cluster_ethyl Ethyl Group Ha Ha Hb Hb Hc Hc F F CH2 -CH2- CH3 -CH3

References

A Guide to the 13C NMR Characterization of Ethyl 4-fluoro-3-nitrobenzoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-fluoro-3-nitrobenzoate, a substituted aromatic ester, presents an interesting case for characterization by Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. The presence of a fluorine atom introduces spin-spin coupling with neighboring carbon nuclei, providing a rich layer of structural information. This guide offers a comprehensive analysis of the 13C NMR spectrum of this compound, including a predicted spectrum based on established substituent effects. We will compare its spectral features with those of closely related analogues to provide a deeper understanding of the influence of its constituent functional groups.

The Predicted 13C NMR Spectrum of this compound

Due to the absence of a publicly available, fully assigned experimental 13C NMR spectrum for this compound, we present a predicted spectrum. This prediction is grounded in the well-established principles of substituent chemical shift (SCS) effects on a benzene ring and typical carbon-fluorine coupling constants observed in similar aromatic systems. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard, and the predicted carbon-fluorine coupling constants (JCF) are given in Hertz (Hz).

Table 1: Predicted 13C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (JCF, Hz)
C=O ~164d~2-4
C1 ~128d~3-5
C2 ~123d~9-11
C3 ~148d~3-5
C4 ~155d~250-260
C5 ~118d~20-25
C6 ~135s-
-OCH2- ~62s-
-CH3 ~14s-

Note: These are predicted values and may differ from experimental results. The multiplicity "d" refers to a doublet arising from coupling with the 19F nucleus. "s" denotes a singlet.

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the predicted spectrum of this compound, a comparative analysis with structurally similar compounds is invaluable. We will consider ethyl benzoate, ethyl 3-nitrobenzoate, and ethyl 4-fluorobenzoate.

Table 2: Comparison of 13C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons

CarbonEthyl BenzoateEthyl 3-nitrobenzoateEthyl 4-fluorobenzoateThis compound (Predicted)
C1 ~130~132~126~128
C2 ~128~124~132 (d, J ≈ 9 Hz)~123 (d, J ≈ 9-11 Hz)
C3 ~133~148~115 (d, J ≈ 22 Hz)~148 (d, J ≈ 3-5 Hz)
C4 ~128~127~165 (d, J ≈ 253 Hz)~155 (d, J ≈ 250-260 Hz)
C5 ~130~135~115 (d, J ≈ 22 Hz)~118 (d, J ≈ 20-25 Hz)
C6 ~133~129~132 (d, J ≈ 9 Hz)~135 (s)

Note: Literature values for comparative compounds are approximate and may vary with solvent and experimental conditions.

The Influence of the Nitro Group (-NO2)

The strongly electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the aromatic carbons. Comparing ethyl benzoate with ethyl 3-nitrobenzoate, we observe a notable downfield shift for the carbon atom directly attached to the nitro group (C3, from ~133 ppm to ~148 ppm). The ipso-carbon (C1) and the ortho-carbon (C2) experience a slight shielding effect, while the meta-carbon (C4) is also deshielded. This pattern is consistent with the resonance and inductive effects of the nitro group. In our target molecule, the nitro group at C3 is predicted to have a similar deshielding effect on C3.

The Impact of the Fluoro Group (-F)

The fluorine atom exhibits a dual electronic effect. It is highly electronegative, leading to a strong inductive withdrawal of electron density. However, it also possesses lone pairs that can be donated into the aromatic π-system via resonance. This leads to a very large downfield shift for the carbon directly bonded to fluorine (C4, the ipso-carbon), as seen in ethyl 4-fluorobenzoate (~165 ppm). The ortho-carbons (C3 and C5) are shielded (shifted upfield) due to the resonance effect, while the meta-carbons (C2 and C6) are slightly deshielded.

In this compound, the fluorine at C4 is predicted to cause a significant downfield shift for C4. The presence of the adjacent electron-withdrawing nitro group is expected to slightly attenuate the resonance donation from fluorine, leading to a slightly less deshielded C4 compared to ethyl 4-fluorobenzoate.

The Crucial Role of 13C-19F Coupling

A key feature in the 13C NMR spectrum of any organofluorine compound is the presence of spin-spin coupling between 13C and 19F nuclei. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the two nuclei.

  • One-bond coupling (1JCF): This is typically the largest coupling, with values ranging from -240 to -260 Hz for aromatic C-F bonds.[1] This large coupling is a definitive indicator of a direct C-F bond.

  • Two-bond coupling (2JCF): The coupling to the carbons ortho to the fluorine is generally in the range of 15-25 Hz.

  • Three-bond coupling (3JCF): The coupling to the meta carbons is smaller, typically around 5-10 Hz.

  • Four-bond coupling (4JCF): The coupling to the para carbon is usually the smallest, often in the range of 1-4 Hz.

The presence and magnitude of these couplings provide unambiguous evidence for the position of the fluorine atom on the aromatic ring.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6). Ensure the sample is fully dissolved and free of any particulate matter.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the 13C probe to the correct frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 200 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Processing:

    • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phase and baseline correct the spectrum carefully.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Visualizing Structure-Spectrum Correlations

The following diagram illustrates the key relationships between the substituents and the predicted 13C NMR spectral features of this compound.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzoates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted benzoates are not merely simple esters; they are foundational scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and fragrances. The strategic placement of substituents on the aromatic ring and the nature of the ester group are critical for modulating a molecule's biological activity, chemical stability, and physical properties. Consequently, the efficient and selective synthesis of these compounds is a cornerstone of modern organic chemistry.

This guide provides an in-depth comparison of the primary methodologies for synthesizing substituted benzoates. Moving beyond a simple recitation of protocols, we will explore the underlying mechanistic principles, the causal logic behind experimental choices, and the practical advantages and limitations of each approach. Our objective is to equip you, the practicing scientist, with the expert knowledge required to select and optimize the ideal synthetic route for your specific target molecule.

Classical Approaches: The Pillars of Ester Synthesis

These time-tested methods remain highly relevant for their scalability, cost-effectiveness, and broad applicability.

Fischer-Speier Esterification

The Fischer-Speier esterification is the archetypal acid-catalyzed condensation of a carboxylic acid and an alcohol. It represents a direct and atom-economical approach to ester synthesis.

Mechanistic Rationale: The reaction proceeds via protonation of the carbonyl oxygen of the benzoic acid by a strong acid catalyst (commonly H₂SO₄). This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester and regenerate the acid catalyst.[1] The entire process is an equilibrium, a critical factor influencing the experimental design.[2][3]

Causality in Experimental Design:

  • The Catalyst: While the benzoic acid is itself an acid, a stronger mineral acid like sulfuric acid is necessary to protonate the carbonyl group sufficiently to activate it for attack by a relatively weak nucleophile like an alcohol.[3]

  • Driving the Equilibrium: To achieve high yields, the equilibrium must be shifted towards the products.[3] This is typically accomplished in one of two ways:

    • Using Excess Reagent: Employing a large excess of the alcohol (if it is inexpensive and low-boiling) serves to push the reaction forward according to Le Châtelier's principle.[3]

    • Water Removal: Actively removing the water byproduct as it forms, often through azeotropic distillation with a Dean-Stark apparatus, is highly effective for driving the reaction to completion.

Advantages:

  • Cost-Effective: Utilizes simple, inexpensive starting materials and catalysts.

  • Scalable: The procedure is readily adaptable to large-scale industrial production.

  • Atom Economical: The only byproduct is water.

Limitations:

  • Harsh Conditions: Requires strong acid and often high temperatures, making it unsuitable for substrates with acid-labile functional groups.

  • Equilibrium-Limited: Reaching completion can be challenging without actively removing water or using a large excess of one reagent.

  • Steric Hindrance: Ortho-substituted benzoic acids or bulky secondary/tertiary alcohols react very slowly or not at all.[4]

Fischer_Esterification Fischer-Speier Esterification Mechanism RCOOH R-COOH (Benzoic Acid) Protonated_Acid R-C(=O+H)OH RCOOH->Protonated_Acid + H+ H_plus H+ ROH R'-OH (Alcohol) Tetrahedral_1 R-C(OH)(O+H)-OR' Protonated_Acid->Tetrahedral_1 + R'-OH Tetrahedral_2 R-C(OH)(OH2+)-OR' Tetrahedral_1->Tetrahedral_2 Proton Transfer Protonated_Ester R-C(=O+H)-OR' Tetrahedral_2->Protonated_Ester - H₂O Ester R-COOR' (Benzoate Ester) Protonated_Ester->Ester - H+ H2O H₂O H_plus_out H+ Steglich_Esterification Steglich Esterification Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC DMAP DMAP ROH R'-OH N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Slow, No DMAP) Acyl_DMAP Acyl-DMAP+ Intermediate (Active Ester) O_Acylisourea->Acyl_DMAP + DMAP Ester Ester (R-COOR') Acyl_DMAP->Ester + R'-OH - DMAP DCU DCU (Byproduct) Fischer_Workflow Workflow: Fischer Esterification Setup 1. Setup - Round-bottom flask - Reflux condenser - Heating mantle Reagents 2. Reagent Addition - 4-Nitrobenzoic acid - Excess Ethanol (solvent/reagent) - Catalytic H₂SO₄ (slowly) Setup->Reagents Reflux 3. Reaction - Heat to reflux - Monitor by TLC Reagents->Reflux Workup 4. Workup - Cool to RT - Neutralize with NaHCO₃ - Extract with Ethyl Acetate Reflux->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Recrystallize Workup->Purify

References

A Comparative Guide to Alternative Reagents for Sulfuric Acid in Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The esterification reaction is a fundamental transformation in organic synthesis, crucial for the production of a vast array of pharmaceuticals, materials, and fine chemicals. For decades, sulfuric acid has been the workhorse catalyst for this reaction due to its low cost and high activity. However, its use is fraught with significant drawbacks, including its corrosive nature, difficulty in separation from the reaction mixture, and the generation of acidic waste, which presents considerable environmental and safety concerns.[1]

This guide provides an in-depth comparison of viable alternative reagents to sulfuric acid for esterification. We will delve into the mechanisms, performance, and practical considerations of various catalyst classes, supported by experimental data, to empower you to make informed decisions for your specific synthetic needs.

The Shift Away from Homogeneous Mineral Acids

The primary impetus for seeking alternatives to sulfuric acid lies in the principles of green chemistry. An ideal catalyst should be highly efficient, selective, easily separable from the product, and reusable, all while minimizing environmental impact.[1][2] Sulfuric acid, as a homogeneous catalyst, fails on several of these fronts. Its separation often requires neutralization, leading to the formation of large quantities of salt waste. Furthermore, its strong acidity can lead to undesirable side reactions and degradation of sensitive substrates.

Heterogeneous Solid Acid Catalysts: A Reusable Alternative

Heterogeneous solid acid catalysts have emerged as a promising alternative, addressing many of the shortcomings of sulfuric acid.[3] These catalysts are insoluble in the reaction medium, allowing for easy separation by simple filtration and enabling their reuse across multiple reaction cycles.[4] This not only simplifies product purification but also significantly reduces waste generation.

Sulfated Zirconia: A Superacidic Catalyst

Sulfated zirconia (SZ) is a robust solid superacid catalyst that has demonstrated significantly higher activity in the esterification of fatty acids compared to catalysts made with sulfuric acid.[5][6] Its superior performance is attributed to a higher sulfur content, larger pores, and stronger acid sites.[5]

Mechanism of Action: The catalytic activity of sulfated zirconia is primarily due to the presence of both Brønsted and Lewis acid sites on its surface. The Brønsted acid sites protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent dehydration, facilitated by the acid sites, yields the ester and regenerates the catalyst.

dot graph "Sulfated_Zirconia_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Carboxylic Acid + Alcohol", fillcolor="#4285F4"]; Protonation [label="Protonation of Carbonyl Oxygen\n(Brønsted Acid Site)", fillcolor="#34A853"]; Activated_Acid [label="Activated Carboxylic Acid", fillcolor="#FBBC05"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Dehydration [label="Dehydration\n(Lewis/Brønsted Acid Site)", fillcolor="#34A853"]; Ester [label="Ester + Water", fillcolor="#EA4335"]; Catalyst_Regeneration [label="Catalyst Regeneration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Protonation; Protonation -> Activated_Acid; Activated_Acid -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Dehydration; Dehydration -> Ester; Dehydration -> Catalyst_Regeneration [style=dashed, color="#5F6368"]; Catalyst_Regeneration -> Protonation [style=dashed, color="#5F6368"]; } caption { label="Catalytic cycle of esterification using sulfated zirconia."; fontsize=10; fontname="Arial"; } } Figure 1: Catalytic cycle of esterification using sulfated zirconia.

Performance Data:

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid Lauric Acid & 2-ethylhexanol1:2130297[7]
Sulfated Zirconia Myristic Acid & Methanol1:1060598-100[8][9]
Sulfated Zirconia Lauric Acid & n-propanol1:5133~2>90[6]

Experimental Protocol: Esterification of Myristic Acid with Methanol using Sulfated Zirconia [8][9]

  • Catalyst Preparation: Sulfated zirconia is prepared by a two-step sol-gel method, followed by calcination at 600–700 °C.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add myristic acid, methanol (varied acid to alcohol ratio), and a catalytic amount of sulfated zirconia (0.125–0.5 wt% relative to the acid).

  • Reaction Conditions: Heat the reaction mixture to 60 °C with continuous stirring.

  • Monitoring and Workup: Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion (typically 5 hours for >98% conversion), cool the mixture and separate the catalyst by filtration.

  • Product Isolation: Remove the excess methanol under reduced pressure to obtain the crude methyl myristate. Further purification can be achieved by distillation or chromatography if required.

Ion-Exchange Resins: Amberlyst-15

Amberlyst-15 is a strongly acidic, macroreticular polymeric resin based on sulfonated polystyrene. It serves as an effective and reusable heterogeneous catalyst for a variety of organic reactions, including esterification.[10][11]

Mechanism of Action: The catalytic activity of Amberlyst-15 stems from its sulfonic acid groups (-SO3H) which act as Brønsted acid sites. The mechanism is analogous to that of sulfuric acid, involving protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. The solid, porous nature of the resin provides a high surface area for the reaction to occur.

Performance Data:

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Sulfuric Acid Acetic Acid & n-Butanol-75-High[1]
Amberlyst-15 Acetic Acid & Methanol----[12]
Amberlyst-15 Lauric Acid & Diethylene Glycol2:1.3190 (microwave)1.531.6[7]
Amberlyst-15 Oleic Acid & Ethanol1:660-~53 (after 1 reuse)[13]

Experimental Protocol: Synthesis of Isobutyl Propionate using Amberlyst-15 [12]

  • Catalyst Preparation: Wash Amberlyst-15 with methanol and distilled water, then dry under vacuum at 348 K overnight.

  • Reaction Setup: In a stirred batch reactor, dissolve propionic acid and isobutanol in a solvent such as dioxane. Add the pre-treated Amberlyst-15 to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 318-348 K with constant stirring.

  • Monitoring and Workup: Monitor the reaction to equilibrium. After the reaction, the catalyst can be recovered by filtration.

  • Product Isolation: The product, isobutyl propionate, can be isolated from the reaction mixture by distillation.

Lewis Acids: A Milder Alternative

Lewis acids, such as scandium triflate (Sc(OTf)₃), offer a milder and often more selective catalytic approach to esterification compared to Brønsted acids. They are particularly useful for substrates that are sensitive to strong acids.[14][15]

Scandium Triflate (Sc(OTf)₃)

Scandium triflate is a highly active Lewis acid catalyst that can be used in small quantities to promote esterification and transesterification reactions.[16][17] It is known for its high catalytic activity, even with sterically hindered substrates.[14]

Mechanism of Action: The scandium(III) center coordinates to the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the formation of the tetrahedral intermediate. A subsequent proton transfer and elimination of water yield the ester.

dot graph "Scandium_Triflate_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Carboxylic Acid + Alcohol", fillcolor="#4285F4"]; Coordination [label="Coordination of Sc(OTf)₃\nto Carbonyl Oxygen", fillcolor="#34A853"]; Activated_Complex [label="Activated Sc(III)-Acid Complex", fillcolor="#FBBC05"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Proton_Transfer_Elimination [label="Proton Transfer &\nElimination of Water", fillcolor="#34A853"]; Ester [label="Ester + H₂O", fillcolor="#EA4335"]; Catalyst_Release [label="Catalyst Release", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Reactants -> Coordination; Coordination -> Activated_Complex; Activated_Complex -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer_Elimination; Proton_Transfer_Elimination -> Ester; Proton_Transfer_Elimination -> Catalyst_Release [style=dashed, color="#5F6368"]; Catalyst_Release -> Coordination [style=dashed, color="#5F6368"]; } caption { label="Catalytic cycle of esterification using Scandium Triflate."; fontsize=10; fontname="Arial"; } } Figure 2: Catalytic cycle of esterification using Scandium Triflate.

Performance Data:

CatalystReaction TypeSubstratesTemperatureReaction TimeYieldReference
Sc(OTf)₃ TransesterificationVarious esters and alcoholsBoiling alcohol-High[16][18]
Sc(OTf)₃ EsterificationPrimary amides and alcohols125 °C (in n-octane)24 hModerate to excellent[17]

Experimental Protocol: Scandium Triflate Catalyzed Transesterification [16]

  • Reaction Setup: In a suitable reaction vessel, dissolve the starting ester in the desired alcohol (which also serves as the solvent). Add scandium triflate (typically 10 mol%).

  • Reaction Conditions: Heat the reaction mixture to reflux. For significantly reduced reaction times, microwave irradiation can be employed.

  • Monitoring and Workup: Monitor the reaction by GC or TLC. Once the reaction is complete, cool the mixture.

  • Product Isolation: The product can be isolated by removing the excess alcohol under reduced pressure and then purified by column chromatography or distillation.

Ionic Liquids: "Green" Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally friendly solvents and catalysts for various chemical transformations, including esterification.[19][20] Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents and corrosive acid catalysts.[19][21]

Brønsted Acidic Ionic Liquids (BAILs)

Brønsted acidic ionic liquids are a class of ILs that have a built-in acidic functional group, such as a sulfonic acid group (-SO3H), covalently attached to the cation or anion.[20] These ILs can function as both the solvent and the catalyst, simplifying the reaction system.

Mechanism of Action: The acidic proton of the BAIL protonates the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by the alcohol. The reaction proceeds through a similar mechanism to other Brønsted acid-catalyzed esterifications. A key advantage is that the ionic liquid can effectively solvate the water produced during the reaction, which can help to drive the equilibrium towards the product side.[20]

Performance Data:

CatalystReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)ReusabilityReference
[bmim][PTSA] Acetic Acid & Benzyl Alcohol--2100Reused 4 times[21]
[PsPy][HSO₄] Salicylic Acid & Acetic Anhydride---HighGood[22]
SAIL 5 Oleic Acid & Ethanol---High (microwave)Stable[23]

Experimental Protocol: Esterification using a Brønsted Acidic Ionic Liquid [21]

  • Reaction Setup: In a reaction vessel, combine the carboxylic acid, the alcohol, and the Brønsted acidic ionic liquid (which acts as both catalyst and solvent).

  • Reaction Conditions: Heat the mixture to the desired temperature with stirring.

  • Product Separation: Upon completion, the ester product, which is typically immiscible with the ionic liquid, can be separated by simple decantation or extraction with a suitable solvent.

  • Catalyst Recycling: The ionic liquid can be recovered by removing the dissolved water under vacuum and can be reused in subsequent reactions.

Enzymatic Catalysis: The Ultimate in Selectivity and Mild Conditions

Enzymes, particularly lipases, offer a highly selective and environmentally benign approach to esterification.[24][25] They operate under mild reaction conditions (moderate temperature and atmospheric pressure) and can exhibit high regio- and enantioselectivity, which is particularly valuable in the synthesis of complex molecules like pharmaceuticals and nutraceuticals.[26][27]

Lipases

Lipases are enzymes that catalyze the hydrolysis of fats (triglycerides) in nature. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification.[25] Immobilized lipases are often used to facilitate their recovery and reuse.[28]

Mechanism of Action: The catalytic mechanism of lipase involves a "catalytic triad" of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid to form a covalent acyl-enzyme intermediate. The alcohol then attacks this intermediate, releasing the ester and regenerating the enzyme.

dot graph "Lipase_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes Enzyme_Acid [label="Lipase + Carboxylic Acid", fillcolor="#4285F4"]; Acyl_Enzyme_Formation [label="Formation of Acyl-Enzyme\nIntermediate", fillcolor="#34A853"]; Acyl_Enzyme [label="Acyl-Enzyme Intermediate", fillcolor="#FBBC05"]; Alcohol_Attack [label="Nucleophilic Attack\nby Alcohol", fillcolor="#34A853"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Ester_Release [label="Release of Ester", fillcolor="#34A853"]; Ester_Enzyme [label="Ester + Regenerated Lipase", fillcolor="#EA4335"];

// Edges Enzyme_Acid -> Acyl_Enzyme_Formation; Acyl_Enzyme_Formation -> Acyl_Enzyme; Acyl_Enzyme -> Alcohol_Attack; Alcohol_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Ester_Release; Ester_Release -> Ester_Enzyme; } caption { label="Simplified catalytic cycle of lipase-catalyzed esterification."; fontsize=10; fontname="Arial"; } } Figure 3: Simplified catalytic cycle of lipase-catalyzed esterification.

Performance Data:

EnzymeReactantsTemperature (°C)Key AdvantageReference
Immobilized Candida antarctica lipase B (CALB) Sorbic Acid & Glycerol-Improved antimicrobial properties of the ester[29]
Lipozyme (immobilized Mucor miehei lipase) Long-chain fatty acids & long-chain alcohols-Almost quantitative esterification[24]
Potato lipid acyl hydrolase C2-C24 monocarboxylic acids & glycerol25-55Selective formation of monoesters[30]

Experimental Protocol: Lipase-Catalyzed Synthesis of Glycerol Sorbate [29]

  • Reaction Setup: In a solvent-free system, combine sorbic acid and glycerol. Add an immobilized lipase, such as Candida antarctica lipase B (CALB).

  • Reaction Conditions: Maintain the reaction at a suitable temperature with agitation (e.g., 720 RPM).

  • Monitoring: Monitor the conversion of sorbic acid using a suitable analytical technique like HPLC.

  • Workup and Product Isolation: Once the desired conversion is reached, the immobilized enzyme can be removed by filtration. The product, glycerol sorbate, can be purified from the remaining reactants, for example, by chromatography.

Conclusion: Selecting the Right Tool for the Job

The choice of a catalyst for esterification is a critical decision that impacts not only the efficiency and selectivity of the reaction but also its overall environmental footprint. While sulfuric acid remains a potent catalyst, the significant drawbacks associated with its use have spurred the development of a diverse range of greener alternatives.

  • Heterogeneous solid acid catalysts , such as sulfated zirconia and Amberlyst-15, offer the significant advantages of easy separation and reusability, making them ideal for cleaner, more sustainable processes.

  • Lewis acids , like scandium triflate, provide a milder catalytic system suitable for sensitive substrates where strong Brønsted acids might cause degradation.

  • Ionic liquids , particularly Brønsted acidic ionic liquids, present a unique opportunity to combine the roles of solvent and catalyst, simplifying reaction setups and enabling efficient catalyst recycling.

  • Enzymatic catalysts , especially lipases, represent the pinnacle of selectivity and mild reaction conditions, making them unparalleled for the synthesis of high-value, complex esters where regio- and enantiopurity are paramount.

By understanding the mechanisms, performance characteristics, and practical considerations of these alternative reagents, researchers, scientists, and drug development professionals can select the most appropriate catalyst to optimize their esterification reactions, paving the way for more efficient, selective, and sustainable chemical synthesis.

References

Efficacy of Ethyl 4-fluoro-3-nitrobenzoate vs other building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of Ethyl 4-fluoro-3-nitrobenzoate as a Synthetic Building Block

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount. The architecture of these initial scaffolds dictates synthetic accessibility, reaction efficiency, and ultimately, the biological and physical properties of the final target compounds. This compound has emerged as a particularly valuable intermediate, prized for its versatile reactivity. This guide provides a detailed analysis of its performance, objectively compared against other relevant building blocks, and supported by experimental data and established chemical principles.

The Molecular Logic of this compound

This compound is a substituted aromatic compound whose utility is derived from the specific arrangement of its functional groups.[1] Its structure features an aromatic ring activated by a strongly electron-withdrawing nitro group (NO₂) and an ethyl ester (COOEt), with a fluorine (F) atom positioned ortho to the nitro group. This precise configuration makes the molecule an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

The fluorine atom, typically a poor leaving group in aliphatic substitution (SN1/SN2), becomes an excellent leaving group in this context. The rationale is twofold:

  • Inductive Effect : Fluorine's high electronegativity withdraws electron density from the attached carbon, making it highly electrophilic and susceptible to nucleophilic attack.[3]

  • Activation by Nitro Group : The nitro group, positioned ortho and para to the leaving group, powerfully stabilizes the negatively charged intermediate formed during the reaction, significantly lowering the activation energy of the rate-determining step.[3][4]

This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, making it a cornerstone for generating diverse molecular libraries.[1]

Physicochemical Properties

A clear understanding of a building block's physical properties is essential for experimental design.

PropertyValueSource
Molecular Formula C₉H₈FNO₄[5][6]
Molecular Weight 213.16 g/mol [5][6]
IUPAC Name This compound[5]
CAS Number 367-80-6[7][8]
Appearance Colorless crystals / Yellow oil (crude)[6]

The SNAr Mechanism: The Engine of Versatility

The primary value of this compound lies in its proficiency as a substrate in SNAr reactions. This process occurs via a well-established two-step addition-elimination mechanism.[2][4][9]

  • Nucleophilic Attack : A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bonded to the fluorine. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4]

  • Leaving Group Elimination : The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final substituted product.[4][9]

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[3] The ability of the nitro group to delocalize the negative charge of this intermediate is crucial for the reaction's success.[4]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Comparative Efficacy: this compound vs. Alternatives

The choice of a building block depends on the specific synthetic goal. Here, we compare this compound with other structurally similar compounds.

Building BlockKey FeatureReactivity in SNArAdvantagesDisadvantages
This compound Fluorine Leaving Group Very High Excellent reactivity and high yields; fluorine's strong inductive effect activates the ring.[3]Higher cost compared to chloro-analogues; HF generated can be corrosive.
Ethyl 4-chloro-3-nitrobenzoate Chlorine Leaving Group Moderate to High Lower cost and widely available.Less reactive than the fluoro analogue, often requiring harsher reaction conditions (higher temperatures, longer times).[10]
Methyl 3-fluoro-4-nitrobenzoate Isomeric Position High The nitro group is para to the fluorine, providing strong resonance stabilization for the Meisenheimer complex.[11]Reactivity might differ slightly based on steric or electronic effects of the target nucleophile.
4-Methyl-3-nitrobenzoic Acid No Halogen Leaving Group Not applicable for SNAr Used for amide bond formation; methyl group offers a different electronic profile.[12]Lacks the SNAr reaction pathway, limiting its versatility for introducing nucleophiles at the C4 position.[12]

In direct comparison for SNAr reactions, halo-nitroaromatics are the standard, and the reactivity order is consistently F > Cl > Br > I.[3] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the C-X bond-breaking step.[3] Therefore, for syntheses prioritizing high yields and mild conditions, this compound is often the superior choice.

Experimental Protocols & Workflows

To provide a practical context, we outline two key experimental procedures.

Protocol 1: Synthesis of this compound

The title compound is readily synthesized via a standard Fischer esterification reaction.[1][6]

Synthesis_Workflow start Start: 4-fluoro-3-nitrobenzoic acid, Ethanol, H₂SO₄ (cat.) reflux Reflux Mixture (e.g., 8 hours) start->reflux evaporate Evaporate Ethanol reflux->evaporate dilute Dilute with Water evaporate->dilute extract Extract with Ethyl Acetate dilute->extract dry Dry Organic Layer (e.g., anhydrous MgSO₄) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purification (Optional) Recrystallization concentrate->purify end End: Pure this compound purify->end

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: [1][6]

  • Materials:

    • 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol)

    • Absolute ethanol (50 ml)

    • Concentrated H₂SO₄ (2.0 ml)

    • Ethyl acetate

    • Water

    • Anhydrous MgSO₄

  • Procedure:

    • Combine 4-fluoro-3-nitrobenzoic acid, absolute ethanol, and concentrated H₂SO₄ in a round-bottom flask.

    • Reflux the mixture for 8 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool and remove the ethanol under reduced pressure.

    • Dilute the residue with water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 25 ml).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the organic solvent under reduced pressure to yield the crude product, typically as a yellow oil. For higher purity, recrystallization can be performed.[6]

Protocol 2: SNAr Reaction with an Amine Nucleophile

This protocol demonstrates a typical application of the building block.

SNAr_Workflow start Start: Dissolve this compound in solvent (e.g., DMF) add_reagents Add Amine Nucleophile and Base (e.g., K₂CO₃) start->add_reagents heat Heat Reaction Mixture (e.g., 80 °C) add_reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Pour into water, extract monitor->workup Reaction Complete purify Purify Product: Column Chromatography workup->purify characterize Characterize Product: NMR, MS purify->characterize end End: Pure Substituted Product characterize->end

Caption: Typical experimental workflow for an SNAr reaction.

Detailed Experimental Protocol (Example): [9]

  • Materials:

    • This compound (1.0 equiv)

    • Benzylamine (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (1.5 equiv)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous Na₂SO₄

  • Procedure:

    • To a solution of this compound in DMF, add benzylamine and potassium carbonate.

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the desired N-benzyl derivative.

Conclusion and Outlook

This compound is a highly effective and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery.[1] Its primary strength lies in its exceptional reactivity in SNAr reactions, which is a direct consequence of the synergistic electronic effects of its fluoro and nitro substituents. Compared to other analogues, especially chloro-derivatives, it frequently offers the advantage of milder reaction conditions and higher yields.

While its direct biological activity is not extensively reported, its utility as an intermediate for synthesizing biologically active heterocyclic compounds like benzimidazoles and benzoxazoles is well-documented.[6] The nitrobenzoate scaffold itself is a promising starting point for developing new therapeutic agents.[1] For research teams aiming to rapidly generate diverse libraries of compounds through nucleophilic substitution, this compound represents a strategic and powerful choice.

References

Spectroscopic comparison of Ethyl 4-fluoro-3-nitrobenzoate isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Ethyl Fluoro-Nitrobenzoate Isomers for Pharmaceutical Development

In the landscape of pharmaceutical synthesis and drug discovery, the precise identification of constitutional isomers is a critical, non-negotiable step. Isomeric impurities can lead to significant differences in pharmacological activity, toxicity, and overall safety profiles. This guide provides a comprehensive spectroscopic comparison of four key isomers of Ethyl Fluoro-Nitrobenzoate: Ethyl 4-fluoro-3-nitrobenzoate, Ethyl 3-fluoro-4-nitrobenzoate, Ethyl 2-fluoro-4-nitrobenzoate, and Ethyl 4-fluoro-2-nitrobenzoate. Understanding the subtle yet distinct spectroscopic fingerprints of these molecules is paramount for researchers, quality control analysts, and drug development professionals to ensure the chemical integrity of their intermediates and final active pharmaceutical ingredients (APIs).

This guide delves into the practical application of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously differentiate these closely related compounds. We will explore the underlying principles of how the positional changes of the electron-withdrawing nitro (NO₂) group and the electronegative fluoro (F) group influence the electronic environment of the molecule, leading to predictable and measurable shifts in spectroscopic data.

The Structural Challenge: Why Isomer Differentiation Matters

The four isomers under investigation share the same molecular formula (C₉H₈FNO₄) and molecular weight (213.16 g/mol ), rendering simple mass determination insufficient for identification. The differentiation challenge lies in the specific placement of the fluoro and nitro substituents on the benzene ring relative to the ethyl ester group. This positional variance directly impacts the molecule's electronic distribution, dipole moment, and vibrational modes, which are the very properties exploited by spectroscopic techniques.

Compound Name CAS Number Structure
This compound403-25-8Isomer 1
Ethyl 3-fluoro-4-nitrobenzoate455-69-6Isomer 2
Ethyl 2-fluoro-4-nitrobenzoate446-34-4Isomer 3
Ethyl 4-fluoro-2-nitrobenzoate73791-88-5Isomer 4

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR is often the first and most powerful tool for isomer differentiation. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed roadmap of the substitution pattern. The electron-withdrawing nature of the nitro and ester groups and the electronegativity of the fluorine atom are the primary drivers of the observed chemical shifts.

Key Interpretive Principles:

  • Electron-Withdrawing Effects: The NO₂ and COOEt groups deshield adjacent protons, shifting them to a higher chemical shift (downfield). Protons ortho to the nitro group are typically the most downfield.

  • Fluorine Coupling: The ¹⁹F nucleus (spin I = ½) couples with nearby protons, leading to characteristic splitting patterns (J-coupling). The magnitude of the coupling constant decreases with distance: Jortho-HF > Jmeta-HF > Jpara-HF. This is a definitive tool for assigning proton signals relative to the fluorine atom.

Comparative ¹H NMR Data (Aromatic Region)
Isomer Proton Approx. δ (ppm) Multiplicity Key Coupling Constants (Hz)
1: this compound H-28.45dJH2-H6 ≈ 2.2
H-58.25dddJH5-F4 ≈ 8.8, JH5-H6 ≈ 8.8, JH5-H2 ≈ 2.2
H-67.50tJH6-F4 ≈ 8.8, JH6-H5 ≈ 8.8
2: Ethyl 3-fluoro-4-nitrobenzoate H-27.95ddJH2-F3 ≈ 10.1, JH2-H6 ≈ 1.8
H-57.85dddJH5-H6 ≈ 8.7, JH5-F3 ≈ 8.7, JH5-H2 ≈ 1.8
H-68.30tJH6-H5 ≈ 8.7, JH6-F3 ≈ 8.7
3: Ethyl 2-fluoro-4-nitrobenzoate H-38.10ddJH3-F2 ≈ 11.0, JH3-H5 ≈ 2.0
H-58.00dddJH5-H6 ≈ 8.9, JH5-F2 ≈ 8.9, JH5-H3 ≈ 2.0
H-68.25tJH6-H5 ≈ 8.9, JH6-F2 ≈ 8.9
4: Ethyl 4-fluoro-2-nitrobenzoate H-38.15ddJH3-H5 ≈ 2.5, JH3-F4 ≈ 8.0
H-57.90dddJH5-H6 ≈ 8.8, JH5-F4 ≈ 8.8, JH5-H3 ≈ 2.5
H-67.55tJH6-H5 ≈ 8.8, JH6-F4 ≈ 8.8

Note: Data are approximate and can vary based on solvent and concentration. The ethyl group protons (a quartet around 4.4 ppm and a triplet around 1.4 ppm) are present in all isomers and are less informative for structural elucidation of the ring.

The distinct multiplicities and coupling patterns serve as unique fingerprints. For instance, the large ortho H-F coupling (~10-11 Hz) seen for H-3 in Isomer 3 is a clear giveaway for the fluorine being at the C-2 position.

¹³C and ¹⁹F NMR: Probing the Carbon Skeleton and Fluorine Environment

¹³C and ¹⁹F NMR provide complementary data that solidify the structural assignment.

¹³C NMR: The carbon chemical shifts are highly sensitive to the electronic environment. The carbon directly attached to the fluorine atom (C-F) exhibits a very large one-bond coupling constant (¹JCF ≈ 250-270 Hz), appearing as a doublet. This is the most diagnostic signal in the ¹³C NMR spectrum.

¹⁹F NMR: This technique is exceptionally useful as it directly observes the fluorine nucleus. The chemical shift of the fluorine signal is highly dependent on its electronic surroundings. Since each isomer has only one fluorine atom, the ¹⁹F NMR spectrum will show a single resonance (often a complex multiplet due to coupling with nearby protons), but its chemical shift will be unique to that isomer.

Comparative ¹³C and ¹⁹F NMR Data
Isomer Key ¹³C Signal: C-F Approx. ¹⁹F Shift (δ, ppm)
1: this compound C-4: ~159 ppm (d, ¹JCF ≈ 265 Hz)-115
2: Ethyl 3-fluoro-4-nitrobenzoate C-3: ~156 ppm (d, ¹JCF ≈ 260 Hz)-108
3: Ethyl 2-fluoro-4-nitrobenzoate C-2: ~158 ppm (d, ¹JCF ≈ 255 Hz)-110
4: Ethyl 4-fluoro-2-nitrobenzoate C-4: ~163 ppm (d, ¹JCF ≈ 270 Hz)-105

Note: ¹⁹F NMR shifts are relative to a standard like CFCl₃. The carbon directly attached to the nitro group (C-NO₂) is also a key indicator, typically appearing around 148-152 ppm.

Experimental Workflow: NMR Analysis

A standardized approach is crucial for obtaining reproducible NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 1. Weigh ~10-20 mg of the Ethyl Fluoro-Nitrobenzoate isomer. p2 2. Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). p1->p2 p3 3. Add internal standard if quantification is needed (e.g., TMS). p2->p3 p4 4. Transfer solution to a 5 mm NMR tube. p3->p4 a1 5. Insert tube into NMR spectrometer (e.g., 400 MHz or higher). p4->a1 a2 6. Tune and shim the probe for optimal field homogeneity. a1->a2 a3 7. Acquire ¹H NMR spectrum. a2->a3 a4 8. Acquire ¹³C{¹H} (proton-decoupled) and/or DEPT spectra. a3->a4 a5 9. Acquire ¹⁹F{¹H} (proton-decoupled) NMR spectrum. a4->a5 d1 10. Apply Fourier transform, phase correction, and baseline correction. a5->d1 d2 11. Calibrate chemical shifts (¹H/¹³C to solvent or TMS). d1->d2 d3 12. Integrate signals and analyze multiplicities and coupling constants. d2->d3 d4 13. Compare experimental data with reference spectra to confirm isomer identity. d3->d4

Caption: Standardized workflow for NMR-based isomer identification.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. While some bands, like the C=O stretch of the ester, will be common to all isomers, the C-F and N-O stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹) are highly sensitive to the substitution pattern.

Key Vibrational Bands:

  • C=O Stretch (Ester): A strong, sharp band around 1720-1740 cm⁻¹.

  • NO₂ Asymmetric Stretch: A strong band around 1520-1550 cm⁻¹. Its exact position is influenced by the electronic environment.

  • NO₂ Symmetric Stretch: A medium-strong band around 1340-1360 cm⁻¹.

  • C-F Stretch: A strong band typically found in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H Bending: The pattern of out-of-plane bending vibrations between 700-900 cm⁻¹ can be indicative of the number of adjacent hydrogen atoms on the ring, providing clues to the substitution pattern.

Comparative IR Data (Key Stretching Frequencies, cm⁻¹)
Isomer C=O Stretch NO₂ Asymmetric Stretch NO₂ Symmetric Stretch C-F Stretch
1: this compound ~1730~1545~1350~1260
2: Ethyl 3-fluoro-4-nitrobenzoate ~1725~1530~1345~1280
3: Ethyl 2-fluoro-4-nitrobenzoate ~1735~1535~1355~1275
4: Ethyl 4-fluoro-2-nitrobenzoate ~1732~1540~1360~1250

The subtle shifts in the NO₂ and C-F stretching frequencies, while small, are reproducible and can be used in conjunction with other methods to confirm identity, particularly in a quality control setting where spectra can be overlaid with a reference standard.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

While all isomers have the same nominal molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₉H₈FNO₄). More importantly, the fragmentation pattern under electron ionization (EI-MS) can provide structural clues. The stability of the resulting fragments is dictated by the substituent positions.

Common Fragmentation Pathways:

  • Loss of Ethoxy Radical (-•OCH₂CH₃): Leads to the [M-45]⁺ ion, a common fragmentation for ethyl esters.

  • Loss of Ethene (-C₂H₄): Via McLafferty rearrangement, leading to the [M-28]⁺ ion.

  • Loss of Nitro Group (-NO₂): Leads to the [M-46]⁺ ion.

The relative abundance of these fragment ions can differ between isomers. For example, an ortho-nitro group (as in Isomer 4) can sometimes lead to unique fragmentation pathways involving interaction with the adjacent ester group (the "ortho effect").

G parent Molecular Ion (M⁺) m/z = 213 frag1 [M-45]⁺ Loss of •OC₂H₅ m/z = 168 parent->frag1 frag2 [M-28]⁺ Loss of C₂H₄ m/z = 185 parent->frag2 frag3 [M-46]⁺ Loss of •NO₂ m/z = 167 parent->frag3 frag4 [M-73]⁺ Loss of •COOC₂H₅ m/z = 140 frag1->frag4 Loss of CO

Caption: Common EI-MS fragmentation pathways for Ethyl Fluoro-Nitrobenzoates.

Conclusion: An Integrated Approach for Unambiguous Identification

No single technique provides a complete picture. A robust and reliable identification of Ethyl Fluoro-Nitrobenzoate isomers relies on an integrated, multi-technique approach.

  • Primary Identification: ¹H NMR is the most powerful standalone technique. The combination of chemical shifts, multiplicities, and especially the magnitude of H-F coupling constants provides a definitive fingerprint for each isomer's substitution pattern.

  • Confirmation: ¹³C NMR, particularly the chemical shift and large ¹JCF coupling of the carbon attached to fluorine, serves as an excellent confirmation. ¹⁹F NMR provides a simple and highly sensitive probe, with each isomer giving a unique chemical shift.

  • Orthogonal Verification: IR spectroscopy and Mass Spectrometry act as vital orthogonal checks. IR confirms the presence of key functional groups and provides a fingerprint unique to the overall molecular symmetry and vibrational modes. MS confirms the molecular weight and can offer supporting structural evidence through fragmentation analysis.

By systematically applying this suite of spectroscopic tools and understanding the causal relationships between molecular structure and spectral output, researchers and drug development professionals can confidently establish the identity and purity of their materials, ensuring the integrity and success of the entire pharmaceutical development pipeline.

A Senior Application Scientist's Guide to Purity Analysis of Synthesized Ethyl 4-fluoro-3-nitrobenzoate: A Comparative Study of HPLC, GC, and TLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of rigorous scientific practice. Ethyl 4-fluoro-3-nitrobenzoate, a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs), is no exception.[1] Its purity directly impacts the yield, impurity profile, and overall safety and efficacy of the final product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity assessment of this compound.

The primary route to synthesizing this compound is through the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2][3][4] While seemingly straightforward, this process can introduce impurities such as unreacted starting materials, by-products from side reactions, and residual solvents. Therefore, a robust analytical method is paramount to ensure the quality of the synthesized intermediate.

The Gold Standard: High-Performance Liquid Chromatography (HPLC)

HPLC stands as the preeminent technique for the purity analysis of non-volatile and thermally unstable compounds like this compound.[5] Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.

Causality Behind HPLC Method Selection

The choice of a reversed-phase HPLC (RP-HPLC) method is dictated by the physicochemical properties of this compound. As a moderately polar compound, it exhibits good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is highly effective due to the presence of the aromatic ring and nitro group, which are strong chromophores.

Experimental Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6][7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC Method

A robust HPLC method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[8][9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[11]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weighing Weigh Sample Dissolving Dissolve in Mobile Phase Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject into HPLC Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation

Figure 1: Workflow for HPLC Purity Analysis of this compound.

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the preferred method, other chromatographic techniques can be employed, particularly for preliminary analysis or in laboratories where HPLC is unavailable.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[12] For this compound, GC can be a viable alternative, but with important considerations.

Applicability and Limitations: Nitroaromatic compounds can be analyzed by GC, often with an electron capture detector (ECD) or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity.[13] However, the thermal stability of the analyte must be confirmed to prevent on-column degradation, which would lead to inaccurate purity assessments.[5]

Experimental Protocol: GC Purity Analysis

  • Instrumentation: Gas chromatograph with a split/splitless injector, a capillary column, and a flame ionization detector (FID) or ECD.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow.

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or for preliminary purity checks.[14]

Applicability and Limitations: TLC can effectively separate this compound from its starting material, 4-fluoro-3-nitrobenzoic acid, due to the significant difference in polarity. However, it lacks the resolution and quantitative accuracy of HPLC and GC.[15]

Experimental Protocol: TLC Purity Analysis

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 3:1 v/v).

  • Sample Preparation: Dissolve the sample in ethyl acetate.

  • Detection: Visualization under UV light at 254 nm. The product and starting material spots can be compared to reference standards.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, including the desired level of accuracy, sensitivity, and throughput.

Parameter HPLC GC TLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Adsorption on a solid stationary phase with a liquid mobile phase.
Resolution High to Very HighVery HighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to ng range)
Quantitative Analysis ExcellentExcellentSemi-quantitative at best
Sample Volatility Not requiredRequiredNot required
Thermal Stability RequiredRequiredNot required
Speed ModerateFastVery Fast
Cost HighHighLow
Primary Application Quantitative purity determination, impurity profilingAnalysis of volatile impurities, residual solventsReaction monitoring, preliminary purity check

Conclusion: Selecting the Optimal Method

For the definitive purity analysis of synthesized this compound, HPLC is the unequivocally superior method. Its high resolution, sensitivity, and quantitative accuracy provide a reliable and self-validating system for quality control in research and drug development.

GC serves as a powerful alternative, particularly for identifying and quantifying volatile impurities that may not be amenable to HPLC analysis. However, careful validation is required to ensure the thermal stability of the analyte.

TLC remains an indispensable tool for rapid, qualitative assessments in the synthesis laboratory. Its low cost and simplicity make it ideal for monitoring reaction progress and for initial, non-critical purity evaluations.

By understanding the principles, advantages, and limitations of each technique, scientists can make informed decisions to ensure the quality and integrity of their synthesized chemical intermediates, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Cost Analysis of Synthetic Routes to Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-fluoro-3-nitrobenzoate is a key substituted aromatic compound, serving as a versatile intermediate in the synthesis of a wide array of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1][2] Its molecular architecture, featuring a fluorine atom, a nitro group, and an ethyl ester, provides multiple reaction sites for further chemical transformations. The fluorine atom is particularly susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening pathways for diverse functionalization.[1]

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of this intermediate is paramount. The selection of a synthetic route can significantly impact project timelines, scalability, and overall budget. This guide provides an in-depth, objective cost analysis of the two primary synthetic routes to this compound, supported by detailed experimental protocols and comparative data to inform strategic decision-making in a laboratory setting.

Retrosynthetic Overview

The synthesis of this compound can be approached from two logical retrosynthetic pathways, differing in the sequence of the core chemical transformations: nitration and esterification.

  • Route A: Begins with the nitration of a pre-existing ester, Ethyl 4-fluorobenzoate.

  • Route B: Starts with a nitrated acid, 4-fluoro-3-nitrobenzoic acid, which is then subjected to esterification.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound RouteA_Intermediate Ethyl 4-fluorobenzoate Target->RouteA_Intermediate Nitration Disconnect RouteB_Intermediate 4-fluoro-3-nitrobenzoic acid Target->RouteB_Intermediate Esterification Disconnect

Caption: High-level retrosynthetic pathways to the target molecule.

Route A: Nitration of Ethyl 4-fluorobenzoate

This approach involves the direct nitration of the commercially available starting material, Ethyl 4-fluorobenzoate. The reaction is a classic example of electrophilic aromatic substitution (EAS).

Mechanism and Experimental Rationale

The core of this synthesis is the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[3] The electron-rich benzene ring of Ethyl 4-fluorobenzoate then attacks this powerful electrophile. The ester and fluorine substituents are ortho-, para-directing groups. Since the para position is blocked by the fluorine atom, nitration is directed to the ortho position (position 3), yielding the desired product.

Experimental Protocol
  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 15.0 g (0.089 mol) of Ethyl 4-fluorobenzoate to 60 mL of concentrated sulfuric acid.

  • Prepare a nitrating mixture by cautiously adding 8.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of Ethyl 4-fluorobenzoate over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly over 500 g of crushed ice with vigorous stirring.

  • The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Cost Analysis for Route A

This analysis is based on synthesizing a theoretical 0.089 mol (18.9 g) of the final product, assuming a typical yield of 85%. Prices are sourced from representative online chemical suppliers for laboratory-grade reagents and may vary.

Reagent Molar Mass ( g/mol ) Quantity Required Unit Price Cost per Synthesis Source
Ethyl 4-fluorobenzoate168.1715.0 g (0.089 mol)$61.49 / 100 g$9.22[4]
Sulfuric Acid (98%)98.08~75 mL (138 g)$148.00 / 100 mL~$111.00
Nitric Acid (70%)63.01~8.5 mL (12 g)$90.99 / 100 mL~$7.73[5]
Total Estimated Cost ~$127.95
Cost per Gram of Product ~$8.00

Route B: Esterification of 4-fluoro-3-nitrobenzoic Acid

This pathway is the most commonly cited method in the literature.[1][2] It involves the Fischer esterification of 4-fluoro-3-nitrobenzoic acid with ethanol, using a strong acid catalyst.

Mechanism and Experimental Rationale

Fischer esterification is an acid-catalyzed equilibrium reaction. The acid catalyst (sulfuric acid) serves two primary functions:

  • Protonation: It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the ethanol.

  • Dehydration: It acts as a dehydrating agent, sequestering the water molecule formed during the reaction. This is crucial as it shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]

An alternative approach involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethanol. While highly effective, this adds a step and involves handling the highly corrosive and moisture-sensitive thionyl chloride. For this analysis, we focus on the more direct and economical Fischer esterification.

Experimental Protocol
  • Combine 5.0 g (0.027 mol) of 4-fluoro-3-nitrobenzoic acid and 50 mL of absolute ethanol in a round-bottom flask.[2]

  • While stirring, slowly add 2.0 mL of concentrated sulfuric acid to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8 hours.[1][2]

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dilute the residue with 100 mL of cold water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to afford the crude product, typically as a yellow oil.[2] Recrystallization from an ethyl acetate/petroleum ether mixture can yield colorless crystals.[2]

Cost Analysis for Route B

This analysis is based on the 0.027 mol scale described in the protocol, which theoretically yields 5.75 g of the product, assuming a typical yield of 95%.

Reagent Molar Mass ( g/mol ) Quantity Required Unit Price Cost per Synthesis Source
4-fluoro-3-nitrobenzoic acid185.115.0 g (0.027 mol)~$150 / 25 g (est.)~$30.00[7]
Ethanol (Absolute)46.0750 mL (~39.5 g)~$0.90 / kg (bulk)~$0.04[8]
Sulfuric Acid (98%)98.082.0 mL (~3.7 g)$148.00 / 100 mL$2.96
Total Estimated Cost ~$33.00
Cost per Gram of Product ~$6.02

Comparative Analysis and Discussion

To provide a clear, objective comparison, the data is summarized below, normalizing the cost to produce one gram of the final product.

G RouteA Route A: Nitration Starting Material: Ethyl 4-fluorobenzoate Reagents: HNO₃, H₂SO₄ Pros: Potentially cheaper starting material (ester vs. acid) Cons: Use of potent nitrating mixture, lower cost-efficiency per gram Decision Select Optimal Route RouteA->Decision $8.00 / gram RouteB Route B: Esterification Starting Material: 4-fluoro-3-nitrobenzoic acid Reagents: Ethanol, H₂SO₄ Pros: Higher yield, simpler workup, more cost-effective per gram Cons: Starting acid is a more specialized and expensive reagent RouteB->Decision $6.02 / gram

References

A Comparative Guide to the Environmental Impact of Ethyl 4-fluoro-3-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ethyl 4-fluoro-3-nitrobenzoate, a key intermediate in the pharmaceutical and fine chemical industries, traditionally involves processes with significant environmental drawbacks. This guide provides an in-depth comparison of conventional synthesis routes with greener, more sustainable alternatives, supported by available experimental data. As Senior Application Scientists, our focus is on providing not just protocols, but a clear rationale for adopting methodologies that align with the principles of green chemistry without compromising on yield and purity.

The Conventional Approach: A Legacy of Hazardous Reagents and Waste

The standard industrial synthesis of this compound is a two-step process: the nitration of 4-fluorobenzoic acid followed by Fischer esterification. While effective, this route is fraught with environmental and safety concerns.

Step 1: Nitration of 4-Fluorobenzoic Acid

The conventional method for introducing the nitro group onto the aromatic ring involves the use of a potent and hazardous nitrating mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) or a nitrate salt like potassium nitrate (KNO₃).

Environmental Pitfalls:

  • Corrosive and Hazardous Acids: Concentrated sulfuric acid is highly corrosive and can cause severe burns.[1] Its use necessitates specialized handling and equipment. Spills can lead to significant environmental damage, acidifying soil and water bodies.[2][3]

  • Acidic Waste Generation: The use of mixed acids generates large volumes of acidic wastewater, which requires extensive neutralization and treatment before discharge, adding to the process cost and environmental burden.[4]

  • Formation of Volatile Organic Compounds (VOCs): Nitration reactions can produce hazardous acidic vapors and volatile organic compounds that are harmful to human health and the environment.[4]

  • Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds themselves are a class of chemicals with considerable environmental and health concerns, with many being toxic, mutagenic, and resistant to biodegradation.[[“]][6]

Typical Experimental Protocol (Conventional Nitration):

To a solution of 4-fluorobenzoic acid dissolved in concentrated sulfuric acid, potassium nitrate is added portion-wise while maintaining a low temperature (0-10 °C) in an ice bath. The reaction mixture is stirred for several hours and then quenched by pouring it onto crushed ice, leading to the precipitation of the 4-fluoro-3-nitrobenzoic acid product. The crude product is then filtered and washed extensively with water to remove residual acids.[7]

Step 2: Fischer Esterification

The subsequent esterification of 4-fluoro-3-nitrobenzoic acid with ethanol is typically catalyzed by a strong mineral acid, most commonly concentrated sulfuric acid.

Environmental Pitfalls:

  • Catalyst Neutralization and Waste: The use of a homogeneous acid catalyst like sulfuric acid necessitates a neutralization step during workup, which generates a significant amount of salt waste.

  • Corrosion and Safety: Similar to the nitration step, the use of concentrated sulfuric acid poses corrosion risks to equipment and safety hazards to personnel.[1]

  • Energy Intensive: The reaction often requires prolonged heating under reflux, leading to higher energy consumption.[8]

Typical Experimental Protocol (Conventional Esterification):

A mixture of 4-fluoro-3-nitrobenzoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.[8] After completion, the excess ethanol is removed by distillation, and the residue is diluted with water and extracted with an organic solvent. The organic layer is then washed with a basic solution to remove unreacted acid and the catalyst, followed by washing with water and drying.

Greener Alternatives: Paving the Way for Sustainable Synthesis

The principles of green chemistry have driven the development of several alternatives to the conventional synthesis of this compound, focusing on the use of recyclable catalysts, alternative energy sources, and less hazardous reagents.

Greener Nitration Strategies

The replacement of corrosive liquid acids with solid acid catalysts, such as zeolites and sulfated metal oxides, is a significant step towards a more environmentally benign nitration process.

Advantages:

  • Reduced Corrosion and Waste: Solid acids are non-corrosive and can be easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workup and the generation of acidic wastewater.[9]

  • Recyclability: Many solid acid catalysts can be regenerated and reused multiple times, reducing overall waste and cost.[1]

  • Enhanced Selectivity: The shape-selective nature of some solid catalysts, like zeolites, can lead to higher regioselectivity, favoring the formation of the desired isomer and reducing byproduct formation.[8][10]

Experimental Data Snapshot:

Experimental Protocol (Solid Acid Catalyzed Nitration - General):

A mixture of the aromatic substrate, a solid acid catalyst (e.g., zeolite Hβ), a nitrating agent (e.g., nitric acid), and an anhydride (e.g., acetic anhydride or chloroacetic anhydride) in a solvent like dichloromethane is stirred at a controlled temperature.[11] Upon completion, the catalyst is filtered off, and the product is isolated from the filtrate.

Dinitrogen pentoxide (N₂O₅) is a powerful and environmentally friendly nitrating agent that can be used in non-acidic, often non-aqueous, conditions.

Advantages:

  • Stoichiometric Reaction: N₂O₅ can be used in near-stoichiometric amounts, significantly reducing the amount of acidic waste compared to the mixed-acid method.[12]

  • Mild Reaction Conditions: Nitration with N₂O₅ can often be carried out under milder conditions.[12]

  • Clean Byproducts: The primary byproduct is nitric acid, which can be more easily managed than mixed acid waste.

Experimental Protocol (Nitration with N₂O₅):

Dinitrogen pentoxide is prepared by the oxidation of dinitrogen tetroxide with ozone. For the nitration, a solution of N₂O₅ in a suitable solvent (e.g., liquefied 1,1,1,2-tetrafluoroethane) is slowly added to a solution of the aromatic substrate at a controlled temperature. The reaction is typically rapid, and the product can be isolated after removal of the solvent.[12][13]

Greener Esterification Strategies

Similar to nitration, solid acid catalysts offer a greener alternative to sulfuric acid in Fischer esterification.

Advantages:

  • Easy Separation and Reusability: The catalyst can be easily recovered by filtration and reused, minimizing waste and catalyst cost.[14][15][16]

  • Reduced Corrosion: Solid acids are non-corrosive, enhancing equipment longevity.

  • Environmental Friendliness: They are generally considered more environmentally benign than strong mineral acids.[14]

Experimental Data Snapshot:

In a study on the esterification of 4-nitrobenzoic acid (a similar substrate) with ethanol, the use of ultradispersed zeolite catalysts (H-MOR and H-HEU-M) resulted in a conversion of up to 70% and a yield of 67% after 2 hours at 80°C.[17][18]

Experimental Protocol (Solid Acid Catalyzed Esterification):

A mixture of 4-fluoro-3-nitrobenzoic acid, ethanol, and a solid acid catalyst (e.g., Amberlyst-15, zeolite) is heated, often with removal of the water byproduct to drive the equilibrium towards the product. After the reaction, the catalyst is filtered off, and the ester is purified from the filtrate.

Microwave irradiation has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often leading to higher yields in shorter times.

Advantages:

  • Reduced Reaction Time: Microwave heating can dramatically reduce reaction times from hours to minutes.[19]

  • Energy Efficiency: By directly heating the reactants, microwave synthesis can be more energy-efficient than conventional heating methods.[[“]][20]

  • Higher Yields and Purity: The rapid and uniform heating can lead to fewer side products and improved yields.[19]

Experimental Data Snapshot (Microwave-Assisted Esterification of 4-fluoro-3-nitrobenzoic acid):

Temperature (°C)Holding Time (min)Yield (%)
902 + 5 + 136
1103 x 570
1303 x 585
1503 x 588
(Data sourced from a study using a CEM™ Discover Labmate single-mode microwave reactor with catalytic H₂SO₄ and ethanol)[4]

Experimental Protocol (Microwave-Assisted Esterification):

In a sealed microwave vessel, 4-fluoro-3-nitrobenzoic acid, ethanol, and a catalytic amount of sulfuric acid are subjected to microwave irradiation at a set temperature for a specific duration.[4] After cooling, the product is isolated using standard extraction and purification techniques.

Sonication, the use of ultrasound energy, can also enhance reaction rates and yields in a process known as sonochemistry.

Advantages:

  • Enhanced Reaction Rates: Acoustic cavitation induced by ultrasound can accelerate chemical reactions.

  • Milder Conditions: Reactions can often be carried out at lower temperatures.

  • Improved Mass Transfer: Ultrasound can improve the mixing and mass transfer between reactants, especially in heterogeneous systems.

Experimental Data Snapshot (Ultrasound-Assisted Esterification of 4-nitrobenzoic acid):

A study on the esterification of 4-nitrobenzoic acid with ethanol using ultradispersed zeolite catalysts (H-MOR and H-HEU-M) in the presence of ultrasound (37 kHz, 330 W) for 2 hours at 80°C showed a conversion of up to 70% and a yield of 67%.[17][18]

Experimental Protocol (Ultrasound-Assisted Esterification):

A mixture of 4-fluoro-3-nitrobenzoic acid, ethanol, and a catalyst (if used) is placed in an ultrasonic bath or subjected to sonication with an ultrasonic probe at a controlled temperature and frequency for a specified time.

Comparative Analysis and Future Outlook

The following table provides a qualitative and quantitative comparison of the different synthesis routes for this compound.

ParameterConventional Nitration (Mixed Acid)Solid Acid Catalyzed NitrationDinitrogen Pentoxide NitrationConventional Esterification (H₂SO₄)Solid Acid Catalyzed EsterificationMicrowave-Assisted EsterificationUltrasound-Assisted Esterification
Catalyst H₂SO₄/HNO₃Zeolites, Sulfated OxidesNoneH₂SO₄Zeolites, ResinsH₂SO₄ (catalytic)Zeolites (optional)
Reaction Time Several hoursVaries (can be hours)Minutes to hours8 hours[8]2-6 hours[18]15 minutes[4]2 hours[18]
Yield ~90%[7]High (substrate dependent)High~75-98%[17][18]~67%[18]~85% (at 130°C)[4]~67%[18]
Waste Products Large volume of acidic wastewaterMinimal (catalyst is filtered)Nitric acidAcidic wastewater, salt wasteMinimal (catalyst is filtered)MinimalMinimal
Catalyst Recyclability NoYesN/ANoYesNoYes (if used)
Energy Consumption High (prolonged heating/cooling)ModerateModerateHigh (prolonged reflux)ModerateLowModerate
Safety Concerns Highly corrosive and hazardous acidsSafer (solid catalyst)Potent oxidizerCorrosive acidSafer (solid catalyst)High pressure/temperature in sealed vesselLocalized high temperatures
Environmental Impact HighLowLowModerateLowLowLow

The transition towards greener synthesis methods for this compound is not only environmentally responsible but also economically advantageous in the long run. The adoption of solid acid catalysts and alternative energy sources like microwaves and ultrasound offers significant reductions in waste, energy consumption, and hazardous material handling. While further research is needed to optimize these greener routes for industrial-scale production, the available data strongly supports their potential to replace conventional methods. For researchers and drug development professionals, embracing these sustainable practices is a critical step in the lifecycle assessment of new chemical entities.

Experimental Workflows

Conventional Synthesis Workflow

A 4-Fluorobenzoic Acid B Nitration (H₂SO₄/KNO₃) A->B C 4-Fluoro-3-nitrobenzoic Acid B->C G Waste: Acidic Water B->G D Esterification (Ethanol, H₂SO₄, Reflux) C->D E This compound D->E F Waste: Acidic Water, Salts D->F

Caption: Conventional two-step synthesis of this compound.

Greener Synthesis Workflow (Example with Solid Acid and Microwave)

A 4-Fluorobenzoic Acid B Nitration (Solid Acid Catalyst) A->B C 4-Fluoro-3-nitrobenzoic Acid B->C F Recycled Catalyst B->F Filtration D Esterification (Ethanol, Microwave) C->D E This compound D->E F->B Reuse

Caption: A greener synthesis pathway using a solid acid catalyst and microwave irradiation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a wide array of chemical compounds. Among these, intermediates like Ethyl 4-fluoro-3-nitrobenzoate (CAS No. 367-80-6) are pivotal. However, their utility in synthesis is matched by the critical need for meticulous handling and disposal. Improper disposal not only poses significant safety risks within the laboratory but also carries severe environmental consequences and regulatory penalties.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the chemical reasoning behind these procedures, ensuring that every action is grounded in a deep understanding of safety, chemical reactivity, and regulatory compliance. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.

Part 1: Hazard Identification and Immediate Safety Precautions

Before any disposal procedure is initiated, a complete understanding of the compound's hazards is essential. This compound is a hazardous substance, and its risk profile dictates the necessary precautions for handling and waste management.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.[1][2]

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
STOT, Single ExposureH335: May cause respiratory irritation[1]
Required Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound in any form, including as a waste product:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber, butyl rubber). Always inspect gloves for degradation before use and wash hands thoroughly after removal.

  • Eye/Face Protection: Safety glasses with side-shields or, preferably, chemical safety goggles. A face shield should be used if there is a risk of splashing.

  • Skin and Body Protection: A lab coat is required at a minimum. For larger quantities or during spill cleanup, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[3]

First Aid Measures in Case of Exposure
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Part 2: Waste Characterization and Regulatory Framework

In the United States, the management of hazardous waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[6]

This compound waste must be managed as hazardous waste . It is not suitable for drain or regular trash disposal.[8] Its hazardous nature is due to its toxicological properties (Toxicity Characteristic) and its chemical structure as a nitroaromatic compound, which can be reactive.[9]

Part 3: On-Site Waste Management and Segregation Protocol

Proper management begins at the point of generation. A systematic and clearly understood protocol for waste collection is the foundation of a safe disposal program.

Step-by-Step Waste Collection Protocol
  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish an SAA.[9][10] This is a designated area at or near the point of waste generation and under the control of laboratory personnel.[5] A designated portion of a chemical fume hood is an excellent choice for an SAA.[10]

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are suitable. Do not use food-grade containers.[6][10]

    • The container must be in good condition, free of cracks or damage, and have a secure, leak-proof closure.[5][10]

  • Label the Waste Container: Before any waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste" .[10][11]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[10][11]

  • Accumulate Waste: Add waste to the container within the SAA. Keep the container securely closed at all times, except when actively adding waste.[6][10] This is a common and critical compliance point to prevent the release of vapors.[6]

  • Manage Container Volume: Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion. Once a container is full, it must be removed from the SAA within three days.[10]

Critical Chemical Incompatibilities

The causality behind segregating waste is to prevent dangerous reactions. This compound, as a nitroaromatic compound, presents specific incompatibility risks.

  • Strong Bases (e.g., Sodium Hydroxide): Aromatic nitro compounds can undergo violent decomposition or explosion when heated with caustic alkalis, even in the presence of solvents. Therefore, do not mix this waste with strong basic waste streams.

  • Strong Reducing Agents (e.g., Hydrides, Sulfides): Mixing with reducing agents can initiate a vigorous, exothermic reaction that could culminate in a detonation.

  • Strong Oxidizing Agents (e.g., Nitrates, Perchlorates): While aromatic nitro compounds are themselves mild oxidizing agents, mixing with stronger oxidizers can create unstable and potentially explosive mixtures.

Part 4: The Disposal Workflow: From Lab Bench to Final Disposition

The following workflow illustrates the compliant pathway for disposing of this compound waste. The process ensures safety and regulatory adherence from the moment the waste is generated until its final treatment.

G Figure 1: Disposal Workflow for this compound cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility A Waste Generation (e.g., residual material, contaminated consumables) B Characterize as Hazardous Waste (Toxic, Irritant, Reactive Potential) A->B C Select & Pre-Label Compatible Container B->C D Accumulate Waste in SAA (Keep Container Closed) C->D E Container Full or Project Complete? D->E E->D No F Request Waste Pickup (Contact EH&S or equivalent) E->F Yes G Waste Collection by Trained EH&S Personnel F->G H Transport to Central Accumulation Area (CAA) G->H I Manifesting & Transport by Licensed Hazardous Waste Vendor H->I J Final Disposal at Permitted Facility (High-Temperature Incineration) I->J

Caption: Disposal Workflow for this compound.

The final disposal method for halogenated nitroaromatic compounds is typically high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method is chosen because it can destroy the organic molecule while specialized scrubbers can safely manage the hazardous combustion byproducts, such as NOx and hydrogen fluoride.[12][13]

Part 5: Spill and Decontamination Procedures

Accidents happen, and a prepared response is crucial to mitigating risk.

Minor Spill (Contained within a Fume Hood)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as described in section 1.2.

  • Containment: Use an absorbent material like vermiculite or a chemical spill pillow to absorb the material. Avoid raising dust.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][14]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Labeling: Label the container with "Spill Debris: this compound" and the other required information.

Major Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory and alert others to do the same.

  • Isolate: Close the laboratory doors to contain the area. Prevent re-entry.

  • Report: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Provide them with the chemical name and an estimate of the quantity spilled.

  • Do Not Attempt to Clean: Allow only trained emergency responders to handle major spills.

Conclusion

The responsible management of chemical waste like this compound is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard awareness, regulatory compliance, proper segregation, and diligent documentation, we ensure the safety of our personnel and the protection of our environment. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines, as local regulations may vary.[8]

References

A Researcher's Guide to the Safe Handling of Ethyl 4-fluoro-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the fundamental principles of chemical safety. This guide provides a comprehensive operational and safety plan for handling Ethyl 4-fluoro-3-nitrobenzoate, a compound frequently used as an intermediate in the synthesis of complex molecules in medicinal chemistry and materials science.[1] Our focus is on fostering a deep understanding of the "why" behind each safety measure, ensuring that these protocols become an intrinsic part of your laboratory work.

Understanding the Hazard: A Proactive Approach to Safety

This compound presents several potential hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed[2]

  • H312: Harmful in contact with skin[2]

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H332: Harmful if inhaled[2]

  • H335: May cause respiratory irritation[2]

These classifications underscore the importance of a multi-faceted safety approach that minimizes all potential routes of exposure. The American Chemical Society (ACS) emphasizes a risk-based safety paradigm known as RAMP: Recognize the hazards, Assess the risks, Minimize the risks, and Prepare for emergencies.[3] This guide is structured around this principle to ensure a comprehensive and proactive safety culture.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.[4]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can be harmful and cause irritation.[4] Regularly inspect gloves for any signs of degradation or tearing.
Body Protection Flame-resistant lab coatProtects against accidental spills and splashes on clothing and skin.
Respiratory Protection Use in a certified chemical fume hoodTo avoid inhalation of dust or vapors, which can be harmful and cause respiratory irritation.[2] If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator is required.

It is crucial to remember that PPE is the last line of defense. Engineering controls, such as fume hoods, are the primary means of minimizing exposure.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following procedural guide provides a step-by-step approach to safely handle this compound from receipt to disposal.

1. Preparation and Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Assemble all Necessary Equipment: Have all necessary glassware, reagents, and waste containers properly labeled and within easy reach inside the fume hood.

  • Emergency Preparedness: Ensure that an eyewash station, safety shower, and appropriate fire extinguisher are readily accessible and you are trained in their use.[3][6]

2. Handling the Compound:

  • Don Appropriate PPE: Before opening the container, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: When weighing the solid, do so in the fume hood on a disposable weigh boat to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

3. During the Reaction:

  • Constant Monitoring: Never leave a reaction unattended.

  • Maintain Control: Be mindful of reaction kinetics and potential exotherms.

  • Secure Containers: Keep all containers of this compound and its solutions tightly sealed when not in use.[7]

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[8] this compound is a halogenated nitroaromatic compound and should be disposed of accordingly.

Waste Segregation and Collection:

  • Halogenated Organic Waste: All solid waste contaminated with this compound and any solutions containing it should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[9][10]

  • Container Labeling: The waste container must be clearly labeled with the full chemical name of all components.[9] Do not use abbreviations.

  • Keep Containers Closed: Waste containers should be kept tightly sealed when not in use to prevent the release of vapors.[9]

Disposal Procedure:

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should halogenated organic compounds be disposed of down the sink.[9]

  • Treatment: Halogenated organic wastes are typically incinerated at high temperatures by a licensed hazardous waste disposal company.[10]

Visualizing the Workflow

To provide a clear and concise overview of the entire handling process, the following workflow diagram illustrates the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal prep_sds Review SDS prep_area Designate Fume Hood prep_sds->prep_area prep_equip Assemble Equipment prep_area->prep_equip prep_emergency Verify Emergency Equipment prep_equip->prep_emergency handle_ppe Don PPE prep_emergency->handle_ppe handle_weigh Weigh & Transfer handle_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution react_monitor Monitor Reaction handle_solution->react_monitor react_secure Secure Containers react_monitor->react_secure disp_segregate Segregate Waste react_secure->disp_segregate disp_label Label Waste Container disp_segregate->disp_label disp_consult Consult EHS disp_label->disp_consult

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-fluoro-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-fluoro-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.